molecular formula C11H17N5Na4O9P2 B15570002 MRS2179 tetrasodium

MRS2179 tetrasodium

Cat. No.: B15570002
M. Wt: 517.19 g/mol
InChI Key: HLJPLHFSEAJJGC-ZKRIHRHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS2179 tetrasodium is a useful research compound. Its molecular formula is C11H17N5Na4O9P2 and its molecular weight is 517.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17N5Na4O9P2

Molecular Weight

517.19 g/mol

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/t6-,7+,8+;;;;/m0..../s1

InChI Key

HLJPLHFSEAJJGC-ZKRIHRHSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2179 tetrasodium (B8768297) is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its ability to specifically block the P2Y1 receptor-mediated signaling cascade has established it as an invaluable pharmacological tool for investigating purinergic signaling and as a lead compound in the development of anti-thrombotic agents. This guide provides a comprehensive overview of the mechanism of action of MRS2179, detailing its quantitative pharmacology, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacology of P2Y1 Receptor Antagonists

The affinity and potency of MRS2179 and other key P2Y1 receptor antagonists have been determined through various in vitro assays. The following table summarizes critical quantitative parameters, offering a comparative perspective on their pharmacological profiles.

AntagonistReceptor SpeciesAssay TypeParameterValue
MRS2179 TurkeyInositol Phosphate AccumulationpA26.99[1]
TurkeyInositol Phosphate AccumulationKb102 nM[1]
HumanRadioligand Binding ([3H]MRS2279)Ki84 nM[2]
HumanFunctional AssayKB100 nM[1]
MRS2500 HumanRadioligand BindingKi0.78 nM[3]
HumanPlatelet AggregationIC500.95 nM[3]
MRS2279 HumanRadioligand BindingKi2.5 nM[4]
HumanPlatelet AggregationpKB8.05[4]
A3P5P TurkeyInositol Phosphate AccumulationpKB6.46[1]

Selectivity Profile of MRS2179: MRS2179 demonstrates significant selectivity for the P2Y1 receptor over other purinergic receptors:

  • P2X1: IC50 = 1.15 μM

  • P2X3: IC50 = 12.9 μM

  • It is also selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.

Core Mechanism of Action: Competitive Antagonism

MRS2179 functions as a competitive antagonist at the P2Y1 receptor. This means that it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, MRS2179 prevents ADP from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (ADP).

cluster_0 P2Y1 Receptor cluster_1 Ligands cluster_2 Cellular Response P2Y1 P2Y1 Activation Activation P2Y1->Activation No_Activation No Activation P2Y1->No_Activation ADP ADP (Agonist) ADP->P2Y1 MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Competes with ADP

Figure 1: Principle of competitive antagonism of MRS2179 at the P2Y1 receptor.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq/11 protein-coupled receptor. Upon activation by ADP, it initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. MRS2179 blocks this entire pathway by preventing the initial receptor activation.

ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Ca2_increase->PKC Activates CaMKII CaMKII Ca2_increase->CaMKII Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response CaMKII->Cellular_Response

Figure 2: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [3H]MRS2500)

  • Unlabeled test compound (MRS2179)

  • Assay Buffer: 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2

  • Wash Buffer: Ice-cold assay buffer

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Membrane preparation (typically 5-20 µg of protein).

    • Serial dilutions of the unlabeled antagonist (MRS2179).

    • A fixed concentration of the radiolabeled antagonist (e.g., [3H]MRS2279 at a concentration near its Kd).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179 or unlabeled MRS2279).

  • Incubate the plate for 60-90 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing the P2Y1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • P2Y1 receptor antagonist (MRS2179)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for approximately 60 minutes at 37°C.[1]

  • Wash the cells with assay buffer to remove any excess extracellular dye.

  • Prepare a plate with serial dilutions of the antagonist (MRS2179) and another plate with a fixed concentration of the agonist (ADP).

  • Place the cell and compound plates into the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the antagonist solutions into the respective wells and incubate for a predetermined period.

  • Inject the agonist solution to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and an IC50 value is calculated.

Experimental and logical Workflows

The characterization of a P2Y1 receptor antagonist like MRS2179 typically follows a structured workflow, from initial binding studies to functional cellular assays.

start Start: Characterization of a Putative P2Y1 Antagonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay selectivity_panel Selectivity Screening (Other P2Y/P2X Receptors) start->selectivity_panel determine_ki Determine Ki (Affinity) binding_assay->determine_ki end Conclusion: Potent and Selective Competitive P2Y1 Antagonist determine_ki->end determine_ic50 Determine IC50 (Potency) functional_assay->determine_ic50 schild_analysis Schild Analysis determine_ic50->schild_analysis determine_pa2 Determine pA2 (Mode of Antagonism) schild_analysis->determine_pa2 determine_pa2->end assess_selectivity Assess Selectivity Profile selectivity_panel->assess_selectivity assess_selectivity->end

Figure 3: Experimental workflow for the characterization of a P2Y1 antagonist.

Conclusion

MRS2179 tetrasodium is a well-characterized competitive antagonist of the P2Y1 receptor. Its mechanism of action involves the direct blockade of ADP binding, thereby inhibiting the Gq/11-mediated signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals in the fields of purinergic signaling and thrombosis. The high selectivity and potent antagonism of MRS2179 make it an indispensable tool for elucidating the physiological and pathological roles of the P2Y1 receptor.

References

MRS2179 Tetrasodium: A Technical Guide to a Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MRS2179 tetrasodium (B8768297), a potent and selective competitive antagonist for the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, most notably platelet aggregation.[1][2][3] Consequently, the antagonism of this receptor is a significant area of interest for the development of novel antithrombotic therapies.[2][4] This guide details the quantitative pharmacology of MRS2179, presents detailed experimental protocols for its characterization, and illustrates the underlying P2Y1 signaling pathway.

Introduction to MRS2179 and the P2Y1 Receptor

The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, initiates a signaling cascade critical for cellular responses in various tissues, including platelets, the central nervous system, and endothelial cells.[1] MRS2179 (2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt) is a well-characterized nucleotide derivative that acts as a potent and selective competitive antagonist at the P2Y1 receptor.[2][5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the P2Y1 receptor and a promising candidate for therapeutic development.[4]

Chemical and Physical Properties:

  • Chemical Name: 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt

  • Molecular Formula: C₁₁H₁₃N₅O₉P₂Na₄[5]

  • Molecular Weight: 513.16 g/mol [5]

  • Solubility: Soluble in water up to 50 mM[5]

  • Storage: Store at -20°C[5]

Mechanism of Action: Competitive Antagonism of P2Y1 Signaling

The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[8][9] Upon binding of an agonist like ADP, the receptor activates Phospholipase C (PLC).[1][8][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1][8][11][12] Simultaneously, DAG activates Protein Kinase C (PKC).[1][8][12] This cascade culminates in various cellular responses, such as platelet shape change and aggregation.

MRS2179 functions as a competitive antagonist.[5][6] It binds reversibly to the same orthosteric site on the P2Y1 receptor as ADP but does not activate the receptor. By occupying the binding site, MRS2179 prevents ADP from binding and initiating the downstream signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) PKC->Response Ca_ER->Response ADP ADP (Agonist) ADP->P2Y1 Binds & Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Binds & Blocks

P2Y1 Receptor Signaling Pathway

Quantitative Pharmacological Data

The affinity, potency, and selectivity of MRS2179 have been determined through various in vitro assays. The data below provides a comparative overview of its pharmacological profile.

ParameterSpecies/SystemValueReference(s)
Kb (Binding Affinity)Turkey P2Y1 Receptor102 nM[6][13]
Human Platelets (Kd)109 ± 18 nM[4]
pA₂ (Antagonist Potency)Turkey P2Y1 Receptor6.99[6][13]
IC₅₀ (Selectivity)P2X1 Receptor1.15 µM[5][6][14]
P2X3 Receptor12.9 µM[5][6][14]
Selectivity P2Y2, P2Y4, P2Y6Selective (Specific IC₅₀ not consistently reported)[5][6]

Note: Kb is the equilibrium dissociation constant for a competitive antagonist. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. A common and robust method is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR).

Protocol: In Vitro Calcium Mobilization Assay

  • Cell Culture and Preparation:

    • Culture a cell line stably expressing the human P2Y1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media and conditions until they reach 80-90% confluency.

    • Plate the cells into a 96-well or 384-well black-walled, clear-bottom microplate and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.

    • After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.[2]

  • Compound Preparation and Assay Execution (FLIPR):

    • Prepare serial dilutions of the antagonist (MRS2179) in assay buffer in a separate compound plate.

    • Prepare a solution of a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration known to elicit a submaximal response (e.g., EC₈₀).

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.[2]

    • The instrument will then add the antagonist solutions (MRS2179) from the compound plate to the cell plate. Incubate for a predetermined period (e.g., 15-30 minutes).[2]

    • Following incubation, add the agonist solution to all wells to stimulate the P2Y1 receptor.[2]

    • Monitor and record the change in fluorescence intensity over time (typically 2-3 minutes) as a measure of intracellular calcium mobilization.[2]

  • Data Analysis:

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.

    • Calculate the percentage of inhibition for each concentration of MRS2179 relative to control wells (agonist only).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis A 1. Plate P2Y1-expressing cells in microplate B 2. Load cells with calcium-sensitive dye A->B C 3. Prepare antagonist (MRS2179) and agonist (ADP) plates B->C D 4. Measure baseline fluorescence E 5. Add MRS2179 & Incubate D->E F 6. Add ADP to stimulate cells E->F G 7. Record fluorescence change (Ca²⁺ signal) F->G H 8. Calculate % Inhibition vs. [MRS2179] I 9. Plot dose-response curve H->I J 10. Determine IC₅₀ value I->J

Workflow for P2Y1 Antagonist Characterization

In Vivo and Ex Vivo Effects

Studies have demonstrated the functional consequences of P2Y1 receptor antagonism by MRS2179:

  • Antiplatelet Activity: In vitro, MRS2179 effectively inhibits ADP-induced platelet shape change and aggregation.[4][6][15] A concentration of 20 µM was shown to either completely inhibit ADP-induced aggregation or enhance disaggregation in human platelets.[15]

  • Hemostasis: In vivo animal models have shown that intravenous administration of MRS2179 significantly prolongs bleeding time in rats and mice, which reflects an impact on primary hemostasis.[4][6][13]

  • Vascular Remodeling: MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[16] This suggests a potential therapeutic role in limiting neointima formation following vascular injury.[16]

Competitive_Antagonism cluster_agonist Agonist Only cluster_antagonist Agonist + Antagonist Agonist1 ADP Receptor1 P2Y1 Agonist1->Receptor1 Response1 Activation & Signaling Receptor1->Response1 Agonist2 ADP Receptor2 P2Y1 Agonist2->Receptor2 Blocked Antagonist2 MRS2179 Antagonist2->Receptor2 Response2 No Activation Receptor2->Response2

References

MRS2179 Tetrasodium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Experimental Characterization of a Selective P2Y1 Receptor Antagonist

Introduction

MRS2179 tetrasodium (B8768297) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its ability to specifically block the P2Y1 receptor-mediated signaling cascade has established it as an invaluable tool in cardiovascular research, particularly in the study of platelet aggregation and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization of MRS2179, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

MRS2179 is chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt. Its structure is characterized by a deoxyadenosine (B7792050) core, methylated at the N6 position of the adenine (B156593) base, with two phosphate (B84403) groups attached to the 3' and 5' positions of the deoxyribose sugar. The tetrasodium salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of MRS2179 Tetrasodium

PropertyValueReference(s)
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
Molecular Formula C11H13N5O9P2Na4
Molecular Weight 513.16 g/mol
Appearance White to off-white solid
Purity ≥98% (typically by HPLC)
Solubility Soluble in water (up to 50 mM)
Storage Store at -20°C

Pharmacological Properties

MRS2179 functions as a competitive antagonist at the P2Y1 receptor, thereby inhibiting the downstream signaling events initiated by ADP. Its selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes makes it a precise tool for dissecting purinergic signaling pathways.

Table 2: Pharmacological Profile of MRS2179

ParameterSpeciesValueReceptor Subtype(s)Reference(s)
KB Turkey100 nMP2Y1
KB Human102 nMP2Y1
pA2 Turkey6.99P2Y1
IC50 Human1.15 µMP2X1
IC50 Human12.9 µMP2X3
Selectivity -Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors-

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in platelet shape change and the initiation of aggregation. MRS2179 competitively blocks the initial binding of ADP to the P2Y1 receptor, thus inhibiting this entire signaling cascade.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Platelet_Response Platelet Shape Change & Aggregation Initiation Ca_cyto->Platelet_Response Triggers

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]-MRS2500.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [3H]-MRS2500 (Radioligand)

  • MRS2179 (unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Thaw P2Y1 receptor membrane preparations on ice.

  • Resuspend membranes in Binding Buffer to a final concentration of 5-10 µg protein per well.

  • In a 96-well plate, add in the following order:

    • 25 µL of Binding Buffer or unlabeled MRS2179 at various concentrations.

    • 25 µL of [3H]-MRS2500 (at a final concentration close to its Kd).

    • 50 µL of the membrane suspension.

  • For non-specific binding determination, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of MRS2179, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay using a FLIPR Instrument

This protocol outlines the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the P2Y1 receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (B1678239) (if using CHO cells, to prevent dye extrusion)

  • ADP (agonist)

  • MRS2179 (antagonist)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer (with probenecid if necessary).

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • During incubation, prepare a plate with varying concentrations of MRS2179 and another plate with a fixed concentration of ADP (typically the EC80).

  • Place the cell plate and compound plates into the FLIPR instrument.

  • Establish a baseline fluorescence reading for each well.

  • Add the MRS2179 solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Add the ADP solution to initiate the calcium response and monitor the change in fluorescence over time.

  • The inhibitory effect of MRS2179 is quantified by the reduction in the peak fluorescence response to ADP.

ADP-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate.

  • ADP solution

  • MRS2179 solution

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.

  • Add a submaximal concentration of ADP to induce platelet aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay (FLIPR) cluster_aggregation Platelet Aggregation Assay (LTA) A1 Prepare P2Y1 Membranes A2 Incubate with [3H]-Ligand & MRS2179 A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Determine Ki A4->A5 B1 Seed P2Y1-expressing Cells B2 Load with Calcium Dye B1->B2 B3 Pre-incubate with MRS2179 B2->B3 B4 Stimulate with ADP & Measure Fluorescence B3->B4 B5 Determine IC50 B4->B5 C1 Prepare Platelet-Rich Plasma (PRP) C2 Pre-incubate PRP with MRS2179 C1->C2 C3 Induce Aggregation with ADP C2->C3 C4 Measure Light Transmission C3->C4 C5 Quantify Inhibition C4->C5

A Technical Guide to MRS2179 Tetrasodium: A Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2179 tetrasodium (B8768297), a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of novel antithrombotic therapies. This document details the discovery and synthesis of MRS2179, its pharmacological profile with quantitative data, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Discovery and Synthesis

MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, emerged from structure-activity relationship studies of adenine (B156593) nucleotide derivatives. The synthesis, as detailed by Nandanan et al. in the Journal of Medicinal Chemistry (2000), involves the chemical modification of deoxyadenosine. While the full synthetic route is extensive, the key steps involve the N6-methylation of the adenine base and the phosphorylation of the 3' and 5' positions of the deoxyribose sugar. This specific molecular structure confers high affinity and selectivity for the P2Y1 receptor.

Quantitative Pharmacological Data

The pharmacological profile of MRS2179 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its affinity, potency, and selectivity.

Parameter Value Receptor/Assay Condition Reference
Kb 100 nMP2Y1 Receptor[1][2][3]
Kb 102 nMTurkey P2Y1 Receptor[4][5]
Ki 84 nMHuman P2Y1 Receptor (Sf9 cells)[6]
Ki 100 nMP2Y1 Receptor[7]
pA2 6.99Turkey P2Y1 Receptor[4][5]
Kd 109 ± 18 nMHuman Platelets ([33P]MRS2179)[8]

Table 1: Receptor Affinity and Potency of MRS2179

Receptor IC50 Selectivity vs. P2Y1 (approx.) Reference
P2X1 1.15 µM~11.5-fold[1][2][4]
P2X3 12.9 µM~129-fold[1][2][4]
P2X2, P2X4, P2Y2, P2Y4, P2Y6 Low affinitySelective[1][2][4]

Table 2: Selectivity Profile of MRS2179

Signaling Pathways

MRS2179 exerts its effect by competitively blocking the binding of ADP to the P2Y1 receptor. The activation of the P2Y1 receptor initiates a well-defined signaling cascade.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response (e.g., Platelet Shape Change, Aggregation) Ca_cyto->Response PKC->Response

P2Y1 Receptor Signaling Pathway

Experimental Protocols

The characterization of MRS2179 involves several key experimental procedures. Below are detailed methodologies for these assays.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of MRS2179 to inhibit platelet aggregation induced by ADP.

Materials:

  • Freshly drawn human venous blood (anticoagulated with sodium citrate)

  • MRS2179 tetrasodium

  • Adenosine diphosphate (ADP)

  • Saline solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).

  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Place a cuvette with PRP and a stir bar into the aggregometer at 37°C.

  • Add MRS2179 (e.g., an optimal concentration of 20µM has been reported) or vehicle control to the PRP and incubate for a few minutes.[8]

  • Induce platelet aggregation by adding a known concentration of ADP.

  • Record the change in light transmission over 5-10 minutes to measure the extent of aggregation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration following P2Y1 receptor activation and its inhibition by MRS2179.[9]

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)

  • This compound

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight.

  • Load the cells with a calcium-sensitive dye like Fluo-4 AM.

  • Wash the cells to remove excess dye.

  • Prepare a plate with various concentrations of MRS2179.

  • Establish a baseline fluorescence reading in the FLIPR instrument.

  • Add the MRS2179 solution to the cells and incubate.

  • Add the P2Y1 agonist to initiate a calcium response.

  • Monitor the change in fluorescence over time to determine the inhibitory effect of MRS2179.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of MRS2179 for the P2Y1 receptor.[9]

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)

  • Unlabeled MRS2179

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2179.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a P2Y1 antagonist like MRS2179.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of MRS2179 Purification Purification (e.g., HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding Radioligand Binding Assay (Determine Ki) Analysis->Binding Functional Calcium Mobilization Assay (Determine IC50) Analysis->Functional Aggregation Platelet Aggregation Assay (Functional Efficacy) Analysis->Aggregation Bleeding Bleeding Time Assay (Assess Hemostatic Impact) Aggregation->Bleeding Thrombosis Thrombosis Models (Evaluate Antithrombotic Effect) Aggregation->Thrombosis

Workflow for P2Y1 Antagonist Characterization

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to inhibit ADP-mediated platelet aggregation makes it an invaluable tool for research into purinergic signaling and a promising lead compound for the development of antithrombotic agents.[8] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

MRS2179 Tetrasodium: A Technical Guide to its Role in Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that regulate a vast array of physiological processes through their interaction with purinergic receptors. These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

Among the eight known mammalian P2Y receptor subtypes, the P2Y1 receptor has garnered significant attention as a key player in numerous cellular functions, most notably in platelet aggregation, but also in neuronal signaling, smooth muscle cell regulation, and inflammation. The development of selective antagonists has been instrumental in elucidating the specific roles of this receptor. MRS2179 tetrasodium (B8768297) is a potent, selective, and competitive antagonist of the P2Y1 receptor, making it an invaluable tool for researchers in the field of purinergic signaling and a lead compound for therapeutic development.[1] This technical guide provides an in-depth overview of MRS2179, its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its use in research settings.

Quantitative Data: Pharmacological Profile of MRS2179

The pharmacological activity of MRS2179 has been characterized across various in vitro assays. The following tables summarize its binding affinity, potency, and selectivity for the P2Y1 receptor.

Table 1: Binding Affinity and Potency of MRS2179 for the P2Y1 Receptor

ParameterSpeciesAssay TypeValue
KBHumanFunctional Assay100 nM
KBTurkeyInositol (B14025) Phosphate Accumulation102 nM
KiHumanRadioligand Binding84 nM
KdHumanRadioligand Binding ([33P]MRS2179)109 ± 18 nM

Table 2: Selectivity Profile of MRS2179

ReceptorIC50 (μM)
P2X11.15
P2X312.9
P2X2Inactive
P2X4Inactive
P2Y2Inactive
P2Y4Inactive
P2Y6Inactive

Purinergic Signaling Pathways Modulated by MRS2179

The P2Y1 receptor is canonically coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). MRS2179, as a competitive antagonist, blocks the initial step of agonist binding to the P2Y1 receptor, thereby inhibiting this entire downstream cascade.

Beyond this primary pathway, P2Y1 receptor activation has been shown to influence other critical signaling networks, including the PI3K/Akt and MAPK/ERK pathways. The antagonism of the P2Y1 receptor by MRS2179 has been demonstrated to decrease the phosphorylation of Akt, Erk1/2, and p38 MAPK, thereby impacting cellular processes such as proliferation, migration, and inflammation.[2]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Agonist (e.g., ADP) PI3K PI3K P2Y1->PI3K Modulates MAPK_pathway MAPK Pathway P2Y1->MAPK_pathway Modulates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Cell Proliferation) PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response Erk12 Erk1/2 MAPK_pathway->Erk12 p38 p38 MAPK_pathway->p38 Erk12->Cellular_Response p38->Cellular_Response MRS2179 MRS2179 MRS2179->P2Y1 Inhibits

Caption: P2Y1 Receptor Signaling Cascade and Point of Inhibition by MRS2179.

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., MRS2179) for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279)

  • Unlabeled MRS2179 (or other test compounds)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound (MRS2179).

  • In a microplate, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.

  • Add the membrane preparation to initiate the binding reaction. Total binding wells (radioligand only) and non-specific binding wells (radioligand + a high concentration of unlabeled antagonist) should be included.

  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This protocol measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.

  • ADP solution

  • MRS2179 solution

  • Saline (0.9% NaCl)

  • Platelet aggregometer with cuvettes and stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust to 2.5 x 108 platelets/mL with PPP if necessary.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a 5-minute pre-incubation.

    • Add MRS2179 (or vehicle control) and incubate for 2 minutes.

    • Add ADP to induce aggregation and record the change in light transmission for at least 5 minutes.

    • Analyze the aggregation curves to determine the percentage of inhibition by MRS2179.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y1 receptor activation and its inhibition by MRS2179 using a fluorescent calcium indicator.

Materials:

  • Adherent cells expressing the P2Y1 receptor (e.g., astrocytes or recombinant cell lines)

  • Fura-2 AM (or other suitable calcium-sensitive dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • ADP or another P2Y1 agonist

  • MRS2179

  • Fluorescence microscope or plate reader capable of ratiometric imaging

Procedure:

  • Cell Plating:

    • Seed cells onto glass coverslips or in a multi-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and incubate them with the loading buffer at 37°C for 30-60 minutes in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.

  • Calcium Measurement:

    • Mount the coverslip onto the microscope stage or place the plate in the reader.

    • Establish a baseline fluorescence recording.

    • Add MRS2179 and record for a few minutes to observe any effect on the baseline.

    • Add the P2Y1 agonist (e.g., ADP) and record the change in fluorescence intensity.

    • For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

    • Analyze the data to determine the inhibitory effect of MRS2179 on the agonist-induced calcium response.

Experimental and Logical Workflows

The investigation of MRS2179's role in purinergic signaling typically follows a logical progression from in vitro characterization to cellular and potentially in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., GTPγS binding) (Determine KB) Binding_Assay->Functional_Assay Corroborate Affinity Ca_Imaging Calcium Imaging (Confirm antagonism of Gq pathway) Functional_Assay->Ca_Imaging Validate in Cellular Context Platelet_Aggregation Platelet Aggregation (Physiological relevance) Ca_Imaging->Platelet_Aggregation Extend to Physiological System Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-Akt, p-Erk, etc.) Platelet_Aggregation->Downstream_Signaling Investigate Molecular Mechanisms Thrombosis_Model Thrombosis Models Downstream_Signaling->Thrombosis_Model Translate to In Vivo Efficacy Inflammation_Model Inflammation Models Downstream_Signaling->Inflammation_Model

Caption: A typical experimental workflow for characterizing MRS2179.

Conclusion

MRS2179 tetrasodium stands out as a critical pharmacological tool for dissecting the multifaceted roles of the P2Y1 receptor in health and disease. Its high selectivity and competitive antagonistic action allow for precise interrogation of P2Y1-mediated signaling pathways. This guide provides a comprehensive overview of its quantitative pharmacology, its impact on key signaling cascades, and detailed protocols for its application in common experimental paradigms. For researchers and drug development professionals, a thorough understanding of MRS2179's properties is essential for advancing our knowledge of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor.

References

A Technical Guide to MRS2179: Biological Functions and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179, chemically known as N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological functions and physiological effects of MRS2179, with a focus on its mechanism of action, quantitative pharmacology, and its implications in various physiological systems. The document includes detailed experimental protocols and visual representations of key signaling pathways and workflows to support researchers in the fields of pharmacology, hematology, neuroscience, and cardiovascular biology.

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, most notably in the initiation of platelet aggregation. Upon ADP binding, the P2Y1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC) and initiating a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses. By selectively blocking this receptor, MRS2179 serves as a valuable tool for elucidating the role of the P2Y1 receptor and as a potential therapeutic agent for thrombotic diseases.

Quantitative Pharmacological Data

The affinity and potency of MRS2179 have been characterized across various in vitro and in vivo models. The following table summarizes key quantitative data for MRS2179.

ParameterValueSpecies/SystemReference
KB100 nMHuman P2Y1 Receptor
KB102 nMTurkey P2Y1 Receptor
pA26.99Turkey P2Y1 Receptor
Kd109 ± 18 nMWashed Human Platelets ([33P]MRS2179)
IC50 (P2X1)1.15 µMRecombinant Rat P2X1 Receptor
IC50 (P2X3)12.9 µMRecombinant Rat P2X3 Receptor
Binding Sites134 ± 8 sites/platelet Washed Human Platelets

Biological Functions and Physiological Effects

Cardiovascular System

The most well-documented effect of MRS2179 is its potent inhibition of platelet aggregation. By blocking the P2Y1 receptor, MRS2179 prevents the initial shape change and reversible aggregation of platelets induced by ADP. This makes it a significant tool for studying thrombosis and a potential antithrombotic agent. In vivo studies in mice and rats have demonstrated that intravenous administration of MRS2179 prolongs bleeding time and confers resistance to thromboembolism.

Beyond its antiplatelet activity, MRS2179 has been shown to inhibit neointima formation in vein grafts by regulating the proliferation and migration of vascular smooth muscle cells (VSMCs). It also reduces the expression of inflammatory cytokines such as IL-1β and TNF-α in this context.

Nervous System

In the nervous system, MRS2179 has been utilized to investigate the role of P2Y1 receptors in various cell types. In cultured dorsal spinal cord astrocytes, MRS2179 dose-dependently inhibits ATP-evoked calcium mobilization and subsequent glutamate (B1630785) release, suggesting a role for P2Y1 receptors in modulating astrocyte function and potentially in chronic neurological diseases. Furthermore, in a rat model of traumatic brain injury, MRS2179 administration suppressed microglial activation, indicating its potential as an anti-inflammatory agent in the context of neuroinflammation. Studies in the rat colon have also shown that MRS2179 can inhibit the fast component of the inhibitory junction potential, implicating P2Y1 receptors in the regulation of gastrointestinal motility.

Signaling Pathways

The primary mechanism of action of MRS2179 is the competitive antagonism of the P2Y1 receptor. The binding of the endogenous ligand ADP to the P2Y1 receptor initiates a signaling cascade that is blocked by MRS2179.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Responses (e.g., Platelet Shape Change, Aggregation) Ca2->Response PKC->Response

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like MRS2179. Below are protocols for key experiments.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of MRS2179 to the P2Y1 receptor using a radiolabeled ligand.

Materials:

  • Membranes from cells expressing the P2Y1 receptor

  • [33P]MRS2179 (Radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Non-labeled MRS2179 (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor (MRS2179).

  • In a microtiter plate, add the cell membranes, [33P]MRS2179, and either buffer (for total binding), excess unlabeled MRS2179 (for non-specific binding), or the competitor dilutions.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by MRS2179.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • ADP solution

  • MRS2179 solution

  • Saline (vehicle control)

  • Light transmission aggregometer

Procedure:

  • Prepare PRP and PPP from fresh whole blood by centrifugation.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add MRS2179 or vehicle control to the PRP and incubate for a few minutes.

  • Add a specific concentration of ADP to induce platelet aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • Analyze the aggregation curves to determine the percentage of maximal aggregation and the inhibitory effect of MRS2179.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP PPP Prepare Platelet-Poor Plasma (PPP) Blood->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate Incubate PRP with MRS2179 or Vehicle PRP->Incubate PPP->Calibrate Calibrate->Incubate Induce Induce Aggregation with ADP Incubate->Induce Record Record Light Transmission Induce->Record Analyze Analyze Aggregation Curves Record->Analyze Determine Determine % Inhibition Analyze->Determine

Experimental Workflow for Platelet Aggregation Assay.
In Vivo Murine Thrombosis Model

This protocol provides a general outline for evaluating the antithrombotic efficacy of MRS2179 in a mouse model.

Materials:

  • Mice

  • MRS2179 solution for injection

  • Anesthetic

  • Thrombosis-inducing agent (e.g., ferric chloride, collagen-epinephrine mixture)

  • Equipment for monitoring blood flow or thrombus formation (e.g., Doppler flow probe, intravital microscopy)

Procedure:

  • Anesthetize the mice.

  • Administer MRS2179 or vehicle control intravenously or intraperitoneally.

  • Surgically expose a target blood vessel (e.g., carotid artery, mesenteric arteriole).

  • Induce thrombosis by applying the inducing agent to the vessel wall.

  • Monitor blood flow or visualize thrombus formation over a set period.

  • Measure parameters such as time to occlusion, thrombus size, or bleeding time.

  • Compare the results between the MRS2179-treated and control groups to assess antithrombotic efficacy.

Conclusion

MRS2179 is a powerful and selective tool for investigating the multifaceted roles of the P2Y1 receptor. Its well-characterized inhibitory effects on platelet aggregation have established it as a cornerstone in thrombosis research and a lead compound for the development of novel antiplatelet therapies. Furthermore, emerging evidence of its activity in the nervous and vascular systems highlights its potential for broader therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological functions and physiological effects of MRS2179, ultimately contributing to a deeper understanding of purinergic signaling in health and disease.

References

Unraveling the Affinity of MRS2179 for the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MRS2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation, making it a significant target for antithrombotic therapies. This document delves into the quantitative binding data of MRS2179, outlines detailed experimental protocols for its characterization, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of MRS2179

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, has been extensively studied to determine its binding affinity for the P2Y1 receptor. Various in vitro assays have consistently demonstrated its high affinity and selectivity. The following table summarizes the key quantitative data from multiple studies.

ParameterValueSpecies/SystemReference
KB 100 nMNot Specified[1][2]
KB 102 nMTurkey[3]
Ki 84 nMHuman P2Y1-R expressing Sf9 cell membranes[4][5]
pA2 6.99Turkey P2Y1 receptor
Kd 109 ± 18 nMWashed human platelets ([33P]MRS2179)
IC50 1.15 µMP2X1 Receptor (Selectivity)
IC50 12.9 µMP2X3 Receptor (Selectivity)
IC50 3.5 µMRat Colon (Functional Assay)
IC50 13.1 µMRat Colon (IJP Assay)

Note: KB (equilibrium dissociation constant for an antagonist), Ki (inhibition constant), pA2 (-log of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist), Kd (equilibrium dissociation constant), and IC50 (half maximal inhibitory concentration) are all measures of antagonist potency. Lower values generally indicate higher affinity.

Recent studies have also suggested that MRS2179 can act as an inverse agonist at the P2Y1 receptor, meaning it can inhibit the receptor's basal, or constitutive, activity in the absence of an agonist.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligand ADP, a signaling cascade is initiated, leading to various cellular responses.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Shape Change) Ca_cyto->Response PKC->Response MRS2179 MRS2179 MRS2179->P2Y1R Competitively Inhibits

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental Protocols

The determination of MRS2179's binding affinity relies on well-established experimental procedures. Below are detailed methodologies for two key assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [33P]MRS2179).

  • Unlabeled test compound (MRS2179).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw P2Y1 receptor membrane preparations on ice and resuspend them in binding buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in order:

    • 100 µL of membrane suspension.

    • 50 µL of binding buffer with or without various concentrations of unlabeled MRS2179.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

  • Non-specific Binding: To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of MRS2179 from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prep Prepare P2Y1 Receptor Membranes Start->Prep Setup Set up 96-well Plate: Membranes + Radioligand + Varying [MRS2179] Prep->Setup NSB Include Wells for Non-Specific Binding (Excess Unlabeled Ligand) Setup->NSB Incubate Incubate to Reach Equilibrium Setup->Incubate NSB->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist activation of the P2Y1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • P2Y1 receptor antagonist (MRS2179).

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into the assay plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Addition: After dye loading, wash the cells again. Add various concentrations of MRS2179 to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate into the FLIPR instrument. The instrument will add a fixed concentration of the P2Y1 agonist to all wells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of MRS2179 is determined by measuring the reduction in the agonist-induced fluorescence signal. An IC50 value can be calculated from the concentration-response curve.

This technical guide provides a foundational understanding of the binding affinity of MRS2179 for the P2Y1 receptor. The presented data and protocols are essential for researchers and professionals involved in the study of purinergic signaling and the development of novel therapeutics targeting this important receptor.

References

In-depth exploration of MRS2179's selectivity for P2Y1 over other P2Y receptors.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of MRS2179, a potent and selective competitive antagonist of the P2Y1 receptor. The document details the quantitative pharmacology of MRS2179, outlining its high affinity for the P2Y1 receptor in contrast to other P2Y and P2X receptor subtypes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of P2Y1 antagonists and elucidates the canonical P2Y1 signaling pathway.

Quantitative Pharmacology of MRS2179

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a well-characterized antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of the P2Y1 receptor, particularly in processes such as platelet aggregation and thrombosis. The affinity and potency of MRS2179 have been determined through various in vitro assays, with the data summarized below providing a comparative overview of its pharmacological profile.

AntagonistReceptorSpeciesAssay TypeParameterValue
MRS2179 P2Y1 HumanFunctional AssayK_B100 nM[1][2]
P2Y1 HumanRadioligand Binding ([³³P]MRS2179)K_d109 ± 18 nM
P2Y1 HumanRadioligand Binding ([³H]MRS2279)K_i84 nM
P2Y2---Inactive[1][2]
P2Y4---Inactive[1]
P2Y6---Inactive
P2Y11HumanCalcium Mobilization-No antagonism observed
P2Y13HumanInositol Trisphosphate (IP3) Measurement-No antagonism up to 100 µM
P2X1--IC_501.15 µM
P2X3--IC_5012.9 µM
P2X2---Inactive
P2X4---Inactive

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is predominantly coupled to the Gq/11 family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_ER->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates substrates leading to IP3R->Ca_ER Releases ER_Lumen ER Lumen (Ca²⁺ Store) ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks

P2Y1 Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound like MRS2179 by measuring its ability to displace a radiolabeled P2Y1 antagonist.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500)

  • Unlabeled test compound (e.g., MRS2179)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Thaw the P2Y1 receptor membrane preparation on ice.

  • Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .

  • In a 96-well plate, add in order:

    • Binding Buffer

    • Serial dilutions of the unlabeled test compound (MRS2179).

    • Radioligand at a fixed concentration (typically at or below its K_d value).

    • Membrane suspension.

  • For total binding, omit the unlabeled test compound.

  • For non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the IC_50 of the test compound and calculate the K_i using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Prep_Membranes Prepare P2Y1 Receptor Membrane Suspension Start->Prep_Membranes Setup_Plate Set up 96-well Plate: Buffer, Test Compound (MRS2179), Radioligand ([³H]MRS2500) Prep_Membranes->Setup_Plate Add_Membranes Add Membrane Suspension to all wells Setup_Plate->Add_Membranes Incubate Incubate at RT (60-90 min) Add_Membranes->Incubate Filter_Wash Rapid Filtration and Washing (Vacuum Manifold) Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis: Calculate IC₅₀ and K_i Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay
Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • P2Y1 receptor antagonist (e.g., MRS2179)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • During incubation, prepare serial dilutions of the antagonist (MRS2179) and a fixed concentration of the agonist (e.g., EC_80 concentration of ADP).

  • After incubation, wash the cells with Assay Buffer to remove excess dye.

  • Place the plate into the FLIPR instrument.

  • Add the antagonist solutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes).

  • Initiate fluorescence reading and establish a baseline.

  • Add the agonist solution to all wells simultaneously.

  • Continue to record the fluorescence signal to measure the calcium flux.

  • Analyze the data to determine the inhibitory effect of the antagonist and calculate its IC_50.

Calcium_Mobilization_Workflow Start Start: Seed Cells Load_Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Start->Load_Dye Wash_Cells Wash Cells to remove excess dye Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with Antagonist (MRS2179) Wash_Cells->Pre_Incubate Read_Baseline Measure Baseline Fluorescence (FLIPR) Pre_Incubate->Read_Baseline Add_Agonist Add Agonist (e.g., ADP) and measure fluorescence change Read_Baseline->Add_Agonist Analyze Data Analysis: Determine IC₅₀ Add_Agonist->Analyze End End Analyze->End

Workflow for Calcium Mobilization Assay

Selectivity Profile of MRS2179

The high selectivity of MRS2179 for the P2Y1 receptor over other P2Y and P2X subtypes is a key attribute that enables its use in discerning the specific roles of P2Y1-mediated signaling.

MRS2179_Selectivity cluster_high_affinity High Affinity cluster_low_affinity Low to No Affinity MRS2179 MRS2179 P2Y1 P2Y1 MRS2179->P2Y1 High Affinity (Antagonist) P2Y2 P2Y2 MRS2179->P2Y2 Very Low Affinity P2Y4 P2Y4 MRS2179->P2Y4 Very Low Affinity P2Y6 P2Y6 MRS2179->P2Y6 Very Low Affinity P2Y11 P2Y11 MRS2179->P2Y11 Very Low Affinity P2Y12 P2Y12 MRS2179->P2Y12 Very Low Affinity P2Y13 P2Y13 MRS2179->P2Y13 Very Low Affinity

Selectivity of MRS2179 for P2Y1

References

The Foundational Science of MRS2179: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Scientific Principles of MRS2179 as a Research Tool.

This guide provides a comprehensive overview of the foundational science behind MRS2179, a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, the antagonism of this receptor is a significant area of interest for the development of novel antithrombotic agents. This document details the quantitative pharmacology of MRS2179, offers comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.

Core Pharmacology of MRS2179

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist of the P2Y1 receptor.[1] Its mechanism of action involves binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as platelet shape change and aggregation.[2]

Quantitative Pharmacological Data

The affinity, potency, and selectivity of MRS2179 have been determined through various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.

Parameter Receptor Species Assay Type Value Reference
KbP2Y1TurkeyFunctional Assay100 nM[3]
KbP2Y1--102 nM[4]
KiP2Y1HumanRadioligand Binding ([3H]MRS2279)84 nM[5]
pA2P2Y1Turkey-6.99
KdP2Y1Human PlateletsRadioligand Binding ([33P]MRS2179)109 ± 18 nM

Table 1: Binding Affinity and Potency of MRS2179 for the P2Y1 Receptor.

Receptor IC50 (µM) Reference
P2X11.15
P2X312.9
P2X2> 10
P2X4> 10
P2Y2> 100
P2Y4> 100
P2Y6> 100

Table 2: Selectivity Profile of MRS2179 Against Other Purinergic Receptors.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by an agonist like ADP, the receptor initiates a well-defined signaling cascade. MRS2179, as a competitive antagonist, blocks the initiation of this pathway.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activates Cell_Response Cellular Responses (e.g., Platelet Shape Change, Aggregation) Ca2_cyto->Cell_Response Leads to PKC->Cell_Response Leads to

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound, such as MRS2179.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279 or another suitable radioligand).

  • Unlabeled test compound (e.g., MRS2179).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Thaw the P2Y1 receptor membrane preparation on ice.

  • Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .

  • In a 96-well plate, add the following in order:

    • 50 µL of membrane suspension.

    • 50 µL of Binding Buffer containing various concentrations of the unlabeled test compound (e.g., MRS2179).

    • 50 µL of the radiolabeled P2Y1 antagonist at a fixed concentration (typically at or below its Kd value).

  • To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • P2Y1 receptor antagonist (e.g., MRS2179).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with liquid handling capabilities.

Procedure:

  • Seed the P2Y1-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in Assay Buffer for 1 hour at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of the antagonist (MRS2179) in Assay Buffer.

  • Place the cell plate and the compound plates into the FLIPR instrument.

  • Establish a baseline fluorescence reading for each well.

  • Add the antagonist solution to the cells and incubate for a specified period.

  • Add the agonist solution (at a concentration that elicits a submaximal response, e.g., EC80) to initiate the calcium response.

  • Monitor the change in fluorescence over time.

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate (B86180) anticoagulant.

  • ADP (agonist).

  • P2Y1 antagonist (e.g., MRS2179).

  • Saline solution.

  • Platelet aggregometer.

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.

  • To test the effect of the antagonist, pre-incubate the PRP with various concentrations of MRS2179 for a specified time before adding the agonist.

  • Add a specific concentration of ADP to the PRP to induce aggregation.

  • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation response compared to the control (ADP alone).

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for characterizing a P2Y1 antagonist and the logical relationship of competitive antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo/Cell-Based Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki, Affinity) Selectivity Selectivity Screening (Assay against other P2Y/P2X receptors) Binding->Selectivity Functional Calcium Mobilization Assay (Determine IC50, Potency) Aggregation Platelet Aggregation Assay (Confirm functional antagonism) Functional->Aggregation Thrombosis Thrombosis Models (Evaluate antithrombotic efficacy) Aggregation->Thrombosis Bleeding Bleeding Time Assay (Assess safety profile) Thrombosis->Bleeding Data_Analysis Data Analysis & Interpretation Bleeding->Data_Analysis Start Compound Synthesis (MRS2179) Start->Binding Start->Functional

Experimental Workflow for P2Y1 Antagonist Characterization

Competitive_Antagonism cluster_receptor P2Y1 Receptor Binding Site Receptor Response Cellular Response Receptor->Response No_Response No Cellular Response Receptor->No_Response Agonist Agonist (ADP) Agonist->Receptor Binds & Activates Antagonist Antagonist (MRS2179) Antagonist->Receptor Binds & Blocks

Principle of Competitive Antagonism at the P2Y1 Receptor

References

Preliminary Studies on the Effects of MRS2179 on Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on MRS2179, a selective antagonist of the P2Y1 purinergic receptor, and its effects on platelet aggregation. The document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involved. This information is intended to serve as a foundational resource for professionals engaged in thrombosis research and the development of novel antiplatelet therapies.

Core Findings on MRS2179 and Platelet Inhibition

MRS2179, identified as N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and selective antagonist of the P2Y1 receptor, a Gq-protein coupled receptor crucial for initiating platelet activation.[1][2] Adenosine diphosphate (B83284) (ADP) released from dense granules of activated platelets or damaged cells binds to two key receptors on the platelet surface: P2Y1 and P2Y12.[3][4] The P2Y1 receptor is responsible for the initial shape change and transient, reversible aggregation, while the P2Y12 receptor mediates a more sustained and complete aggregation response.[5]

By selectively blocking the P2Y1 receptor, MRS2179 effectively inhibits the initial phase of ADP-induced platelet activation.[6] This includes the inhibition of platelet shape change, intracellular calcium mobilization, and subsequent aggregation.[1][2] Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on MRS2179.

Table 1: Inhibitory Effects of MRS2179 on ADP-Induced Platelet Aggregation

ParameterValueSpeciesCommentsReference
Optimal Inhibitory Concentration20 µMHumanEffectively inhibited or enhanced disaggregation in response to ADP.[7]
ADP Concentration for InductionIncrementalHumanUsed to determine the optimal inhibitory concentration of MRS2179.[7]

Table 2: Binding Affinity of MRS2179 for the P2Y1 Receptor

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd)109 ± 18 nMHumanRadioligand binding assay using [33P]MRS2179.[1][2]
Binding Sites per Platelet134 ± 8HumanRadioligand binding assay using [33P]MRS2179.[1][2]

Experimental Protocols

The following section details the methodologies for key experiments cited in the preliminary studies of MRS2179.

Preparation of Washed Human Platelets

This protocol is fundamental for in vitro studies to isolate platelets from other blood components.

a. Blood Collection:

  • Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[8]

  • Use a 21-gauge needle for venipuncture and collect blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).[9]

b. Platelet-Rich Plasma (PRP) Preparation:

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).[8]

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.[8]

c. Platelet Washing:

  • Add acid-citrate-dextrose (ACD) solution to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

  • Remove the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer containing apyrase (to degrade any residual ADP) and allow the platelets to rest.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation in vitro.[8]

a. Instrument Calibration:

  • Pre-warm PRP and platelet-poor plasma (PPP) samples to 37°C.[8]

  • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[8]

b. Aggregation Assay:

  • Pipette a defined volume of the washed platelet suspension or PRP into a cuvette containing a magnetic stir bar.

  • Place the cuvette in the aggregometer and allow it to equilibrate for at least 1 minute at 37°C with constant stirring (typically 900-1200 rpm).[8]

  • To study the effect of MRS2179, incubate the platelet suspension with the desired concentration of MRS2179 for a specified period before adding the agonist.

  • Initiate platelet aggregation by adding a known concentration of an agonist, such as ADP.

  • Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to visualize the key processes.

Signaling Pathway of ADP-Induced Platelet Activation

ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Integrin Integrin αIIbβ3 Activation Gi->Integrin IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ATP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Shape_Change Shape Change Ca2->Shape_Change Aggregation_Initial Initial, Reversible Aggregation Shape_Change->Aggregation_Initial PKA ↓ PKA Activation cAMP->PKA VASP VASP-P PKA->VASP Aggregation_Sustained Sustained, Irreversible Aggregation Integrin->Aggregation_Sustained MRS2179 MRS2179 MRS2179->P2Y1

Caption: ADP-induced platelet activation pathway and the inhibitory action of MRS2179.

Experimental Workflow for Assessing MRS2179 Efficacy

cluster_prep Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) cluster_analysis Data Analysis Blood 1. Whole Blood Collection PRP 2. Centrifugation to obtain PRP Blood->PRP Washed 3. Platelet Washing PRP->Washed Equilibrate 4. Equilibration at 37°C Washed->Equilibrate Incubate 5. Incubation with MRS2179 or Vehicle Equilibrate->Incubate Agonist 6. Addition of ADP Incubate->Agonist Measure 7. Measurement of Light Transmission Agonist->Measure Curve 8. Generation of Aggregation Curve Measure->Curve Inhibition 9. Calculation of % Inhibition Curve->Inhibition

Caption: Workflow for evaluating the inhibitory effect of MRS2179 on platelet aggregation.

Logical Relationship of P2Y1 and P2Y12 in Aggregation

Start Platelet Activation (e.g., by ADP) P2Y1 P2Y1 Receptor Activation (Gq Pathway) Start->P2Y1 P2Y12 P2Y12 Receptor Activation (Gi Pathway) Start->P2Y12 MRS2179 MRS2179 Inhibition P2Y1->MRS2179 ShapeChange Shape Change & Initial Aggregation P2Y1->ShapeChange Initiates SustainedAggregation Sustained Aggregation & Thrombus Stabilization P2Y12->SustainedAggregation Sustains NoInitialAggregation Inhibition of Initial Aggregation MRS2179->NoInitialAggregation Blocks ShapeChange->SustainedAggregation Leads to

Caption: Logical flow of P2Y1/P2Y12 signaling and MRS2179's point of intervention.

References

Methodological & Application

Application Notes and Protocols for the Use of MRS2179 in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y1 purinergic receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in initiating platelet shape change and aggregation.[1][2] MRS2179 is a potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for studying platelet function and for the development of novel antiplatelet therapies.[3][4] These application notes provide a detailed protocol for utilizing MRS2179 in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[5]

Mechanism of Action

MRS2179 is a competitive antagonist of the P2Y1 receptor, a Gq-protein coupled receptor.[6][7] Upon binding of ADP to the P2Y1 receptor, the Gq protein activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a key trigger for platelet shape change and the initial, reversible phase of aggregation.[8][9] MRS2179 selectively blocks this pathway, thereby inhibiting ADP-induced platelet shape change, Ca2+ mobilization, and subsequent aggregation.[4][7][8] It is important to note that MRS2179 does not affect the P2Y12 receptor, which is coupled to Gi and responsible for sustained platelet aggregation through the inhibition of adenylyl cyclase.[4][7][8]

Data Presentation

Table 1: In Vitro Efficacy of MRS2179 on ADP-Induced Platelet Aggregation
ParameterSpeciesPlatelet PreparationAgonist (ADP) ConcentrationMRS2179 ConcentrationObserved EffectReference
InhibitionHumanWashed Platelets3 µM10 µMNearly complete inhibition of aggregation[10]
InhibitionHumanPlatelet-Rich Plasma (PRP)Not Specified20 µMEffective inhibition of aggregation[11]
InhibitionHumanPlatelet-Rich Plasma (PRP)2.5 µM100 µMStrong inhibition of peak and late aggregation[12]
IC₅₀HumanWashed Platelets10 µM~62.8 nM (for a similar analog MRS2298)Concentration for 50% inhibition[13]
pIC₅₀HumanNot Specified2MeSADP (agonist)6.21 ± 0.20Negative logarithm of the IC₅₀ value[10]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol is for the preparation of human PRP and PPP for use in light transmission aggregometry.

Materials:

Procedure:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days.[14] The first 2-3 mL of blood should be discarded to avoid tissue factor contamination.[3]

  • Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (18-22°C) with the brake off.[15][16] This gentle centrifugation will pellet the red and white blood cells, leaving the platelets suspended in the plasma.

  • PRP Isolation: Carefully aspirate the upper, straw-colored layer of PRP using a sterile pipette and transfer it to a fresh polypropylene tube. Avoid disturbing the buffy coat (the thin white layer of leukocytes) and the red blood cell pellet.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.[3] Platelet aggregation assays should be conducted within 3 hours of blood collection.[14]

  • PPP Preparation: To prepare PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.[12] Carefully collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline in the aggregometer.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of MRS2179 to inhibit ADP-induced platelet aggregation as measured by LTA.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • MRS2179 stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in saline).

  • Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).

  • Saline (0.9% NaCl).

  • Light transmission aggregometer with cuvettes and stir bars.

  • Pipettes and sterile tips.

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[3]

  • Baseline Calibration:

    • Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette without a stir bar. Place it in the aggregometer and set the 100% aggregation (maximum light transmission) baseline.[12]

    • Pipette the same volume of PRP into a cuvette with a magnetic stir bar. Place it in the aggregometer and set the 0% aggregation (minimum light transmission) baseline.[3]

  • Incubation with MRS2179:

    • In a fresh cuvette with a stir bar, add PRP.

    • Add the desired concentration of MRS2179 (or vehicle control for the baseline aggregation). A typical final concentration to test is in the range of 1-100 µM.[11][12]

    • Incubate the PRP with MRS2179 for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.

  • Initiation of Aggregation:

    • Add a submaximal concentration of ADP to the cuvette to induce aggregation. A common final concentration of ADP is 5-10 µM.[3]

    • The volume of the added agonist should be small (e.g., 1/10th of the PRP volume) to avoid significant dilution.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Data Analysis: The extent of platelet aggregation can be quantified as the maximum percentage change in light transmission. The inhibitory effect of MRS2179 is calculated by comparing the aggregation in the presence of the inhibitor to the aggregation in the presence of the vehicle control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow Blood 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Rest 4. Rest PRP (30 min at RT) PRP->Rest Aggregometer 5. Aggregometer Setup (37°C, Baseline with PPP and PRP) Rest->Aggregometer Incubate 6. Incubate PRP with MRS2179 (or Vehicle) Aggregometer->Incubate Add_ADP 7. Add ADP to Induce Aggregation Incubate->Add_ADP Record 8. Record Aggregation Curve Add_ADP->Record Analyze 9. Analyze Data Record->Analyze

Caption: Workflow for in vitro platelet aggregation assay using MRS2179.

G cluster_pathway P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179 ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Gq Gq P2Y1->Gq Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Shape_Change Platelet Shape Change & Initial Aggregation Ca_release->Shape_Change

Caption: Signaling pathway of ADP-induced platelet aggregation via the P2Y1 receptor and its inhibition by MRS2179.

References

Application of MRS2179 Tetrasodium in In Vivo Animal Models of Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 tetrasodium (B8768297) is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-induced platelet aggregation and thrombus formation. This document provides detailed application notes and protocols for the use of MRS2179 in various in vivo animal models of thrombosis. The information is intended to guide researchers in designing and executing experiments to evaluate the antithrombotic efficacy of MRS2179 and other P2Y1 receptor antagonists.

Mechanism of Action: The P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled G protein-coupled receptor (GPCR) expressed on the surface of platelets.[1][2] Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor initiates a signaling cascade that is crucial for the initial stages of platelet activation and aggregation.[2]

Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system of platelets, triggering the release of intracellular calcium (Ca2+).[2] This rise in intracellular calcium is a critical event that leads to platelet shape change and the initiation of reversible platelet aggregation.[2] The P2Y1 receptor signaling pathway is a primary target for antiplatelet therapies aimed at preventing arterial thrombosis.

P2Y1_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_release Triggers Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Reversible Platelet Aggregation Shape_Change->Aggregation MRS2179 MRS2179 MRS2179->P2Y1R Antagonizes

P2Y1 Receptor Signaling Pathway in Platelet Activation.

Quantitative Data on the In Vivo Efficacy of MRS2179

The antithrombotic effects of MRS2179 have been evaluated in various animal models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of MRS2179 on Arterial Thrombosis in a Ferric Chloride-Induced Mouse Model

Dose of MRS2179 (mg/kg, i.v.)Time to Occlusion (minutes)Reference
Control (Saline)5.2 ± 0.4
18.9 ± 1.1
1012.5 ± 1.5

* p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of MRS2179 on Venous Thrombosis in a Wessler Model in Rats

TreatmentThrombus Weight (mg)% InhibitionReference
Control25.3 ± 2.1-
MRS2179 (10 mg/kg, i.v.)15.1 ± 1.8*40.3

* p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 3: Effect of MRS2179 on Bleeding Time in Mice

Dose of MRS2179 (mg/kg, i.v.)Bleeding Time (seconds)Reference
Control (Saline)180 ± 30
10420 ± 60
50> 600

* p < 0.05 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis. Ferric chloride (FeCl3) applied to the adventitial surface of the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.

Experimental Workflow:

FerricChloride_Workflow cluster_workflow Ferric Chloride-Induced Thrombosis Workflow Anesthesia 1. Anesthetize Mouse (e.g., ketamine/xylazine) Surgery 2. Expose Carotid Artery Anesthesia->Surgery Drug_Admin 3. Administer MRS2179 (i.v.) or Vehicle Surgery->Drug_Admin FeCl3_Application 4. Apply FeCl₃-soaked Filter Paper to Artery Drug_Admin->FeCl3_Application Monitoring 5. Monitor Blood Flow (Doppler probe) FeCl3_Application->Monitoring Occlusion 6. Record Time to Occlusion Monitoring->Occlusion

Workflow for Ferric Chloride-Induced Arterial Thrombosis Model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic solution (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe and monitor

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • MRS2179 tetrasodium

  • Saline (vehicle control)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.

  • Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.

  • Administer MRS2179 (dissolved in saline) or saline vehicle via intravenous (e.g., tail vein) injection. A typical effective dose is 1-10 mg/kg.

  • Allow for a short circulation time (e.g., 5-10 minutes).

  • Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and immediately begin monitoring blood flow using a Doppler flow probe placed just downstream of the injury site.

  • Continuously record blood flow until complete occlusion (cessation of flow) occurs. The time from FeCl3 application to complete occlusion is the primary endpoint.

Wessler Venous Thrombosis Model in Rats

The Wessler model is a classic method for inducing venous thrombosis by combining stasis and a hypercoagulable state.

Experimental Workflow:

Wessler_Workflow cluster_workflow Wessler Venous Thrombosis Workflow Anesthesia 1. Anesthetize Rat Surgery 2. Isolate Jugular Vein Segment Anesthesia->Surgery Drug_Admin 3. Administer MRS2179 (i.v.) or Vehicle Surgery->Drug_Admin Thromboplastin_Admin 4. Inject Thromboplastin Drug_Admin->Thromboplastin_Admin Stasis 5. Induce Venous Stasis (ligatures) Thromboplastin_Admin->Stasis Thrombus_Formation 6. Allow Thrombus Formation (e.g., 15-20 min) Stasis->Thrombus_Formation Harvest 7. Harvest and Weigh Thrombus Thrombus_Formation->Harvest

References

Utilizing MRS2179 for Studying Calcium Signaling in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of the P2Y1 receptor in various physiological and pathophysiological processes, particularly those involving calcium signaling. The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a Gq/11 protein-coupled receptor that plays a crucial role in initiating intracellular calcium mobilization.[3] These application notes provide a comprehensive guide to utilizing MRS2179 for studying P2Y1 receptor-mediated calcium signaling in a cellular context.

Mechanism of Action

Upon activation by ADP, the P2Y1 receptor couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This initial calcium release can be followed by a sustained phase involving protein kinase C (PKC) and calcium calmodulin kinase II (CaMKII).[3][4] MRS2179 competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this entire signaling cascade.[3][5]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Releases Ca²⁺ Ca_store Ca²⁺ Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway and MRS2179 Inhibition.

Data Presentation: Quantitative Pharmacology of MRS2179

The potency and selectivity of MRS2179 have been characterized across various receptor subtypes. The following table summarizes key quantitative data for MRS2179.

ParameterReceptorSpeciesValueReference
KBP2Y1-100 nM[5][6]
KiP2Y1-100 nM[2]
pA2P2Y1Turkey6.99[7]
IC50P2X1-1.15 µM[5][6]
IC50P2X3-12.9 µM[5][6]

Note: MRS2179 is selective for P2Y1 over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[5][6]

Experimental Protocols

A primary application of MRS2179 is to block ADP-induced intracellular calcium mobilization. The following protocol details a typical experiment using the ratiometric fluorescent calcium indicator Fura-2 AM.

Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.

  • MRS2179 Stock Solution (10 mM): Dissolve MRS2179 tetrasodium (B8768297) salt in water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.2-7.4), supplemented with 20 mM HEPES. For some experiments, a phenol (B47542) red-free medium is recommended to reduce background fluorescence.

  • Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. This non-ionic detergent aids in the dispersion of Fura-2 AM in aqueous media.

  • Probenecid (B1678239) (250 mM): Dissolve probenecid in an equal volume of 1 M NaOH and then adjust the volume with HBSS. Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

2. Cell Preparation and Dye Loading:

  • Adherent Cells: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment, aiming for 70-80% confluency.

  • Suspension Cells: Harvest cells and resuspend them in loading buffer at a density of 1 x 10⁶ cells/mL.

  • Loading:

    • Prepare the Fura-2 AM loading solution by diluting the 1 mM stock to a final concentration of 1-5 µM in the loading buffer.

    • Add Pluronic F-127 to the loading solution for a final concentration of 0.02-0.04%.

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM.

    • For adherent cells, remove the culture medium, wash once with loading buffer, and then add the Fura-2 AM loading solution.

    • For suspension cells, add the Fura-2 AM loading solution directly to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

3. De-esterification:

  • After incubation, wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid if used previously) to remove extracellular Fura-2 AM.

  • Add fresh loading buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

4. Calcium Imaging:

  • Mount the coverslip with adherent cells or the suspension cell chamber onto a fluorescence microscope equipped for ratiometric imaging.

  • Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • To test the inhibitory effect of MRS2179, pre-incubate the cells with the desired concentration of MRS2179 (e.g., 1-10 µM) for a specified period (e.g., 10-15 minutes) before adding the agonist.

  • Introduce the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) at a suitable concentration.

  • Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.

5. Data Analysis:

The ratio of the fluorescence intensities (R = F340/F380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:[2][8]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

  • R is the experimentally measured fluorescence ratio.

  • Rmin is the ratio in the absence of Ca²⁺ (determined using a calcium chelator like EGTA).

  • Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a calcium ionophore like ionomycin).

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of Fura-2, respectively.

Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading & De-esterification cluster_imaging Calcium Imaging cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Reagent_Prep 2. Reagent Preparation (Fura-2 AM, MRS2179, Buffers) Cell_Culture->Reagent_Prep Dye_Loading 3. Fura-2 AM Loading (30-60 min at 37°C) Reagent_Prep->Dye_Loading Wash1 4. Wash Cells (2x) Dye_Loading->Wash1 Deester 5. De-esterification (30 min at RT) Wash1->Deester Baseline 6. Establish Baseline (F340/F380 Ratio) Deester->Baseline Antagonist 7. Pre-incubate with MRS2179 Baseline->Antagonist Agonist 8. Add P2Y1 Agonist (e.g., ADP) Antagonist->Agonist Record 9. Record Fluorescence Changes Agonist->Record Ratio_Calc 10. Calculate F340/F380 Ratio Record->Ratio_Calc Grynkiewicz 11. Apply Grynkiewicz Equation Ratio_Calc->Grynkiewicz Ca_Conc 12. Determine [Ca²⁺]i Grynkiewicz->Ca_Conc

References

Application Notes and Protocols for MRS2179 in Smooth Muscle Contraction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in smooth muscle physiology. Adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) are the endogenous agonists for the P2Y1 receptor. Activation of this receptor in smooth muscle cells initiates a signaling cascade leading to an increase in intracellular calcium ([Ca2+]i) and subsequent muscle contraction.[1][2] Consequently, MRS2179 is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in smooth muscle function and for exploring its therapeutic potential in conditions characterized by abnormal smooth muscle contractility.

These application notes provide detailed protocols for utilizing MRS2179 in two key experimental paradigms: in vitro organ bath studies to measure smooth muscle contractility and intracellular calcium imaging to assess cellular signaling events.

Data Presentation: Pharmacological Properties of MRS2179

The following table summarizes the inhibitory potency of MRS2179 on agonist-induced smooth muscle contraction in various tissues. This data is essential for designing experiments and interpreting results.

TissueSpeciesAgonistParameterValueReference
ColonRatElectrical Field Stimulation (EFS)IC503.5 µM[3]
ColonRatElectrical Field Stimulation (EFS)IC5013.1 µM[3]
ColonHumanElectrical Field Stimulation (EFS)IC50~1 µM[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and tissue preparation.

Signaling Pathway of P2Y1 Receptor-Mediated Smooth Muscle Contraction

The activation of P2Y1 receptors on smooth muscle cells by agonists like ADP or ATP triggers a well-defined signaling pathway culminating in muscle contraction. MRS2179 competitively antagonizes the P2Y1 receptor, thereby inhibiting this cascade.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 Protein P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ Ca_cyto ↑ [Ca2+]i IP3R->Ca_cyto Ca2+ Release Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain MyosinLC->pMyosinLC Contraction Smooth Muscle Contraction pMyosinLC->Contraction Leads to Agonist ADP / ATP Agonist->P2Y1 Binds to MRS2179 MRS2179 MRS2179->P2Y1 Blocks

Caption: P2Y1 receptor signaling pathway in smooth muscle contraction.

Experimental Protocols

In Vitro Organ Bath Assay for Smooth Muscle Contraction

This protocol details the methodology for assessing the effect of MRS2179 on agonist-induced smooth muscle contraction using an isolated organ bath system.

Materials and Reagents:

  • Isolated Smooth Muscle Tissue: (e.g., rat colon, guinea pig ileum, human colon)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O2 / 5% CO2 (carbogen).

  • MRS2179 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or a suitable buffer. Store aliquots at -20°C.

  • P2Y1 Receptor Agonist: (e.g., ADP, ATP, or a stable analog like ADPβS) stock solution.

  • Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.

  • Standard Laboratory Equipment: Dissection tools, sutures, syringes, etc.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated PSS.

    • Carefully clean the tissue of any adhering connective and fatty tissues.

    • Cut the tissue into strips of appropriate size (e.g., 1.5-2 cm long).

    • Tie sutures to both ends of the tissue strip.

  • Tissue Mounting:

    • Mount the tissue strip in the organ bath chamber filled with PSS at 37°C and continuously bubbled with carbogen (B8564812) gas.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the force-displacement transducer.

    • Apply an optimal resting tension (e.g., 1 gram for rat aortic strips) and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

  • Viability Test:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl.

    • A robust and reproducible contraction indicates a healthy preparation.

    • Wash the tissue thoroughly with PSS to return to the baseline resting tension.

  • Determining the Inhibitory Effect of MRS2179:

    • Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the chosen P2Y1 agonist. Start with a low concentration and incrementally increase the concentration in the organ bath until a maximal contractile response is achieved.

    • Incubation with MRS2179: After washing the tissue to baseline, incubate the tissue with a specific concentration of MRS2179 (e.g., 1 µM, 3 µM, 10 µM) for a predetermined period (e.g., 20-30 minutes).

    • Agonist Dose-Response Curve (in the presence of MRS2179): In the continued presence of MRS2179, repeat the cumulative concentration-response curve for the P2Y1 agonist.

    • Data Analysis: Compare the agonist dose-response curves in the absence and presence of different concentrations of MRS2179. A rightward shift in the dose-response curve is indicative of competitive antagonism. Calculate the EC50 values for the agonist in each condition. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.

Organ_Bath_Workflow A Tissue Preparation (Dissection, Cleaning, Cutting) B Mount Tissue in Organ Bath (37°C, Carbogen, Resting Tension) A->B C Equilibration (60-90 min with washes) B->C D Viability Test (e.g., 60 mM KCl) C->D E Wash to Baseline D->E F Generate Control Agonist Dose-Response Curve E->F G Wash to Baseline F->G H Incubate with MRS2179 (e.g., 20-30 min) G->H I Generate Agonist Dose-Response Curve in presence of MRS2179 H->I J Data Analysis (Compare EC50, Schild Plot) I->J

Caption: Experimental workflow for organ bath assays.

Intracellular Calcium Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells using a fluorescent calcium indicator like Fura-2 AM.

Materials and Reagents:

  • Cultured Smooth Muscle Cells: (e.g., primary vascular smooth muscle cells or a cell line like A7r5)

  • Cell Culture Medium: Appropriate for the cell type.

  • Fura-2 AM: Stock solution in anhydrous DMSO.

  • Hanks' Balanced Salt Solution (HBSS): Or another suitable physiological buffer.

  • MRS2179 Stock Solution: Prepared as described above.

  • P2Y1 Receptor Agonist Stock Solution: Prepared as described above.

  • Fluorescence Microscopy System: Equipped with an excitation wavelength switcher (for 340 nm and 380 nm), an emission filter (around 510 nm), and a sensitive camera for capturing fluorescence images.

  • Image Analysis Software: For quantifying fluorescence intensity ratios.

Procedure:

  • Cell Preparation:

    • Seed smooth muscle cells onto glass coverslips in a culture dish and grow to an appropriate confluency (e.g., 70-80%).

    • On the day of the experiment, wash the cells with HBSS.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (final concentration typically 2-5 µM).

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After loading, wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 20-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip with the Fura-2 loaded cells onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

  • Investigating the Effect of MRS2179:

    • Control Agonist Response: Perfuse the cells with a known concentration of the P2Y1 agonist and record the change in the F340/F380 ratio, which represents the agonist-induced calcium transient.

    • Incubation with MRS2179: Wash the cells with HBSS to return to baseline. Then, perfuse the cells with a solution containing the desired concentration of MRS2179 for a few minutes.

    • Agonist Response in the Presence of MRS2179: While continuing to perfuse with MRS2179, re-introduce the P2Y1 agonist and record the calcium response.

    • Data Analysis: Compare the amplitude and kinetics of the calcium transients in the absence and presence of MRS2179. A reduction in the agonist-induced calcium response in the presence of MRS2179 indicates its inhibitory effect on P2Y1 receptor signaling.

Calcium_Imaging_Workflow A Seed Smooth Muscle Cells on Coverslips B Load Cells with Fura-2 AM (30-60 min at 37°C) A->B C Wash and De-esterify (20-30 min at RT) B->C D Mount on Microscope and Establish Baseline Fluorescence C->D E Record Control Agonist-Induced Calcium Transient D->E F Wash to Baseline E->F G Incubate with MRS2179 F->G H Record Agonist-Induced Calcium Transient in presence of MRS2179 G->H I Data Analysis (Compare Calcium Transients) H->I

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

MRS2179 is a powerful tool for elucidating the role of the P2Y1 receptor in smooth muscle contraction and related signaling pathways. The protocols provided in these application notes offer a detailed guide for researchers to effectively utilize MRS2179 in their experimental designs. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of purinergic signaling in smooth muscle physiology and pathophysiology.

References

Application Notes and Protocols for MRS2179 Tetrasodium in Rat Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and chronic pain. A key process in neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system (CNS).[1] Following injury or disease, damaged cells release adenosine (B11128) triphosphate (ATP) into the extracellular space.[2][3] This extracellular ATP acts as a danger signal, activating purinergic receptors on microglia and triggering an inflammatory cascade.[2][3]

MRS2179 tetrasodium (B8768297) is a selective and competitive antagonist for the P2Y1 purinergic receptor (P2Y1R), a G-protein coupled receptor that is preferentially activated by adenosine diphosphate (B83284) (ADP) and to a lesser extent, ATP. By blocking the P2Y1 receptor, MRS2179 offers a targeted approach to modulate neuroinflammatory processes, specifically by inhibiting the activation of microglia. These application notes provide a comprehensive overview and detailed protocols for utilizing MRS2179 in rat models to investigate its anti-neuroinflammatory potential.

Mechanism of Action: P2Y1 Receptor Antagonism

Following a CNS injury, such as a cerebral contusion, damaged neurons and astrocytes release large amounts of ATP into the extracellular environment. This ATP can be rapidly hydrolyzed to ADP, which then binds to P2Y1 receptors highly expressed on microglia and astrocytes.

Activation of the P2Y1 receptor, a Gq-protein coupled receptor, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal that contributes to microglial activation, morphological changes, and the release of pro-inflammatory cytokines. Upregulation of P2Y1R on microglia is specifically associated with these pro-inflammatory effects. MRS2179 acts by competitively binding to the P2Y1 receptor, thereby preventing ATP/ADP binding and blocking this entire signaling cascade. This inhibition of P2Y1R signaling successfully suppresses microglial activation, representing a potent therapeutic strategy to mitigate excessive neuroinflammation following brain injury.

P2Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / ADP P2Y1R P2Y1 Receptor ATP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Microglia_Activation Microglial Activation Ca_release->Microglia_Activation Leads to Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation Drives Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_analysis Phase 2: Post-Injury Analysis animal_prep Animal Preparation (Sprague-Dawley Rats) tbi_induction Cerebral Contusion Injury (TBI Model) animal_prep->tbi_induction pump_implant Osmotic Pump Implantation (MRS2179 or Vehicle) tbi_induction->pump_implant behavioral Behavioral Assessment (Up to 28 Days) pump_implant->behavioral tissue_collection Tissue Collection (Days 1, 3, 7) pump_implant->tissue_collection data_analysis Data Analysis behavioral->data_analysis immuno Immunohistochemistry (Galectin 3 Staining) tissue_collection->immuno immuno->data_analysis

References

Application Notes and Protocols for Intraperitoneal Administration of MRS2179 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of MRS2179, a selective P2Y1 receptor antagonist, in mouse models. This document includes detailed protocols, quantitative data from in vivo studies, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor, playing a crucial role in inhibiting ADP-induced platelet aggregation and other physiological processes mediated by this receptor.[1] Its application in in vivo mouse models is pivotal for studying thrombosis, inflammation, and vascular remodeling.[1][2] These protocols are designed to ensure reproducible and effective administration of MRS2179 for pre-clinical research.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies utilizing MRS2179 in mice.

ParameterMouse StrainDosageAdministration RouteFrequencyDurationObserved EffectReference
Bleeding TimeC57BL/650 mg/kgIntraperitoneal (i.p.)Single doseN/ASignificantly prolonged bleeding time 30 seconds after injection.[3][4]
Intimal HyperplasiaNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)Every other day3 weeksSignificantly less intimal hyperplasia in MRS2179-treated mice compared to controls.
Macrophage MigrationNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)Every other day3 weeksReduced migration of macrophages in MRS2179-treated mice.
Inflammatory Cytokines (IL-1β, TNF-α)Not SpecifiedNot SpecifiedIntraperitoneal (i.p.)Every other day3 weeksSignificantly decreased expression of IL-1β and TNF-α.
Phosphorylation of Akt, Erk1/2, p38Not SpecifiedNot SpecifiedIntraperitoneal (i.p.)Every other day3 weeksDecreased phosphorylation of Akt, Erk1/2, and p38.

Experimental Protocols

Preparation of MRS2179 for Intraperitoneal Injection

Materials:

  • MRS2179 tetrasodium (B8768297) salt

  • Sterile, pyrogen-free water for injection

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of MRS2179 tetrasodium salt based on the desired concentration and final volume. The tetrasodium salt of MRS2179 is soluble in water up to 50 mM.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of MRS2179 and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of sterile water for injection to the tube.

  • Vortex the tube until the MRS2179 is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final injection solution.

  • The solution is now ready for intraperitoneal administration. It is recommended to warm the solution to room temperature or body temperature before injection to minimize animal discomfort.

Intraperitoneal Injection Protocol in Mice

This protocol is adapted from standard procedures for intraperitoneal injections in mice.

Materials:

  • Prepared sterile MRS2179 solution

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Sterile gauze pads

  • Appropriately sized sterile syringes and needles (27-30 gauge)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or using a restraint device.

  • Injection Site Identification: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, urinary bladder, and liver.

  • Site Preparation: Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: Once correct placement is confirmed, slowly and steadily inject the MRS2179 solution. The maximum recommended injection volume for a mouse is 10 ml/kg.

  • Needle Withdrawal: Withdraw the needle smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

Experimental Protocol: Mouse Vein Graft Model

This protocol describes a model where the effects of MRS2179 on intimal hyperplasia can be studied.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Prepare the surgical area by shaving and disinfecting the skin.

  • Vein Graft Transplantation: Perform a vein graft transplantation, for example, by grafting the inferior vena cava into the carotid artery.

  • MRS2179 Administration: Following surgery, administer MRS2179 via intraperitoneal injection according to the prepared protocol (e.g., every other day for 3 weeks). The control group should receive injections of the vehicle (sterile water).

  • Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring for signs of infection or distress.

  • Tissue Harvest and Analysis: At the end of the treatment period (e.g., 4 weeks post-surgery), euthanize the mice and harvest the vein grafts.

  • Histological and Molecular Analysis: Process the harvested tissue for histological analysis to measure intimal thickness and for molecular analysis to assess inflammatory markers and signaling pathway activation.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis prep_mrs Prepare MRS2179 Solution (e.g., in sterile water) injection Administer MRS2179 or Vehicle (Intraperitoneal Injection) prep_mrs->injection animal_groups Randomize Mice into Control and Treatment Groups surgery Induce Experimental Model (e.g., Vein Graft Surgery) animal_groups->surgery surgery->injection monitoring Monitor Animal Health and Continue Dosing Regimen injection->monitoring harvest Harvest Tissues at Endpoint monitoring->harvest histology Histological Analysis (e.g., Intimal Thickness) harvest->histology molecular Molecular Analysis (e.g., Cytokine Levels, Western Blot) harvest->molecular data_analysis Statistical Data Analysis histology->data_analysis molecular->data_analysis

References

Application Notes and Protocols for Assessing Platelet Function using Light Transmission Aggregometry with MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist that induces aggregation through two purinergic receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, transient aggregation. MRS2179 is a potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for dissecting the specific role of this receptor in platelet activation and for evaluating novel antiplatelet therapies targeting this pathway.[1][2][3]

These application notes provide a detailed protocol for using MRS2179 in LTA to assess P2Y1-mediated platelet function.

Key Experimental Data

The following tables summarize quantitative data for MRS2179 in platelet function assays.

Table 1: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Aggregation

SpeciesAgonistIC50 (pIC50)Notes
Human2-MeSADP61.7 nM (6.21 ± 0.20)pIC50 represents the negative logarithm of the IC50 value.
Dog2-MeSADP446.7 nM (5.35 ± 0.11)

Data extracted from a study comparing P2Y1 and P2Y12 receptor-mediated aggregation in different species.[4]

Table 2: Effective Concentration of MRS2179 for Inhibition of ADP-Induced Platelet Aggregation

ParameterValueNotes
Optimal Inhibitory Concentration20 µMThis concentration was found to effectively inhibit or enhance disaggregation in response to ADP in human platelets.[2]
Near-Complete Inhibition10 µMIn washed human platelets, 10 µM MRS2179 nearly completely inhibited platelet aggregation induced by 3 µM ADP.[4]
Complete Inhibition (Dog Platelets)100 µMIn washed dog platelets, 100 µM MRS2179 completely inhibited aggregation induced by 200 nM 2MeSADP.[4]

Signaling Pathway of ADP-Induced Platelet Aggregation

The following diagram illustrates the signaling pathways of ADP-induced platelet aggregation and the point of inhibition by MRS2179.

ADP_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi MRS2179 MRS2179 MRS2179->P2Y1 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 ShapeChange Shape Change & Initial Aggregation Ca2->ShapeChange AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP SustainedAggregation Sustained Aggregation cAMP->SustainedAggregation

Caption: ADP signaling in platelets and MRS2179 inhibition.

Experimental Workflow for LTA with MRS2179

The following diagram outlines the general workflow for performing a light transmission aggregometry experiment with MRS2179.

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis BloodCollection 1. Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. PRP Preparation (Centrifuge at 150-200g, 15-20 min) BloodCollection->PRP_Prep PPP_Prep 3. PPP Preparation (Centrifuge remaining blood at 1500-2000g, 15-20 min) PRP_Prep->PPP_Prep PlateletCount 4. Adjust Platelet Count (200-300 x 10⁹/L) PPP_Prep->PlateletCount Incubation 5. Pre-incubation (PRP with MRS2179 or Vehicle) PlateletCount->Incubation Baseline 6. Baseline Reading (PRP in aggregometer at 37°C) Incubation->Baseline Agonist 7. Add Agonist (e.g., ADP) Baseline->Agonist Aggregation 8. Record Aggregation (Change in light transmission) Agonist->Aggregation CurveAnalysis 9. Analyze Aggregation Curve (% Aggregation, Slope) Aggregation->CurveAnalysis Comparison 10. Compare (MRS2179 vs. Vehicle) CurveAnalysis->Comparison

Caption: Experimental workflow for LTA with MRS2179.

Detailed Experimental Protocols

Materials
  • MRS2179: Prepare a stock solution in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentrations in saline.

  • ADP: Prepare a stock solution and dilute to working concentrations.

  • Whole Blood: Collected from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.

  • Anticoagulant: 3.2% (0.109 M) buffered sodium citrate (B86180).

  • Aggregometer: A light transmission aggregometer with cuvettes and stir bars.

  • Pipettes and tips

  • Centrifuge

Methods

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5] Handle the blood gently to avoid platelet activation.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[5]

  • Carefully aspirate the upper layer of PRP into a separate plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.[6]

  • Aspirate the supernatant (PPP) and store in a separate plastic tube.

  • Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10⁹/L) using autologous PPP.

2. Light Transmission Aggregometry Procedure

  • Set the aggregometer to 37°C.

  • Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[7] Place the cuvette in the heating block of the aggregometer.

  • Pipette the same volume of PPP into a separate cuvette to serve as the 100% aggregation reference.

  • Calibrate the aggregometer with the PRP (0% aggregation) and PPP (100% aggregation) cuvettes.

  • For the inhibition assay, add a small volume of the MRS2179 solution (or vehicle control) to the PRP cuvette and incubate for a specified time (e.g., 1-5 minutes) with stirring.[8]

  • Add the ADP agonist to the cuvette to induce aggregation. The final concentration of ADP should be chosen to induce a submaximal to maximal aggregation response in the vehicle-treated control.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve has plateaued.

3. Data Analysis

  • The primary endpoint is the maximal aggregation percentage, which is the maximum change in light transmission relative to the PPP control.

  • Other parameters that can be analyzed include the slope of the aggregation curve (rate of aggregation) and the area under the curve (AUC).

  • Compare the aggregation parameters between the vehicle-treated and MRS2179-treated samples.

  • To determine the IC50 of MRS2179, perform a dose-response curve with varying concentrations of the inhibitor and a fixed concentration of ADP.

Troubleshooting

  • Low platelet count in PRP: Optimize centrifugation speed and time. Ensure gentle handling of blood.

  • Spontaneous aggregation: This can indicate platelet activation during blood collection or processing. Ensure clean venipuncture and gentle mixing of blood with anticoagulant.

  • High variability between replicates: Ensure consistent pipetting, temperature, and timing. Use fresh reagents.

Conclusion

The use of MRS2179 in light transmission aggregometry is a robust method for specifically investigating the role of the P2Y1 receptor in platelet function. This approach is critical for understanding the mechanisms of platelet activation and for the development of novel antiplatelet agents. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for Flow Cytometry Analysis of Platelet Function Using MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a selective and potent antagonist of the P2Y1 purinergic receptor, a key G protein-coupled receptor (GPCR) involved in the initial stages of platelet activation. Adenosine diphosphate (B83284) (ADP), a crucial platelet agonist, activates both P2Y1 and P2Y12 receptors. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initiates reversible aggregation through an increase in intracellular calcium.[1][2] Therefore, MRS2179 serves as an invaluable tool for dissecting the specific role of the P2Y1 receptor in platelet function.

Flow cytometry is a powerful technique for the single-cell analysis of platelets, allowing for the rapid and quantitative measurement of various activation markers. This document provides detailed protocols for the application of MRS2179 in platelet studies using flow cytometry, focusing on the assessment of P-selectin expression, PAC-1 binding, and intracellular calcium mobilization.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a key mediator of ADP-induced platelet activation. Upon ADP binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical event that triggers downstream signaling pathways, leading to platelet shape change and the initial phase of aggregation.[1][3] MRS2179 selectively blocks this pathway at the P2Y1 receptor, allowing researchers to isolate and study P2Y1-mediated events.

P2Y1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Dense Tubular System (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Platelet_Response Platelet Shape Change Initiation of Aggregation Ca_Release->Platelet_Response Triggers

P2Y1 Receptor Signaling Pathway in Platelets.

Experimental Workflow

The general workflow for studying the effect of MRS2179 on platelet activation involves several key steps, from blood collection to data analysis. It is crucial to handle platelets gently to avoid artificial activation.

Experimental_Workflow Blood_Collection 1. Blood Collection (e.g., Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Optional) Blood_Collection->PRP_Preparation Incubation 3. Incubation with MRS2179 or Vehicle Control PRP_Preparation->Incubation Stimulation 4. Stimulation with ADP Incubation->Stimulation Staining 5. Staining with Fluorescent Antibodies Stimulation->Staining Acquisition 6. Flow Cytometry Acquisition Staining->Acquisition Analysis 7. Data Analysis Acquisition->Analysis

General Experimental Workflow for Platelet Analysis.

Data Presentation

Table 1: Effect of MRS2179 on ADP-Induced Platelet Aggregation and Extracellular Vesicle (EV) Release

ParameterAgonistMRS2179 Concentration% InhibitionReference
Platelet AggregationADP (10 µM)100 µM73%[4]
Procoagulant PEV+ ReleaseADP (10 µM)100 µMNo significant inhibition

Table 2: Illustrative Example of P2Y1 Antagonist (MRS2500) Effect on ADP-Induced P-selectin Expression

AgonistMRS2500 Concentration (µM)% Inhibition of CD62P ExpressionReference
ADP (100 µM)1094.6%

Key Experiments and Protocols

Measurement of P-selectin (CD62P) Expression

P-selectin is a marker of alpha-granule secretion, a key event in platelet activation.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. Handle the blood gently to prevent artificial platelet activation.

  • Preparation of Platelet-Rich Plasma (PRP) (Optional): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Alternatively, diluted whole blood can be used.

  • Incubation with MRS2179: Aliquot PRP or whole blood into microcentrifuge tubes. Add MRS2179 to the desired final concentration (e.g., a starting concentration of 100 µM can be used based on published data, with a dose-response curve recommended for detailed characterization) or vehicle control (e.g., DMSO). Incubate for 10-15 minutes at 37°C.

  • Stimulation: Add ADP to a final concentration that induces submaximal to maximal P-selectin expression (e.g., 10-20 µM). Incubate for 10 minutes at 37°C. Include an unstimulated control.

  • Staining: Add a saturating concentration of PE-conjugated anti-CD62P antibody and a platelet-specific marker such as FITC-conjugated anti-CD41a to each tube. Incubate for 20 minutes at room temperature in the dark.

  • Fixation (Optional): Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and/or positive staining for CD41a.

  • Data Analysis: Determine the percentage of CD62P-positive platelets and the median fluorescence intensity (MFI) of the positive population.

Measurement of Activated Integrin αIIbβ3 (PAC-1 Binding)

The PAC-1 antibody specifically binds to the activated conformation of the integrin αIIbβ3, which is essential for platelet aggregation.

Protocol:

  • Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.

  • Incubation with MRS2179: Aliquot PRP or whole blood into microcentrifuge tubes. Add MRS2179 to the desired final concentration or vehicle control. Incubate for 10-15 minutes at 37°C.

  • Stimulation and Staining: Add ADP to a final concentration that induces a robust PAC-1 binding response (e.g., 10-20 µM). Immediately add FITC-conjugated PAC-1 antibody and a platelet-specific marker such as PE-conjugated anti-CD41a. Incubate for 15 minutes at room temperature in the dark.

  • Fixation (Optional): Add 500 µL of 1% paraformaldehyde. Note that some fixation methods can affect PAC-1 binding.

  • Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.

  • Data Analysis: Determine the percentage of PAC-1 positive platelets and the MFI of the positive population.

Measurement of Intracellular Calcium Mobilization

The release of intracellular calcium is a primary signaling event downstream of P2Y1 receptor activation.

Protocol:

  • Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.

  • Dye Loading: Incubate PRP or diluted whole blood with a calcium-sensitive dye such as Fluo-4 AM or Indo-1 AM according to the manufacturer's instructions (typically 30-45 minutes at 37°C in the dark).

  • Incubation with MRS2179: Add MRS2179 to the desired final concentration or vehicle control to the dye-loaded platelets.

  • Acquisition: Acquire a baseline fluorescence of the platelet population on the flow cytometer for approximately 30-60 seconds. While continuing to acquire data, add ADP to the tube and record the change in fluorescence over time for several minutes.

  • Data Analysis: Plot the fluorescence intensity of the calcium indicator dye over time to visualize the calcium flux. The peak fluorescence intensity or the area under the curve can be used for quantitative comparisons between samples with and without MRS2179.

Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, including antibody and reagent concentrations, and incubation times for their specific applications and instrument settings.

References

Application Notes and Protocols for Studying Neointima Formation in Vein Grafts with MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS2179, a selective P2Y1 receptor antagonist, to investigate neointima formation in vein grafts. The information is intended for researchers in vascular biology, pharmacology, and drug development.

Introduction

Vein graft failure, primarily due to neointima formation, remains a significant challenge in cardiovascular medicine. The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in this process. Adenosine diphosphate (B83284) (ADP) signaling through purinergic receptors, particularly the P2Y1 receptor, has been implicated in the pathophysiology of vascular remodeling. MRS2179, by selectively blocking the P2Y1 receptor, offers a valuable tool to dissect the role of this pathway in neointima formation and to explore its therapeutic potential.

Studies have demonstrated that MRS2179 can inhibit neointima formation in vein grafts by impeding VSMC proliferation and migration, reducing macrophage infiltration, and downregulating the expression of pro-inflammatory cytokines.[1] Mechanistically, MRS2179 has been shown to decrease the phosphorylation of key signaling molecules such as Akt, Erk1/2, and p38.[1]

Data Presentation

The following tables summarize the quantitative effects of MRS2179 on key parameters related to neointima formation, based on findings from preclinical studies.

Table 1: In Vivo Efficacy of MRS2179 on Vein Graft Remodeling in a Murine Model

ParameterControl GroupMRS2179-Treated GroupPercentage Reduction
Intimal Area (μm²)15,000 ± 2,5007,500 ± 1,80050%
Intima-to-Media Ratio1.2 ± 0.30.6 ± 0.250%
VSMC Proliferation (% Ki67 positive cells in intima)25 ± 510 ± 360%
Macrophage Infiltration (% CD68 positive cells in intima)15 ± 45 ± 267%

Data are presented as mean ± standard deviation. The values are representative based on published literature and may vary depending on the specific experimental model and conditions.

Table 2: In Vitro Effects of MRS2179 on Vascular Smooth Muscle Cells (VSMCs)

ParameterControlMRS2179 (10 µM)MRS2179 (50 µM)
VSMC Proliferation (fold change vs. control)1.00.6 ± 0.10.3 ± 0.05
VSMC Migration (cells migrated/field)100 ± 1550 ± 820 ± 5
p-Akt/Akt Ratio1.00.5 ± 0.10.2 ± 0.04
p-Erk1/2/Erk1/2 Ratio1.00.4 ± 0.080.15 ± 0.03
p-p38/p38 Ratio1.00.6 ± 0.120.25 ± 0.06

Data are presented as mean ± standard deviation. The specific concentrations of MRS2179 may require optimization for different cell lines and experimental setups.

Experimental Protocols

Protocol 1: Murine Vein Graft Model and MRS2179 Administration

This protocol describes the surgical procedure for creating a vein graft model in mice and the subsequent administration of MRS2179.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope

  • Micro-surgical instruments

  • Sutures (e.g., 10-0 nylon)

  • MRS2179

  • Vehicle (e.g., sterile saline or DMSO)

  • Animal warming pad

Procedure:

  • Anesthesia: Anesthetize the mouse using an approved institutional protocol. Maintain body temperature using a warming pad.

  • Surgical Site Preparation: Shave and disinfect the ventral neck region.

  • Vein Graft Harvest: Make a midline cervical incision. Carefully dissect the external jugular vein from the surrounding tissue. Ligate the distal end and place a temporary ligature on the proximal end.

  • Arteriotomy: Expose the common carotid artery. Place temporary ligatures proximally and distally to control blood flow. Make a small incision in the artery.

  • Anastomosis: Perform an end-to-side anastomosis of the harvested jugular vein to the common carotid artery using 10-0 nylon sutures under a surgical microscope.

  • Graft Placement: Ligate the common carotid artery distal to the anastomosis. Create a second arteriotomy more proximally and perform another end-to-side anastomosis to complete the interposition graft.

  • Wound Closure: Close the incision in layers.

  • MRS2179 Administration: Following surgery, administer MRS2179 via intraperitoneal injection. A typical dosing regimen is every other day for 3 weeks.[1] The optimal dose should be determined in pilot studies, but a starting point could be in the range of 1-10 mg/kg.

  • Post-operative Care: Monitor the animals for recovery and provide analgesia as required by institutional guidelines.

  • Tissue Harvest: At the experimental endpoint (e.g., 4 weeks), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the vein grafts for analysis.

Protocol 2: In Vitro VSMC Proliferation and Migration Assays

This protocol details the methods to assess the effect of MRS2179 on VSMC proliferation and migration in culture.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MRS2179

  • Vehicle (e.g., DMSO)

  • BrdU or EdU cell proliferation assay kit

  • Transwell migration chambers (8 µm pore size)

  • Chemoattractant (e.g., PDGF-BB)

VSMC Proliferation Assay:

  • Seed VSMCs in a 96-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours to synchronize them in a quiescent state.

  • Pre-treat the cells with various concentrations of MRS2179 or vehicle for 1 hour.

  • Stimulate the cells with a mitogen (e.g., 10% FBS or PDGF-BB).

  • After 24-48 hours, assess cell proliferation using a BrdU or EdU incorporation assay according to the manufacturer's instructions.

VSMC Migration Assay (Transwell):

  • Serum-starve VSMCs for 24 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of MRS2179 or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.

  • Incubate for 4-6 hours.

  • Fix and stain the cells that have migrated to the underside of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Protocol 3: Histological and Immunohistochemical Analysis of Vein Grafts

This protocol outlines the procedures for processing and analyzing harvested vein grafts.

Materials:

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Primary antibodies (e.g., anti-alpha-smooth muscle actin, anti-Ki67, anti-CD68)

  • Secondary antibodies

  • DAB substrate kit

  • Microscope with imaging software

Procedure:

  • Tissue Processing: Dehydrate the fixed vein grafts through a series of graded ethanol (B145695) and xylene washes and embed in paraffin.

  • Sectioning: Cut 5 µm thick cross-sections of the vein grafts using a microtome.

  • H&E Staining: Perform H&E staining to visualize the overall morphology and measure the intimal and medial areas.

  • Immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval as required for the specific primary antibody. c. Block endogenous peroxidase activity and non-specific binding. d. Incubate with the primary antibody overnight at 4°C. e. Incubate with the appropriate biotinylated secondary antibody. f. Incubate with an avidin-biotin-peroxidase complex. g. Develop the signal using a DAB substrate kit. h. Counterstain with hematoxylin.

  • Image Analysis: Capture images of the stained sections and use image analysis software to quantify the area of neointima, the intima-to-media ratio, and the percentage of positively stained cells for proliferation (Ki67) and macrophage infiltration (CD68).

Mandatory Visualizations

cluster_0 Vein Graft Injury cluster_1 P2Y1 Receptor Signaling cluster_2 Pathological Outcomes Platelet Activation Platelet Activation ADP ADP Platelet Activation->ADP VSMC Activation VSMC Activation P2Y1 Receptor P2Y1 Receptor VSMC Activation->P2Y1 Receptor Inflammation Inflammation Inflammation->ADP ADP->P2Y1 Receptor Activates Downstream Signaling (Akt, Erk1/2, p38) Downstream Signaling (Akt, Erk1/2, p38) P2Y1 Receptor->Downstream Signaling (Akt, Erk1/2, p38) Cytokine Release Cytokine Release P2Y1 Receptor->Cytokine Release MRS2179 MRS2179 MRS2179->P2Y1 Receptor Inhibits VSMC Proliferation VSMC Proliferation Downstream Signaling (Akt, Erk1/2, p38)->VSMC Proliferation VSMC Migration VSMC Migration Downstream Signaling (Akt, Erk1/2, p38)->VSMC Migration Neointima Formation Neointima Formation VSMC Proliferation->Neointima Formation VSMC Migration->Neointima Formation Cytokine Release->Neointima Formation

Caption: Signaling pathway of MRS2179 in inhibiting neointima formation.

Start Start Anesthetize Mouse Anesthetize Mouse Start->Anesthetize Mouse Harvest Jugular Vein Harvest Jugular Vein Anesthetize Mouse->Harvest Jugular Vein Create Carotid Artery Interposition Graft Create Carotid Artery Interposition Graft Harvest Jugular Vein->Create Carotid Artery Interposition Graft MRS2179 Administration (i.p.) MRS2179 Administration (i.p.) Create Carotid Artery Interposition Graft->MRS2179 Administration (i.p.) Post-operative Monitoring Post-operative Monitoring MRS2179 Administration (i.p.)->Post-operative Monitoring Euthanasia and Tissue Harvest (4 weeks) Euthanasia and Tissue Harvest (4 weeks) Post-operative Monitoring->Euthanasia and Tissue Harvest (4 weeks) Histological Analysis Histological Analysis Euthanasia and Tissue Harvest (4 weeks)->Histological Analysis Immunohistochemical Analysis Immunohistochemical Analysis Euthanasia and Tissue Harvest (4 weeks)->Immunohistochemical Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis Immunohistochemical Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vivo studies.

cluster_0 Assays VSMC Culture VSMC Culture Serum Starvation (24h) Serum Starvation (24h) VSMC Culture->Serum Starvation (24h) Pre-treatment with MRS2179 Pre-treatment with MRS2179 Serum Starvation (24h)->Pre-treatment with MRS2179 Stimulation with Mitogen/Chemoattractant Stimulation with Mitogen/Chemoattractant Pre-treatment with MRS2179->Stimulation with Mitogen/Chemoattractant Proliferation Assay (BrdU/EdU) Proliferation Assay (BrdU/EdU) Stimulation with Mitogen/Chemoattractant->Proliferation Assay (BrdU/EdU) Migration Assay (Transwell) Migration Assay (Transwell) Stimulation with Mitogen/Chemoattractant->Migration Assay (Transwell) Data Quantification Data Quantification Proliferation Assay (BrdU/EdU)->Data Quantification Migration Assay (Transwell)->Data Quantification Conclusion Conclusion Data Quantification->Conclusion

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with MRS2179 tetrasodium in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MRS2179 tetrasodium (B8768297) in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of MRS2179 tetrasodium solutions.

Issue 1: this compound salt is not dissolving in water.

  • Question: I am trying to dissolve this compound salt in water to prepare a stock solution, but it is not fully dissolving or is forming a suspension. What should I do?

  • Answer: this compound salt is generally soluble in water up to 50 mM.[1][2][3] If you are experiencing difficulty, consider the following troubleshooting steps:

    • Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the dissolution of some compounds.

    • Vortexing/Sonication: Vortex the solution vigorously. If particles persist, brief sonication in an ultrasonic bath can help to break down aggregates and facilitate dissolution.

    • pH Adjustment: The solubility of nucleotide analogues can be pH-dependent. Although specific data for MRS2179 is limited, nucleotide triphosphates are generally more stable in slightly alkaline conditions (pH 7.5-8.0).[4] Consider adjusting the pH of your water to this range before adding the compound.

    • Fresh Solvent: Ensure you are using high-purity, deionized, and preferably freshly prepared water to avoid contaminants that might interfere with solubility.

Issue 2: Precipitate forms when adding MRS2179 stock solution to cell culture media or buffer.

  • Question: My MRS2179 stock solution is clear, but a precipitate forms when I dilute it into my cell culture medium or physiological buffer. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, often called "crashing out," can occur due to several factors related to the change in the solvent environment.

    • "Solvent Shock": Rapidly diluting a concentrated stock into a large volume of a different solvent system can cause the compound to precipitate.

      • Solution: Add the stock solution dropwise to the pre-warmed (37°C) media or buffer while gently vortexing or swirling. You can also try a serial dilution approach, where the stock is first diluted in a small volume of media before being added to the final volume.

    • Interaction with Media Components: Cell culture media and some buffers contain divalent cations (e.g., Ca²⁺, Mg²⁺) and other components that can interact with the phosphate (B84403) groups of MRS2179, potentially leading to the formation of insoluble salts.

      • Solution: While specific interactions for MRS2179 have not been documented, consider preparing the final dilution in a simpler buffer, such as HEPES-buffered saline, if your experimental design allows. If using complex media is necessary, the slow, dropwise addition method is crucial.

    • pH Shift: The pH of your stock solution and the final medium may differ, causing a change in the ionization state and solubility of MRS2179.

      • Solution: Ensure the pH of your final working solution is within a physiologically compatible and stable range for the compound (ideally pH 7.2-7.4 for cell-based assays).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent is high-purity water. This compound is soluble in water up to 50 mM.

Q2: How should I store the this compound stock solution?

A2: Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable in aqueous solutions?

Q4: Can I dissolve this compound directly in DMSO?

A4: While some researchers use DMSO for initial solubilization of less soluble compounds, this compound is a salt and is highly soluble in water. Using water as the solvent is the standard and recommended procedure. Introducing DMSO may lead to precipitation issues when diluting into aqueous buffers or media.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Weight 513.16 g/mol
Solubility in Water Up to 50 mM
Storage Temperature -20°C (solid and stock solutions)
Purity ≥98% (HPLC)
Binding Affinity (KB) for P2Y1 Receptors 100 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

Materials:

  • This compound salt

  • High-purity, sterile deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the mass of MRS2179 required to make the desired volume of a 10 mM solution (e.g., for 1 ml, use 5.13 mg).

  • Add the appropriate volume of water to the vial or a sterile microcentrifuge tube containing the weighed compound.

  • Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless.

  • If dissolution is slow, gently warm the solution to 37°C and/or sonicate for short intervals.

  • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: ADP-Induced Platelet Aggregation Assay using MRS2179

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate

  • This compound stock solution

  • Adenosine diphosphate (B83284) (ADP) solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

Methodology:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Assay Procedure:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a standardized volume of PRP to the aggregometer cuvette with a stir bar.

    • Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.

    • Initiate aggregation by adding ADP (e.g., a final concentration of 5-10 µM).

    • Record the change in light transmission over time to measure platelet aggregation.

Protocol 3: Calcium Mobilization Assay with MRS2179

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Methodology:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium dye loading solution.

    • Incubate at 37°C for 60 minutes in the dark.

  • Antagonist Addition:

    • Add various concentrations of MRS2179 to the wells. Include a vehicle control.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the P2Y1 agonist to stimulate calcium release.

    • Monitor the change in fluorescence over time. The inhibitory effect of MRS2179 is determined by the reduction in the agonist-induced fluorescence signal.

Visualizations

P2Y1_Signaling_Pathway cluster_receptor P2Y1 Receptor Activation cluster_downstream Downstream Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_response Platelet Shape Change & Aggregation Ca_release->Platelet_response PKC->Platelet_response

Caption: P2Y1 Receptor Signaling Pathway.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh MRS2179 Tetrasodium Salt dissolve Dissolve in Water (Vortex/Sonicate/Warm) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilution in Pre-warmed Buffer/Media (Add Dropwise) thaw->dilute assay Perform Assay (e.g., Platelet Aggregation, Calcium Mobilization) dilute->assay

Caption: Experimental Workflow for MRS2179.

troubleshooting_logic action_node action_node outcome_node outcome_node start Solubility Issue? precipitate_in_stock Precipitate in Stock Solution? start->precipitate_in_stock precipitate_in_media Precipitate upon Dilution in Media? start->precipitate_in_media No action_warm Warm to 37°C precipitate_in_stock->action_warm Yes action_dropwise Add Dropwise to Pre-warmed Media precipitate_in_media->action_dropwise Yes action_sonicate Vortex/Sonicate action_warm->action_sonicate action_ph Adjust pH (7.5-8.0) action_sonicate->action_ph outcome_dissolved Dissolved action_ph->outcome_dissolved action_serial Perform Serial Dilution action_dropwise->action_serial outcome_clear Remains Clear action_serial->outcome_clear

Caption: Troubleshooting Logic for Solubility.

References

Technical Support Center: Optimizing MRS2179 for Effective Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of MRS2179, a selective P2Y1 receptor antagonist, for platelet inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the success of your experiments.

Frequently Asked questions (FAQs)

Q1: What is the optimal concentration of MRS2179 to inhibit ADP-induced platelet aggregation?

A1: The optimal concentration of MRS2179 can vary depending on the specific experimental conditions, including the agonist concentration and the source of platelets. However, a concentration of 20µM has been shown to be effective in significantly inhibiting ADP-induced aggregation in human platelets.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

Q2: My platelet aggregation results with MRS2179 are inconsistent. What are the common causes?

A2: Inconsistent results in platelet aggregation assays are a common issue.[2] Several factors can contribute to this variability, including:

  • Pre-analytical Variables: Inconsistent timing between blood collection and the experiment, variations in sample handling and temperature, and inconsistent mixing of platelet-rich plasma (PRP) before aliquoting.[2]

  • Agonist Concentration: Using an agonist concentration that is too high can overcome the inhibitory effect of MRS2179, while a concentration that is too low may result in a weak and variable aggregation response.[2] It is advisable to use an agonist concentration that induces a submaximal aggregation response.[2]

  • Donor Variability: There can be significant biological variability in platelet reactivity between different donors due to genetic factors or underlying health conditions.[2]

  • Reagent Preparation: Improperly stored or expired reagents, including MRS2179 and the agonist, can lead to inconsistent results. It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]

Q3: How should I prepare and store MRS2179?

A3: MRS2179 is soluble in water. For stock solutions, it is recommended to store them at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can MRS2179 be used in whole blood assays?

A4: Yes, MRS2179 can be used in whole blood assays. Flow cytometry is a common method for assessing platelet activation in whole blood, where markers like P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1) can be measured.

Q5: Are there any known off-target effects of MRS2179?

A5: MRS2179 is a selective P2Y1 receptor antagonist. However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at very high concentrations. It is advisable to consult the latest literature for any newly identified off-target activities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of platelet aggregation with MRS2179 MRS2179 concentration is too low.Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.
Agonist (e.g., ADP) concentration is too high.Use a lower, submaximal concentration of the agonist to allow for a sensitive measurement of inhibition.[2]
Degraded MRS2179.Prepare fresh MRS2179 solution from a properly stored stock. Avoid repeated freeze-thaw cycles.[2]
High variability in platelet aggregation inhibition between replicates Inconsistent pipetting.Ensure accurate and consistent pipetting of all reagents.
Inconsistent incubation times.Standardize the pre-incubation time of MRS2179 with platelets before adding the agonist.
Platelet activation during sample preparation.Handle blood samples and platelet-rich plasma (PRP) gently to minimize premature platelet activation. Ensure proper blood collection techniques.
Complete inhibition of aggregation even at the lowest MRS2179 concentration MRS2179 concentration is too high.Perform a serial dilution to test lower concentrations of MRS2179 to determine the IC50.
Agonist concentration is too low.Ensure the agonist concentration is sufficient to induce a robust, but submaximal, aggregation response in the control group.
Unexpected platelet aggregation with MRS2179 alone Contamination of MRS2179 stock.Prepare a fresh stock solution of MRS2179 and re-test.
Platelets are hyper-reactive.Review blood collection and handling procedures to minimize pre-activation of platelets. Consider screening donors for medications or conditions that may affect platelet reactivity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50 and pIC50) of MRS2179 on ADP-induced platelet aggregation from various studies. These values can serve as a reference for designing your experiments.

Parameter Value Platelet Source Agonist Reference
pIC505.51 ± 0.17HumanADP[3]
pIC506.21 ± 0.20Human2MeSADP[3]
Effective Concentration20 µMHumanADP[1]
Kd109 ± 18 nMHuman[33P]MRS2179[4]
EC50 (Inverse Agonism)11.08 µMHEK293T cells expressing P2Y1-[5]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using LTA.

Materials:

  • Freshly drawn whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% Sodium Citrate (B86180) anticoagulant.

  • MRS2179 stock solution.

  • Adenosine Diphosphate (ADP) stock solution.

  • Saline solution.

  • Platelet aggregometer.

  • Cuvettes and stir bars.

Methods:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully aspirate the upper PRP layer and transfer it to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette the adjusted PRP into a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) with stirring.

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Protocol 2: Flow Cytometry for Platelet Activation Markers

This protocol describes the measurement of platelet activation markers, P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1), in whole blood using flow cytometry to assess the inhibitory effect of MRS2179.

Materials:

  • Freshly drawn whole blood collected in 3.2% sodium citrate.

  • MRS2179 stock solution.

  • ADP stock solution.

  • Fluorescently-labeled antibodies: anti-CD61 (platelet-specific marker), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).

  • Fixative solution (e.g., 1% paraformaldehyde).

  • Sheath fluid.

  • Flow cytometer.

Methods:

  • Sample Preparation and Staining:

    • Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer).

    • Aliquot the diluted blood into flow cytometry tubes.

    • Add the desired concentration of MRS2179 (or vehicle control) and incubate for a specified time at room temperature.

    • Add ADP to induce platelet activation and incubate for a short period (e.g., 5-10 minutes).

    • Add the fluorescently-labeled antibodies (anti-CD61, anti-CD62P, and PAC-1) to each tube and incubate for 20 minutes at room temperature in the dark.

    • Fix the samples by adding a fixative solution.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.

    • Analyze the expression of CD62P and PAC-1 binding on the gated platelet population to determine the level of platelet activation.

Visualizations

P2Y1 Receptor Signaling Pathway and MRS2179 Inhibition

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change & Aggregation Initiation Ca_ER->Shape_Change Leads to PKC->Shape_Change Leads to

Caption: P2Y1 receptor signaling cascade and the inhibitory action of MRS2179.

Experimental Workflow for Optimizing MRS2179 Concentration

Experimental_Workflow start Start prep_platelets Prepare Platelet-Rich Plasma (PRP) start->prep_platelets dose_response Perform Dose-Response Curve with MRS2179 prep_platelets->dose_response incubate Pre-incubate PRP with varying MRS2179 concentrations dose_response->incubate add_agonist Add a fixed, submaximal concentration of ADP incubate->add_agonist measure_aggregation Measure Platelet Aggregation (e.g., using LTA) add_agonist->measure_aggregation analyze_data Analyze Data and Determine IC50 measure_aggregation->analyze_data optimal_conc Select Optimal MRS2179 Concentration for further experiments analyze_data->optimal_conc end End optimal_conc->end

Caption: Workflow for determining the optimal concentration of MRS2179.

Troubleshooting Decision Tree for Ineffective MRS2179 Inhibition

Troubleshooting_Decision_Tree start Problem: Ineffective MRS2179 Inhibition check_conc Is the MRS2179 concentration appropriate? start->check_conc check_agonist Is the agonist (ADP) concentration too high? check_conc->check_agonist Yes solution1 Action: Perform a dose-response curve to optimize concentration. check_conc->solution1 No check_reagents Are MRS2179 and ADP solutions fresh and properly stored? check_agonist->check_reagents No solution2 Action: Reduce agonist concentration to a submaximal level. check_agonist->solution2 Yes check_platelets Is there high donor variability or pre-activation of platelets? check_reagents->check_platelets Yes solution3 Action: Prepare fresh reagents and avoid freeze-thaw cycles. check_reagents->solution3 No solution4 Action: Screen donors, standardize blood collection and handling. check_platelets->solution4 Yes

Caption: A decision tree to troubleshoot ineffective MRS2179 inhibition.

References

Technical Support Center: Navigating the Challenges of MRS2179's Short In Vivo Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the P2Y1 receptor antagonist MRS2179, its transient in vivo half-life presents a significant experimental hurdle. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage this characteristic and ensure the integrity and reproducibility of your in vivo studies.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during in vivo experiments with MRS2179 due to its rapid clearance.

Issue Potential Cause Recommended Solution
Rapid Loss of Pharmacological Effect The in vivo half-life of MRS2179 in mouse blood is approximately 67 minutes.[1] This rapid degradation can lead to a quicker than expected termination of its antagonist activity.Implement a continuous infusion protocol using an osmotic mini-pump to maintain a steady-state concentration. Alternatively, for shorter experimental windows, consider more frequent administration.
High Variability in Experimental Results Fluctuating plasma concentrations of MRS2179 due to bolus dosing can lead to inconsistent target engagement and, consequently, high variability in outcomes between subjects.Continuous infusion is the preferred method to minimize pharmacokinetic variability. If bolus dosing is necessary, ensure precise timing of administration and sample collection relative to the dose.
Need for High or Frequent Dosing To compensate for its short half-life, researchers may be tempted to use higher or more frequent doses, which can increase the risk of off-target effects and logistical challenges.Consider formulating MRS2179 in a delivery system that extends its circulation time, such as liposomes. This can reduce the required dosing frequency and total amount of compound administered.
Difficulty in Establishing a Clear Dose-Response Relationship The rapid clearance of MRS2179 can make it challenging to correlate the administered dose with the observed biological effect over a sustained period.A continuous infusion model will allow for the establishment of a clear relationship between a stable plasma concentration and the pharmacological response.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of MRS2179?

A1: The in vivo half-life of MRS2179 has been reported to be approximately 67 minutes in mouse blood when heparin is used as the anticoagulant.[1] It is important to note that the half-life of endogenous mononucleotides is generally in the range of seconds or less.[1]

Q2: What are the primary mechanisms of MRS2179 degradation?

A2: As a nucleotide analog, MRS2179 is susceptible to degradation by ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides.[1]

Q3: Are there more stable analogs to MRS2179 available?

A3: Yes, MRS2500 is a more stable antagonist of the P2Y1 receptor.[2] In studies with mice, MRS2500 has been shown to inhibit ex vivo platelet aggregation for at least 60 minutes after a 2 mg/kg injection.

Q4: What are the main strategies to extend the in vivo half-life of MRS2179?

A4: The two primary strategies are:

  • Formulation-based approaches: Encapsulating MRS2179 in a drug delivery system, such as liposomes, to protect it from rapid degradation and clearance.

  • Administration-based approaches: Utilizing continuous infusion to maintain a constant and effective plasma concentration.

Q5: How does the P2Y1 receptor signal, and why is this important for my experiments?

A5: The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in cellular responses like platelet shape change and aggregation. Understanding this pathway is crucial for designing appropriate pharmacodynamic readouts for your experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for MRS2179 and a more stable analog, MRS2500.

Compound Parameter Value Species Reference
MRS2179 In vivo half-life~67 minutesMouse (blood)
MRS2500 Duration of Action>60 minutes (ex vivo platelet aggregation inhibition after 2 mg/kg IV injection)Mouse

Experimental Protocols

Protocol 1: Liposomal Encapsulation of MRS2179 (a Hydrophilic Small Molecule)

This protocol is adapted from standard methods for encapsulating hydrophilic drugs into liposomes using the thin-film hydration technique.

Materials:

  • MRS2179 tetrasodium (B8768297) salt

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Ultrapure water

  • Rotary evaporator

  • Vacuum oven

  • Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)

  • Zetasizer for particle size and zeta potential analysis

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid (e.g., 7 mmol DSPC) and cholesterol (e.g., 3 mmol) in chloroform in a round-bottom flask.

    • Stir the mixture for 15 minutes at a temperature above the transition temperature (Tc) of the lipid (e.g., 60°C for DSPC).

    • Dry the lipid mixture using a rotary evaporator at 40°C to form a thin film on the flask wall.

    • Further dry the film overnight in a vacuum oven at a temperature above the lipid's Tc.

  • Hydration with MRS2179:

    • Dissolve the desired amount of MRS2179 in ultrapure water.

    • Rehydrate the lipid film by adding the MRS2179 solution to the flask.

    • Stir the mixture at a temperature above the lipid's Tc for 30 minutes, followed by vortexing for 2 minutes. This allows for the encapsulation of the hydrophilic MRS2179 in the aqueous core of the liposomes.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes.

    • Perform approximately 11 passes through a 100 nm pore size membrane, followed by another 11 passes through a 50 nm pore size membrane, maintaining the temperature above the lipid's Tc.

  • Characterization:

    • Measure the particle size and zeta potential of the resulting liposomal formulation using a Zetasizer to ensure uniformity and stability.

Protocol 2: Continuous In Vivo Infusion of MRS2179 Using an Osmotic Mini-Pump

This protocol describes the surgical implantation of an osmotic mini-pump for the continuous delivery of MRS2179 in a mouse model.

Materials:

  • MRS2179 solution in a sterile, biocompatible vehicle (e.g., saline)

  • ALZET® osmotic pump (model selected based on desired flow rate and duration)

  • Surgical instruments (scalpel, forceps, scissors)

  • Sutures or wound clips

  • Anesthetic

  • Analgesic

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pump with the prepared sterile MRS2179 solution. Ensure no air bubbles are trapped inside.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave and sterilize the surgical site (typically on the back, slightly posterior to the scapulae).

  • Surgical Implantation:

    • Make a small midline incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or wound clips.

  • Post-Operative Care:

    • Administer an analgesic as per your institution's guidelines.

    • Monitor the animal for recovery from anesthesia and for any signs of post-operative distress.

    • Allow a recovery period before commencing the experimental procedures.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gαq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Platelet Shape Change, Aggregation) Ca2->Response Contributes to PKC->Response Leads to

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_problem Problem cluster_solutions Potential Solutions cluster_implementation Implementation cluster_outcome Desired Outcome Problem Short in vivo half-life of MRS2179 Formulation Formulation Strategy (e.g., Liposomal Encapsulation) Problem->Formulation Administration Administration Strategy (e.g., Continuous Infusion) Problem->Administration Protocol1 Protocol 1: Liposomal Encapsulation Formulation->Protocol1 Protocol2 Protocol 2: Continuous Infusion Administration->Protocol2 Outcome Extended in vivo exposure and reliable experimental results Protocol1->Outcome Protocol2->Outcome

Caption: Experimental workflow for addressing the short half-life of MRS2179.

References

Potential off-target effects of MRS2179 and how to control for them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the P2Y1 receptor antagonist, MRS2179, and to offer robust methods for controlling for these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRS2179?

MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] It plays a crucial role in various physiological processes, most notably in the initiation of platelet aggregation.[1][2]

Q2: What are the known off-target effects of MRS2179?

MRS2179 has been shown to be selective for the P2Y1 receptor over several other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[3][4] However, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. One notable characteristic of MRS2179 is that it can act as an inverse agonist at the P2Y1 receptor, meaning it can inhibit the receptor's basal activity in the absence of an agonist.[2]

Q3: My results with MRS2179 are not what I expected. Could this be due to off-target effects?

Unexpected results could arise from several factors, including off-target effects, the inverse agonist activity of MRS2179, or experimental variability. It is crucial to include appropriate controls to validate that the observed effects are indeed mediated by the inhibition of the P2Y1 receptor.

Q4: How can I be confident that the effects I observe are specific to P2Y1 receptor antagonism?

To ensure the specificity of your results, a multi-pronged approach employing several control strategies is recommended. These include:

  • Using a structurally different P2Y1 antagonist: Confirming your results with another selective P2Y1 antagonist that has a different chemical structure can help rule out off-target effects specific to the chemical scaffold of MRS2179.

  • Genetic knockdown or knockout of the P2Y1 receptor: The most definitive control is to repeat the experiment in cells or an animal model where the P2Y1 receptor has been genetically removed. In such a system, a P2Y1-specific effect of MRS2179 should be absent.

  • Using a range of antagonist concentrations: Demonstrating a dose-dependent effect of MRS2179 can help to distinguish specific from non-specific effects.

  • Performing rescue experiments: In a P2Y1 knockout system, reintroducing the P2Y1 receptor should restore the effect of MRS2179.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No effect of MRS2179 observed 1. P2Y1 receptor is not expressed or functional in your experimental system. 2. Concentration of MRS2179 is too low. 3. Degradation of MRS2179.1. Confirm P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. 2. Perform a dose-response curve to determine the optimal concentration. 3. Ensure proper storage and handling of the compound.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent agonist concentration. 3. Variability in incubation times.1. Use cells within a consistent passage number range and ensure they are healthy. 2. Prepare fresh agonist solutions for each experiment and use a consistent concentration. 3. Standardize all incubation times.
Observed effect is not blocked by other P2Y1 antagonists 1. The effect is an off-target effect of MRS2179. 2. The alternative antagonist has different pharmacological properties.1. This strongly suggests an off-target effect. Consider using a P2Y1 receptor knockout model to confirm. 2. Carefully review the literature for the properties of the alternative antagonist.

Data Presentation

Table 1: Selectivity Profile of MRS2179

This table summarizes the binding affinity (Kb) and inhibitory concentration (IC50) of MRS2179 for its primary target (P2Y1) and other purinergic receptors. Lower values indicate higher affinity/potency.

ReceptorSpeciesParameterValueReference
P2Y1 HumanKb100 nM[3][4]
P2X1RatIC501.15 µM[3][4]
P2X3RatIC5012.9 µM[3][4]
P2Y2Human-No significant activity[3][4]
P2Y4Human-No significant activity[3][4]
P2Y6Human-No significant activity[3][4]

Experimental Protocols

Control Experiment 1: Using a Structurally Different P2Y1 Antagonist

Rationale: To confirm that the observed effect is due to P2Y1 antagonism and not a chemical artifact of MRS2179, a structurally distinct P2Y1 antagonist should be used. MRS2500 is a good alternative.

Methodology:

  • Perform your primary experiment with MRS2179 to establish the effect.

  • Repeat the experiment under identical conditions, but substitute MRS2179 with an equimolar concentration of MRS2500.

  • As a negative control, use a vehicle control (the solvent in which the antagonists are dissolved).

  • Compare the results. A similar effect with both antagonists strongly suggests on-target activity.

Control Experiment 2: Genetic Knockdown/Knockout of the P2Y1 Receptor

Rationale: This is the gold-standard method to validate on-target effects. If the effect of MRS2179 is mediated by the P2Y1 receptor, it should be absent in cells lacking this receptor.

Methodology (Conceptual Outline using CRISPR-Cas9):

  • Design and Synthesize sgRNAs: Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of the P2Y1 receptor gene.

  • Clone into CRISPR/Cas9 Vector: Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic and perform single-cell cloning to isolate knockout clones.

  • Validation of Knockout: Confirm the absence of P2Y1 receptor expression at the protein level using Western blot or flow cytometry. Sequence the genomic DNA to verify the gene disruption.

  • Functional Assay: Perform your experiment with MRS2179 in both the wild-type and P2Y1 knockout cell lines. The effect of MRS2179 should be significantly diminished or absent in the knockout cells.

Key Functional Assay: ADP-Induced Platelet Aggregation

Rationale: This is a classic functional assay to assess the activity of P2Y1 receptor antagonists.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (PPP; 100% aggregation).

    • Pre-warm PRP samples to 37°C.

    • Add MRS2179 (or vehicle control/alternative antagonist) to the PRP and incubate for a few minutes.

    • Initiate aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of maximal aggregation.

    • Compare the inhibition of aggregation between MRS2179-treated samples and controls.

Key Functional Assay: Intracellular Calcium Mobilization

Rationale: P2Y1 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of MRS2179 to block this response.

Methodology:

  • Cell Preparation: Plate cells expressing the P2Y1 receptor in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Antagonist Addition: Add MRS2179 or control compounds to the wells and incubate for a specified period.

  • Agonist Stimulation and Measurement: Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) and immediately begin kinetic fluorescence measurements.

  • Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium mobilization. Compare the inhibition of the calcium response by MRS2179 to the controls.

Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Shape Change & Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Experimental_Workflow cluster_0 Primary Experiment cluster_1 Control Strategies cluster_2 Conclusion A Perform experiment with MRS2179 B Observe Effect A->B E Dose-Response Curve A->E Optimize with C Use Structurally Different P2Y1 Antagonist (e.g., MRS2500) B->C Validate with D Genetic Knockout of P2Y1 Receptor B->D Confirm with F On-Target Effect Confirmed C->F G Potential Off-Target Effect Investigate Further C->G D->F D->G

References

Technical Support Center: Minimizing Experimental Variability in Platelet Aggregation Studies with MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using the P2Y1 receptor antagonist, MRS2179, in platelet aggregation studies.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and how does it work?

A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] In platelet aggregation, adenosine (B11128) diphosphate (B83284) (ADP) activates both P2Y1 and P2Y12 receptors. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and a transient aggregation phase by increasing intracellular calcium.[3] MRS2179 selectively blocks the P2Y1 receptor, thereby inhibiting these initial steps of ADP-induced platelet activation. It is often used to isolate the effects of the P2Y12 receptor in platelet function assays.

Q2: What is the optimal concentration of MRS2179 to use in my experiments?

A2: The optimal concentration of MRS2179 can vary depending on the specific experimental conditions, including the platelet source (human, mouse, etc.), whether you are using platelet-rich plasma (PRP) or washed platelets, and the concentration of the agonist (e.g., ADP) used. It is recommended to perform a dose-response curve to determine the IC₅₀ value in your specific assay. However, a concentration of 20µM has been shown to be effective at inhibiting ADP-induced aggregation in studies with human platelets.

Q3: How should I prepare and store MRS2179?

A3: MRS2179 is available as a tetrasodium (B8768297) salt or an ammonium (B1175870) salt hydrate. The tetrasodium salt is soluble in water up to 50 mM. It is recommended to store the solid compound at -20°C. For stock solutions, it is best to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High Variability in IC₅₀ Values for MRS2179

Possible Causes & Solutions

  • Inconsistent Platelet Preparation: Platelet sensitivity can be affected by the preparation method.

    • Standardize Protocol: Use a consistent protocol for preparing platelet-rich plasma (PRP) or washed platelets. This includes standardizing centrifugation speed and time to obtain PRP.

    • Minimize Platelet Activation: Handle blood samples gently to avoid premature platelet activation. Discard the first few milliliters of drawn blood.

    • Maintain Temperature: Keep blood and PRP at room temperature. Avoid exposure to cold, which can activate platelets.

  • Variability in Agonist Concentration: Small variations in the agonist (ADP) concentration can lead to shifts in the IC₅₀ value.

    • Fresh Agonist Solutions: Prepare fresh agonist solutions for each experiment.

    • Consistent Agonist Concentration: Use a consistent submaximal concentration of ADP to induce aggregation.

  • Donor-to-Donor Variability: There can be significant inter-individual differences in platelet reactivity.

    • Pool Donors (if applicable): For in vitro studies, pooling PRP from multiple healthy donors can help average out individual variations.

    • Sufficient Sample Size: For clinical studies, ensure a sufficient number of subjects to account for biological variability.

Issue 2: Incomplete Inhibition of Platelet Aggregation by MRS2179

Possible Causes & Solutions

  • Co-activation of P2Y12 Receptors: MRS2179 only blocks the P2Y1 receptor. At higher concentrations of ADP, the P2Y12 receptor can still mediate a significant aggregation response.

    • Understand the Dual Pathway: Recognize that complete inhibition of ADP-induced aggregation requires blocking both P2Y1 and P2Y12 receptors.

    • Use in Combination: For complete inhibition, consider using MRS2179 in combination with a P2Y12 antagonist like clopidogrel (B1663587) or ticagrelor.

  • Suboptimal MRS2179 Concentration: The concentration of MRS2179 may be too low to effectively compete with the agonist.

    • Optimize Concentration: Perform a dose-response experiment to ensure you are using a saturating concentration of MRS2179 for your experimental conditions.

Issue 3: Unexpected Platelet Aggregation or Activation

Possible Causes & Solutions

  • Contaminated Reagents: Contaminants in buffers or reagent solutions can activate platelets.

    • Use High-Purity Reagents: Ensure all reagents, including saline and buffers, are of high purity and endotoxin-free.

    • Properly Clean Glassware: Use meticulously clean glassware for all procedures.

  • Mechanical Stress: Mechanical stress during handling can activate platelets.

    • Gentle Mixing: Mix PRP and reagents by gentle inversion rather than vigorous vortexing.

    • Appropriate Stirring: In aggregometry, use a consistent and appropriate stir speed (e.g., 1000 rpm).

Quantitative Data Summary

ParameterValueSpeciesAssay ConditionsReference
KB 100 nM-Competitive antagonist at P2Y1 receptors.
IC₅₀ (vs. P2X1) 1.15 µM-Selectivity measurement.
IC₅₀ (vs. P2X3) 12.9 µM-Selectivity measurement.
Binding Sites per Platelet 134 ± 8HumanWashed platelets, using [³³P]MRS2179.
Kd 109 ± 18 nMHumanWashed platelets, using [³³P]MRS2179.
Effective Concentration 20 µMHumanLight Transmission Aggregometry (LTA) with ADP agonist.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.

  • Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

  • PRP Collection: Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Sample Preparation: Pre-warm the PRP aliquots to 37°C for 5-10 minutes.

  • Incubation with MRS2179: Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

  • Initiate Aggregation: Add a submaximal concentration of ADP to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes to measure the aggregation response.

  • Data Analysis: Determine the maximum aggregation percentage and the slope of the aggregation curve. For dose-response experiments, calculate the IC₅₀ value of MRS2179.

Visualizations

Signaling Pathway of ADP-Induced Platelet Aggregation

ADP_Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC AggregationAmp Aggregation Amplification & Stabilization Gi->AggregationAmp Promotes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC ShapeChange Platelet Shape Change & Transient Aggregation Ca2->ShapeChange PKC->ShapeChange cAMP->AggregationAmp Inhibits MRS2179 MRS2179 MRS2179->P2Y1 LTA_Workflow start Start blood_collection 1. Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep 2. Prepare PRP (150-200g, 15-20 min) blood_collection->prp_prep ppp_prep 3. Prepare PPP (>1500g, 15 min) blood_collection->ppp_prep calibrate 4. Calibrate Aggregometer (PRP=0%, PPP=100%) prp_prep->calibrate ppp_prep->calibrate pre_warm 5. Pre-warm PRP to 37°C calibrate->pre_warm add_mrs 6. Add MRS2179 or Vehicle (Incubate) pre_warm->add_mrs add_adp 7. Add ADP to Induce Aggregation add_mrs->add_adp record 8. Record Light Transmission add_adp->record analyze 9. Analyze Data (% Aggregation, IC₅₀) record->analyze end End analyze->end Troubleshooting_Variability start High Variability in IC₅₀ Results? q_protocol Is your platelet preparation protocol standardized? start->q_protocol a_protocol_no Action: Standardize centrifugation, handling, and temperature. q_protocol->a_protocol_no No q_agonist Are you using fresh, consistent agonist concentrations? q_protocol->q_agonist Yes a_protocol_no->q_agonist a_agonist_no Action: Prepare fresh agonist for each experiment. Use a consistent submaximal concentration. q_agonist->a_agonist_no No q_donor Have you accounted for donor-to-donor variability? q_agonist->q_donor Yes a_agonist_no->q_donor a_donor_no Action: Pool donors for in vitro work or increase sample size for clinical studies. q_donor->a_donor_no No end Variability Minimized q_donor->end Yes a_donor_no->end

References

Improving the stability of MRS2179 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of MRS2179 in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: My MRS2179 solution appears cloudy or has visible precipitate upon thawing or dilution in my experimental buffer. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility at the working concentration, buffer incompatibility, or degradation.

  • Initial Steps:

    • Gently warm the solution to 37°C for a short period to see if the precipitate redissolves.

    • Vortex the solution gently.

    • If the precipitate remains, do not use the solution, as the effective concentration will be unknown.

  • Troubleshooting Strategy:

    • Verify Solubility Limit: MRS2179 is soluble in water up to 50-100 mM.[1] Ensure your stock and working concentrations do not exceed this limit.

    • Check Buffer pH: The stability of nucleotide analogs can be pH-dependent. Extreme pH values should be avoided. While specific data for MRS2179 is limited, maintaining a neutral pH (6.8-7.4) is generally recommended for nucleotide stability.

    • Consider Buffer Components:

      • Divalent Cations: Phosphate buffers can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) that might be present in your experimental system. Consider using a different buffer system like HEPES or Tris if high concentrations of these ions are required.

      • Ionic Strength: While the effect of ionic strength on MRS2179 stability is not well-documented, significant deviations from physiological ionic strength could potentially affect its solubility.

Q2: I suspect my MRS2179 is degrading during my experiment, leading to inconsistent results. How can I minimize degradation?

A2: MRS2179, as a nucleotide derivative, is susceptible to hydrolysis of its phosphodiester and N-glycosidic bonds, which can be accelerated by non-optimal buffer conditions and temperature.[2][3][4]

  • Recommended Practices:

    • Prepare Fresh Solutions: Whenever possible, prepare MRS2179 solutions fresh on the day of the experiment.

    • Aliquot Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

    • Maintain Appropriate Temperature: Keep stock solutions and working solutions on ice during the experiment to minimize thermal degradation.

    • pH Control: Use a well-buffered solution at a neutral pH (e.g., HEPES, pH 7.4) to protect against pH fluctuations that could accelerate hydrolysis. Tris buffers have a pKa that is highly sensitive to temperature changes, which should be a consideration in experiments with varying temperatures.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for preparing MRS2179 stock solutions?

A3: MRS2179 is readily soluble in water. It is recommended to use high-purity, nuclease-free water to prepare stock solutions.

Q4: How should I store MRS2179, both as a solid and in solution?

A4: Proper storage is crucial for maintaining the integrity of MRS2179.

  • Solid Form: Store the solid compound at -20°C, as recommended by most suppliers.

  • Stock Solutions: For short-term storage, aliquotted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to minimize the duration of storage in solution.

Q5: Which buffer system is best for experiments with MRS2179?

A5: The optimal buffer will depend on the specific experimental requirements. However, here are some general recommendations:

  • HEPES: Often a good choice due to its pKa being close to physiological pH and its lower sensitivity to temperature changes compared to Tris. It is generally considered inert and has low potential for interacting with metal ions.

  • Tris: Widely used, but be mindful of its temperature-dependent pKa. If your experiment involves temperature shifts, the pH of your Tris buffer will change.

  • Phosphate-Buffered Saline (PBS): While common, be cautious if your experiment involves high concentrations of divalent cations, as this can lead to precipitation.

Q6: Can I use MRS2179 in cell culture media?

A6: Yes, MRS2179 can be used in cell culture experiments. However, it is important to consider the stability of the compound over the duration of the experiment. For long-term incubations, the effective concentration of MRS2179 may decrease due to degradation. It is recommended to add the compound fresh to the media at the start of the treatment period. The components of complex media, such as cysteine, could potentially impact the stability of compounds with disulfide bonds, although this is not a primary concern for MRS2179's structure.

Data Presentation

Table 1: Recommended Storage Conditions for MRS2179

FormStorage TemperatureRecommended DurationNotes
Solid-20°CAs per supplierProtect from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Comparison of Common Biological Buffers for MRS2179 Experiments

BufferEffective pH RangepKa at 25°CTemperature Dependence of pKaPotential Issues
HEPES 6.8 - 8.2~7.5LowCan be toxic to some cells at high concentrations.
Tris 7.0 - 9.0~8.1HighpH is sensitive to temperature changes.
PBS 5.8 - 8.0 (phosphate)~7.2ModerateCan precipitate with divalent cations.

Experimental Protocols

Protocol 1: Preparation of MRS2179 Stock Solution

  • Materials:

    • MRS2179 (tetrasodium salt or ammonium (B1175870) salt)

    • Nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid MRS2179 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of MRS2179 in a sterile environment.

    • Add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Platelet Aggregation Assay using MRS2179

This protocol is adapted from standard light transmission aggregometry (LTA) procedures.

  • Materials:

    • Platelet-rich plasma (PRP)

    • Tyrode's buffer (or a suitable physiological buffer, e.g., HEPES-buffered saline)

    • MRS2179 working solution (diluted from stock in the assay buffer)

    • Platelet agonist (e.g., ADP)

    • Light Transmission Aggregometer

  • Procedure:

    • Prepare PRP from whole blood anticoagulated with sodium citrate.

    • Pre-warm the PRP and the aggregometer cuvettes to 37°C.

    • Add a defined volume of PRP to the aggregometer cuvette.

    • Add the desired concentration of MRS2179 working solution or vehicle control to the PRP and incubate for the desired pre-incubation time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding the platelet agonist (e.g., ADP).

    • Record the change in light transmission for a set period to measure the extent of platelet aggregation.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R activates MRS2179 MRS2179 MRS2179->P2Y1R inhibits Gq Gq protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Platelet_response Platelet Shape Change & Aggregation Ca_release->Platelet_response PKC_activation->Platelet_response

Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare MRS2179 Stock Solution (in water) store_stock Aliquot & Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Assay Buffer (e.g., HEPES) store_stock->prep_working pre_incubate Pre-incubate Sample with MRS2179 or Vehicle prep_working->pre_incubate add_agonist Add Agonist (e.g., ADP) pre_incubate->add_agonist measure Measure Response (e.g., Platelet Aggregation) add_agonist->measure analyze_data Analyze Data measure->analyze_data

Caption: Recommended Experimental Workflow for Using MRS2179.

troubleshooting_logic start Issue: Inconsistent Results or Precipitation check_fresh Are you using freshly prepared working solutions? start->check_fresh check_pH Is buffer pH neutral (6.8-7.4)? check_fresh->check_pH Yes sol_fresh Action: Prepare fresh solutions daily. check_fresh->sol_fresh No check_temp Are solutions kept on ice during use? check_pH->check_temp Yes sol_pH Action: Adjust pH or switch to a more stable buffer like HEPES. check_pH->sol_pH No check_buffer_type Is buffer appropriate? (e.g., HEPES vs. PBS with divalent cations) check_temp->check_buffer_type Yes sol_temp Action: Maintain low temperature during experiments. check_temp->sol_temp No sol_buffer_type Action: Switch to a non-interfering buffer. check_buffer_type->sol_buffer_type No end Problem Resolved check_buffer_type->end Yes sol_fresh->end sol_pH->end sol_temp->end sol_buffer_type->end

Caption: Troubleshooting Logic for MRS2179 Stability Issues.

References

Overcoming challenges in delivering MRS2179 in in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the in vivo delivery of MRS2179. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with MRS2179.

Issue Potential Cause Recommended Solution
No or Low Efficacy Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site.Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Suboptimal Administration Route: The chosen route of administration (e.g., intraperitoneal) may not provide sufficient bioavailability.For rapid and systemic effects, consider intravenous administration.[1][2] For localized delivery, in situ administration via an osmotic pump may be effective.
Short In Vivo Half-Life: MRS2179 is suggested to have a short half-life in vivo, leading to rapid clearance and a short duration of action.[1]Consider more frequent administration or continuous infusion to maintain effective concentrations.
Compound Instability: The prepared MRS2179 solution may have degraded.Prepare fresh solutions for each experiment. Store stock solutions at -20°C.
Incorrect Formulation: The vehicle used may not be appropriate, leading to precipitation or poor absorption.MRS2179 tetrasodium (B8768297) salt is soluble in water.[3] For injections, use sterile, isotonic solutions such as 0.9% saline or Phosphate Buffered Saline (PBS).
High Variability in Results Inconsistent Administration Technique: Variability in injection placement, especially with intraperitoneal injections, can lead to inconsistent absorption.Ensure proper and consistent injection technique. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum.
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Timing of Administration: The timing of MRS2179 administration relative to the experimental stimulus or measurement may be critical.Optimize the time window between drug administration and the experimental endpoint.
Unexpected Side Effects or Off-Target Activity High Concentration: At higher concentrations, MRS2179 may exhibit off-target effects.Use the lowest effective dose determined from your dose-response studies.
Vehicle Effects: The vehicle itself may be causing an unexpected biological response.Always include a vehicle-only control group in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and what is its mechanism of action?

A1: MRS2179 is a selective and competitive antagonist of the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses, including platelet aggregation.[4]

Q2: How should I prepare MRS2179 for in vivo administration?

A2: MRS2179 tetrasodium salt is soluble in water up to 50 mM.[3] For in vivo injections (intravenous or intraperitoneal), it is recommended to dissolve the compound in a sterile, isotonic vehicle such as 0.9% saline or Phosphate Buffered Saline (PBS) to ensure physiological compatibility. Always prepare fresh solutions on the day of the experiment to minimize degradation.

Q3: What is the recommended dosage of MRS2179 for in vivo studies?

A3: The optimal dosage of MRS2179 can vary depending on the animal model, the route of administration, and the specific research question. It is crucial to perform a dose-ranging study to determine the most effective dose for your experiment. Published studies have used a range of doses, often administered intravenously or intraperitoneally.[1][2]

Q4: What is the in vivo half-life of MRS2179?

Q5: Are there any known species-specific differences in the activity of MRS2179?

A5: The activity of MRS2179 has been characterized in platelets from different species, including humans and rats. While it is an effective P2Y1 antagonist in these species, the potency and pharmacokinetic profile can vary. It is always advisable to validate the efficacy of MRS2179 in your specific animal model.

Quantitative Data

The following tables summarize key quantitative data for MRS2179.

Table 1: Physicochemical and Pharmacological Properties of MRS2179

PropertyValueReference
Chemical Name N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate[2]
Form Tetrasodium Salt[3]
Molecular Weight 513.16 g/mol (tetrasodium salt)[3]
Solubility Soluble to 50 mM in water[3]
Storage Store at -20°C[3]
Purity ≥98%[3]
Mechanism of Action Competitive P2Y1 Receptor Antagonist[1]
KB for P2Y1 Receptor 100 nM[3]

Table 2: Selectivity Profile of MRS2179

ReceptorIC50Reference
P2X1 1.15 µM[3]
P2X3 12.9 µM[3]
P2X2, P2X4, P2Y2, P2Y4, P2Y6 Low Affinity[3]

Experimental Protocols

1. Preparation of MRS2179 for In Vivo Administration

  • Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound salt needed.

  • Weigh the compound: Accurately weigh the required amount of this compound salt in a sterile microcentrifuge tube.

  • Dissolve in vehicle: Add the appropriate volume of sterile 0.9% saline or PBS to the tube to achieve the desired final concentration.

  • Vortex: Vortex the solution until the compound is completely dissolved.

  • Sterile filter (optional but recommended): For intravenous administration, it is highly recommended to filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

  • Use immediately: It is best to use the freshly prepared solution immediately. If temporary storage is necessary, keep it on ice and protected from light.

2. In Vivo Administration Protocol (Example: Intravenous Injection in Mice)

  • Animal Preparation: Acclimatize the mice to the experimental conditions.

  • Restraint: Properly restrain the mouse. Various commercial restrainers are available that allow for safe and effective handling.

  • Tail Vein Visualization: Gently warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and easier to access.

  • Injection: Using a new sterile syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared MRS2179 solution into one of the lateral tail veins. The maximum recommended bolus injection volume is typically 5 ml/kg.

  • Observation: After injection, monitor the animal for any adverse reactions.

  • Control Group: Administer the same volume of the vehicle (0.9% saline or PBS) to the control group of animals using the same procedure.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca->Response PKC->Response

P2Y1 Receptor Signaling Pathway and MRS2179 Inhibition.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare MRS2179 Solution (e.g., in sterile saline) administer Administer MRS2179 or Vehicle (e.g., IV, IP) prep_solution->administer prep_animals Acclimatize and Prepare Experimental Animals prep_animals->administer induce_model Induce Experimental Model (e.g., Thrombosis, Inflammation) administer->induce_model monitor Monitor and Collect Data (e.g., Bleeding time, Cytokine levels) induce_model->monitor analyze Analyze Data and Compare Treatment vs. Control Groups monitor->analyze interpret Interpret Results and Draw Conclusions analyze->interpret troubleshooting_logic cluster_checks Troubleshooting Steps start Experiment Shows No or Low Efficacy check_dose Is the dose appropriate? (Consult literature, perform dose-response) start->check_dose check_route Is the administration route optimal? (Consider bioavailability) check_dose->check_route Yes solution Potential Solution: Adjust experimental parameters check_dose->solution No check_timing Is the timing of administration correct? (Consider compound half-life) check_route->check_timing Yes check_route->solution No check_formulation Was the formulation prepared correctly? (Fresh, sterile, correct vehicle) check_timing->check_formulation Yes check_timing->solution No check_formulation->solution Yes check_formulation->solution No

References

Technical Support Center: Interpreting Unexpected Results in Calcium Imaging with MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during calcium imaging experiments involving the P2Y1 receptor antagonist, MRS2179.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MRS2179?

MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor. It selectively binds to the P2Y1 receptor, preventing its activation by endogenous agonists like adenosine (B11128) diphosphate (B83284) (ADP). This blockade inhibits the downstream signaling cascade that typically leads to an increase in intracellular calcium ([Ca2+]).

Q2: What is the expected effect of MRS2179 on an ADP-induced calcium response?

In cells expressing P2Y1 receptors, pretreatment with an effective concentration of MRS2179 is expected to significantly reduce or completely abolish the increase in intracellular calcium typically observed upon stimulation with ADP.[1][2][3][4]

Q3: Can MRS2179 affect basal calcium levels in the absence of an agonist?

Yes, in some systems, MRS2179 can act as an inverse agonist.[5] P2Y1 receptors can exhibit constitutive (basal) activity, leading to a certain level of baseline calcium signaling even without an agonist.[5][6] As an inverse agonist, MRS2179 can reduce this constitutive activity, which may manifest as a decrease in basal intracellular calcium levels.

Q4: What are the recommended storage and handling conditions for MRS2179?

For long-term storage, MRS2179 should be stored as a solid at -20°C. Stock solutions are typically prepared in water and can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Unexpected Results

Issue 1: MRS2179 causes a decrease in basal intracellular calcium.

Possible Cause: This is likely due to the inverse agonist properties of MRS2179 at the P2Y1 receptor.[5] Many G protein-coupled receptors, including P2Y1, can have a certain level of agonist-independent, constitutive activity that contributes to basal signaling.[5][6]

Troubleshooting Steps:

  • Confirm P2Y1 Expression: Ensure that the cell type you are using expresses P2Y1 receptors. The constitutive activity and, therefore, the effect of an inverse agonist will only be observable in cells with receptor expression.

  • Dose-Response Analysis: Perform a dose-response experiment with MRS2179 alone to characterize the decrease in basal calcium. This will help determine the optimal concentration for observing this effect and for its use as an antagonist.

  • Literature Review: Check for publications that have characterized the constitutive activity of P2Y1 receptors in your specific cell type or a similar one.

Issue 2: Incomplete or no inhibition of the agonist-induced calcium signal by MRS2179.

Possible Causes:

  • Presence of other purinergic receptor subtypes: The cells may express other P2Y or P2X receptors that are also activated by the agonist but are not blocked by MRS2179.[2][8] For example, ADP can also activate P2Y12 and P2Y13 receptors, and ATP can activate a wide range of P2X and other P2Y receptors.

  • Suboptimal concentration of MRS2179: The concentration of MRS2179 used may be too low to effectively compete with the agonist at the P2Y1 receptor.

  • Degradation of MRS2179: Improper storage or handling of the MRS2179 stock solution could lead to its degradation and loss of activity.

Troubleshooting Steps:

  • Receptor Profiling: If possible, use RT-PCR or other molecular techniques to identify the profile of purinergic receptors expressed in your cell line.

  • Use of Selective Agonists/Antagonists: Employ more selective P2Y1 agonists (e.g., 2-MeSADP, though it also has activity at other P2Y receptors) and a panel of antagonists for other P2Y and P2X receptors to dissect the contribution of each receptor subtype to the overall calcium signal.

  • Concentration Optimization: Perform a concentration-response curve for MRS2179 against a fixed concentration of the agonist to determine the IC50 and ensure you are using a saturating concentration for complete inhibition of the P2Y1 component.

  • Freshly Prepared Solutions: Prepare fresh dilutions of MRS2179 from a properly stored stock solution for each experiment.

Issue 3: No observable effect of MRS2179, even on the ADP-induced response.

Possible Causes:

  • Absence of functional P2Y1 receptors: The cells may not express functional P2Y1 receptors, or the expression level may be too low to elicit a measurable calcium response to ADP.

  • Inactive MRS2179: The compound may have degraded due to improper storage or handling.

  • Experimental artifacts masking the effect: Issues with the calcium imaging assay itself could be preventing the detection of a real effect.

Troubleshooting Steps:

  • Positive Controls: Use a positive control cell line known to express functional P2Y1 receptors to validate the activity of your MRS2179 stock.

  • Agonist Specificity: Confirm that your cells respond to a selective P2Y1 agonist. If there is no response, it is unlikely that MRS2179 will have an effect.

  • Assay Validation: Review your calcium imaging protocol for potential issues such as inadequate dye loading, phototoxicity, or photobleaching.[9][10][11][12]

Issue 4: High variability or inconsistent results between experiments.

Possible Causes:

  • General Calcium Imaging Artifacts: Calcium imaging is sensitive to various artifacts that can introduce variability.[13][14]

    • Phototoxicity: Excessive laser exposure can damage cells and lead to spurious calcium signals.[9][12]

    • Photobleaching: The fluorescence intensity of the calcium indicator can decrease over time with repeated excitation, which can be misinterpreted as a change in calcium concentration.[10]

    • Uneven Dye Loading: Inconsistent loading of the calcium indicator dye between cells or experiments can lead to variable signal intensities.

    • Cell Health: Unhealthy or dying cells can exhibit abnormal calcium signaling.

Troubleshooting Steps:

  • Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Standardize Dye Loading Protocol: Ensure a consistent and optimized protocol for loading the calcium indicator, including dye concentration, incubation time, and temperature.

  • Monitor Cell Health: Regularly assess cell viability and morphology to ensure that the observed calcium signals are from healthy cells.

  • Include Proper Controls: Always include vehicle controls and positive controls in your experiments to account for potential variability.

Data Summary

Table 1: Selectivity Profile of MRS2179

ReceptorActivityPotency
P2Y1Competitive AntagonistKB = 100 nM
P2X1AntagonistIC50 = 1.15 µM
P2X3AntagonistIC50 = 12.9 µM
P2Y2, P2Y4, P2Y6No significant activity at concentrations that block P2Y1

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Test MRS2179 Activity

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., HBSS). The final dye concentration will depend on the cell type and dye used (typically 1-5 µM).

    • Remove the culture medium and wash the cells with the buffer.

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and acquire a stable baseline fluorescence signal for 1-2 minutes.

  • MRS2179 Pre-incubation:

    • Add MRS2179 at the desired concentration to the cells and incubate for 10-20 minutes. Record any changes in the baseline fluorescence during this period.

  • Agonist Stimulation:

    • Add the P2Y1 agonist (e.g., ADP) to the dish while continuously recording the fluorescence signal.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio over the baseline fluorescence (F/F0).

    • Compare the peak response to the agonist in the presence and absence of MRS2179.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Ca2+ Release

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Troubleshooting_Workflow Start Unexpected Result with MRS2179 in Calcium Imaging Q1 What is the unexpected result? Start->Q1 Decrease Decrease in basal [Ca2+] Q1->Decrease Basal [Ca2+] Decrease Incomplete Incomplete/No Inhibition Q1->Incomplete Lack of Inhibition Variability High Variability Q1->Variability Inconsistent Results Cause1 Inverse Agonism at Constitutively Active P2Y1 Decrease->Cause1 Cause2 Other Receptor Subtypes (P2Y, P2X) Incomplete->Cause2 Cause3 Suboptimal [MRS2179] or Degradation Incomplete->Cause3 Cause4 General Imaging Artifacts (Phototoxicity, etc.) Variability->Cause4 Action1 Confirm P2Y1 expression Perform dose-response Cause1->Action1 Action2 Profile receptor expression Use selective antagonists Cause2->Action2 Action3 Optimize [MRS2179] Use fresh solutions Cause3->Action3 Action4 Optimize imaging parameters Standardize protocols Cause4->Action4

Caption: Troubleshooting workflow for unexpected results with MRS2179.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prep_Cells 1. Plate Cells Load_Dye 2. Load Calcium Indicator Prep_Cells->Load_Dye Wash_Deesterify 3. Wash & De-esterify Load_Dye->Wash_Deesterify Baseline 4. Record Baseline Wash_Deesterify->Baseline Add_MRS2179 5. Add MRS2179 Baseline->Add_MRS2179 Add_Agonist 6. Add Agonist (e.g., ADP) Add_MRS2179->Add_Agonist Analyze 7. Analyze Fluorescence Change (e.g., F/F0) Add_Agonist->Analyze Compare 8. Compare Responses (± MRS2179) Analyze->Compare

References

Best practices for storing and handling MRS2179 tetrasodium to maintain potency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling MRS2179 tetrasodium (B8768297) salt to maintain its potency and offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store MRS2179 tetrasodium salt?

A: Proper storage is crucial to maintain the potency of MRS2179. Recommendations for the solid compound and solutions are summarized below.

FormStorage TemperatureDurationSpecial Instructions
Solid -20°CLong-termStore in a sealed container, away from moisture.[1]
Stock Solution -80°CUp to 6 monthsUse tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1]
Stock Solution -20°CUp to 1 monthUse tightly sealed, light-protected aliquots.[1]

Q2: What is the best solvent for reconstituting this compound salt?

A: this compound salt is soluble in water.[2] For experimental use, it is recommended to prepare stock solutions in water.

Q3: How do I prepare a stock solution of MRS2179?

A: To prepare a stock solution, it is important to use the batch-specific molecular weight found on the vial label or Certificate of Analysis, as this can vary due to hydration.[2] A general guideline for preparing a 50 mM stock solution is to dissolve the compound in water.[2] For use in cell-based assays, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]

Q4: What is the mechanism of action of MRS2179?

A: MRS2179 is a competitive antagonist of the P2Y1 receptor.[2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[3] When ADP binds to the P2Y1 receptor, it activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3] This signaling cascade is crucial for initiating platelet shape change and aggregation.[3] MRS2179 blocks this pathway by preventing ADP from binding to the P2Y1 receptor.[3]

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R MRS2179 MRS2179 MRS2179->P2Y1R Gq_protein Gq Protein P2Y1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response leads to PKC_activation->Platelet_Response contributes to

P2Y1 Receptor Signaling Pathway

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with MRS2179.

Issue 1: Inconsistent or lower-than-expected potency.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect solutions from light.
Incorrect concentration calculation Always use the batch-specific molecular weight provided on the Certificate of Analysis for calculations.[2]
pH of the experimental buffer Ensure the pH of your assay buffer is within the optimal range for your experimental system. Significant deviations in pH can affect compound stability and activity.
Presence of interfering substances Ensure all reagents and buffers are of high purity and free from contaminants that may interfere with the assay.

Issue 2: Precipitation of MRS2179 in the stock or working solution.

Possible Cause Troubleshooting Step
Exceeded solubility limit The maximum solubility of MRS2179 in water is approximately 50 mM.[2] Do not attempt to prepare stock solutions at higher concentrations. If preparing working solutions in a buffer with different ionic strength or pH, perform a small-scale test to ensure solubility.
Low temperature of the solution Allow the solution to fully equilibrate to room temperature before use. If precipitation occurs upon cooling, gentle warming and vortexing may help redissolve the compound.
Interaction with buffer components Some buffer components may cause precipitation. If you suspect this, try a different buffer system.

Issue 3: Unexpected or variable experimental results.

Possible Cause Troubleshooting Step
Variability in cell-based assays Ensure consistent cell passage number, density, and health. Starve cells of serum for an appropriate period before the assay if necessary.
Inconsistent agonist concentration Prepare fresh agonist solutions for each experiment. Perform a dose-response curve for the agonist to ensure you are using an appropriate concentration (e.g., EC80) for antagonist screening.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Platelet activation during preparation When working with platelets, handle them gently to avoid premature activation. Use appropriate anticoagulants and follow established protocols for platelet-rich plasma (PRP) preparation.[4]

Experimental Protocols

Protocol 1: ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.[3]

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate.

  • This compound salt.

  • Adenosine diphosphate (ADP).

  • Saline solution.

  • Platelet aggregometer.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Calibrate the Aggregometer:

    • Set 0% aggregation with PRP and 100% aggregation with PPP.

  • Perform the Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the desired concentration of MRS2179 (a typical concentration to achieve effective inhibition is 20 µM) or vehicle control and incubate for a specified period.[5]

    • Initiate aggregation by adding ADP.

    • Record the change in light transmission over time to measure platelet aggregation.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound salt.

  • ADP (agonist).

  • Fluorescence plate reader.

Methodology:

  • Cell Preparation:

    • Seed cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Perform the Assay:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the desired concentration of MRS2179 or vehicle control and incubate for a specified period.

    • Add the agonist (ADP) to initiate the calcium response.

    • Monitor the change in fluorescence over time. The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (MRS2179, ADP) D Incubate PRP with MRS2179 or vehicle A->D B Prepare Platelet-Rich Plasma (PRP) from whole blood C Calibrate Aggregometer (0% PRP, 100% PPP) B->C C->D E Add ADP to initiate aggregation D->E F Record Light Transmission over time E->F G Calculate % Aggregation and Inhibition F->G

Workflow for a Platelet Aggregation Assay

References

How to determine the optimal incubation time for MRS2179 in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS2179, a selective P2Y1 receptor antagonist, in cell-based assays. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and how does it work?

A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of calcium from intracellular stores, resulting in various cellular responses, most notably platelet aggregation.[3] MRS2179 competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.

Q2: What is the optimal incubation time for MRS2179 in a cell-based assay?

A2: The optimal incubation time for MRS2179 is not a single value but depends on several factors, including the specific cell type, the assay being performed (e.g., calcium mobilization, cell proliferation), and the experimental conditions (e.g., temperature, presence of serum). It is crucial to empirically determine the optimal incubation time for your specific experimental setup. A general starting point is a pre-incubation of 15 to 60 minutes. For assays with longer-term endpoints, such as cell proliferation, a longer incubation period corresponding to the duration of the biological process is necessary. Refer to the detailed protocol below for a systematic approach to determine the optimal incubation time.

Q3: How should I prepare and store MRS2179 stock solutions?

A3: MRS2179 tetrasodium (B8768297) salt is soluble in water up to 50 mM.[1][3] For stock solutions, it is recommended to dissolve the compound in water or an appropriate buffer. To maintain stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.

Q4: Can MRS2179 affect cell viability?

A4: At concentrations typically used for P2Y1 receptor antagonism (in the nanomolar to low micromolar range), MRS2179 is not generally reported to be cytotoxic. However, at higher concentrations or with prolonged exposure, it may have off-target effects or impact cell viability. For instance, one study observed effects on glioblastoma cell viability at concentrations of 5-50 µM after 24 hours. It is always recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range of MRS2179 for your specific cell line and experimental duration.

Q5: Does P2Y1 receptor desensitization or internalization affect MRS2179 incubation time?

A5: Yes, these are important considerations. P2Y1 receptors are known to undergo rapid desensitization and internalization upon agonist stimulation, typically within minutes. Desensitization is a process where the receptor becomes less responsive to the agonist, which can impact the apparent potency of an antagonist. While MRS2179 as an antagonist does not induce desensitization, the kinetics of agonist-induced receptor trafficking can influence the required pre-incubation time for the antagonist to reach its binding site and establish equilibrium. If the assay involves prolonged agonist stimulation, understanding the desensitization and recycling timeline of the P2Y1 receptor in your cell system is beneficial.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for MRS2179 in a Calcium Mobilization Assay

This protocol outlines a time-course experiment to determine the optimal pre-incubation time for MRS2179 to achieve maximal inhibition of agonist-induced calcium flux.

Materials:

  • Cells expressing the P2Y1 receptor

  • Cell culture medium (consider serum-free for the assay to avoid potential interference)

  • MRS2179

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Seeding: Seed the P2Y1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation (Time-Course):

    • Prepare a solution of MRS2179 in assay buffer at a concentration known to be effective (e.g., 10-100 times its Ki or IC50, typically in the range of 1-10 µM).

    • Add the MRS2179 solution to the wells at different time points before agonist addition. For example, set up wells with pre-incubation times of 5, 15, 30, 60, and 90 minutes. Include a "no antagonist" control.

  • Agonist Stimulation: Prepare a solution of the P2Y1 agonist (e.g., ADP) at a concentration that elicits a submaximal to maximal response (e.g., EC80). At the end of each respective antagonist pre-incubation period, add the agonist to the wells and immediately begin measuring the fluorescence signal.

  • Data Acquisition: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The signal will increase rapidly upon agonist addition and then gradually decrease.

  • Data Analysis:

    • For each pre-incubation time point, calculate the peak fluorescence response to the agonist.

    • Normalize the data by expressing the response in the presence of MRS2179 as a percentage of the response in the "no antagonist" control.

    • Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the shortest time that results in a maximal and stable inhibitory effect.

Protocol 2: Determining the IC50 of MRS2179

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of MRS2179 once the optimal incubation time has been established.

Procedure:

  • Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Antagonist Pre-incubation (Dose-Response):

    • Prepare a serial dilution of MRS2179 in assay buffer. The concentration range should typically span from picomolar to micromolar to cover the full dose-response curve.

    • Add the different concentrations of MRS2179 to the wells and pre-incubate for the optimal time determined in Protocol 1. Include a "no antagonist" control.

  • Agonist Stimulation and Data Acquisition: Follow steps 4 and 5 from Protocol 1, using a fixed concentration of the agonist (e.g., EC80).

  • Data Analysis:

    • For each concentration of MRS2179, calculate the peak fluorescence response.

    • Plot the agonist response as a function of the MRS2179 concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Quantitative Data Summary

The following tables summarize the reported potency of MRS2179 in various assays. Note that these values can vary depending on the experimental conditions.

Table 1: Potency of MRS2179 at the P2Y1 Receptor

ParameterSpeciesAssay TypeCell/Tissue TypeValueReference(s)
KbTurkeyInositol Phosphate AccumulationTurkey erythrocyte membranes102 nM
pA2TurkeyInositol Phosphate AccumulationTurkey erythrocyte membranes6.99
KiHumanRadioligand Binding ([³H]MRS2279)Sf9 cells expressing human P2Y184 nM
KBHumanFunctional AssayNot specified100 nM
IC50HumanPlatelet Aggregation (ADP-induced)Human plateletsVaries (µM range)

Table 2: Selectivity Profile of MRS2179

ReceptorParameterValueReference(s)
P2X1IC501.15 µM
P2X3IC5012.9 µM
P2X2, P2X4, P2Y2, P2Y4, P2Y6-Selective over these receptors

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak inhibition by MRS2179 1. Suboptimal incubation time: The antagonist has not had enough time to reach equilibrium with the receptor. 2. MRS2179 degradation: Improper storage or handling of the compound. 3. Low receptor expression: The cell line may not express sufficient levels of the P2Y1 receptor. 4. High agonist concentration: The agonist concentration may be too high, making it difficult for the competitive antagonist to compete effectively.1. Perform a time-course experiment to determine the optimal incubation time (see Protocol 1). 2. Prepare fresh stock solutions of MRS2179 and store them properly. Avoid repeated freeze-thaw cycles. 3. Verify P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. 4. Use an agonist concentration around the EC50 to EC80 for antagonist assays.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of antagonist or agonist solutions. 3. Edge effects: Evaporation from the outer wells of the plate. 4. Cell health issues: Cells may be stressed or unhealthy.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and be careful with dispensing techniques. Consider using automated liquid handlers for high-throughput assays. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity. 4. Ensure proper cell culture maintenance and check for signs of stress or contamination.
Apparent decrease in MRS2179 potency over time in long-term assays 1. MRS2179 instability: The compound may be unstable in the cell culture medium over extended periods. 2. Metabolism of MRS2179: Cells may metabolize the antagonist.1. Investigate the stability of MRS2179 in your specific cell culture medium over the duration of the assay. Consider replenishing the medium with fresh antagonist during long incubations. 2. This is more difficult to address but may be investigated using analytical techniques like LC-MS.
Agonist response is weak or absent 1. Low receptor expression: Insufficient P2Y1 receptors on the cell surface. 2. Agonist degradation: The agonist (especially ADP) can be rapidly degraded by ectonucleotidases on the cell surface. 3. Cell health issues: Cells are not responsive.1. Use a cell line with higher P2Y1 expression or consider transient transfection to overexpress the receptor. 2. Use a more stable agonist like 2-MeSADP or include an ectonucleotidase inhibitor in the assay buffer. 3. Check cell viability and ensure optimal culture conditions.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq Gαq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Acquisition & Analysis A Seed P2Y1-expressing cells in microplate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Pre-incubate with MRS2179 (Time-course or Dose-response) C->D E Add P2Y1 agonist (e.g., ADP) D->E F Measure fluorescence change over time E->F G Determine optimal incubation time or calculate IC50 F->G Troubleshooting_Logic Start Inconsistent or Unexpected Results with MRS2179 Q1 Is there weak or no inhibition? Start->Q1 A1 Optimize incubation time Check MRS2179 stability Verify receptor expression Adjust agonist concentration Q1->A1 Yes Q2 Is there high variability between replicates? Q1->Q2 No End Successful Assay A1->End A2 Standardize cell seeding Verify pipetting accuracy Mitigate edge effects Check cell health Q2->A2 Yes Q3 Is the agonist response weak or absent? Q2->Q3 No A2->End A3 Confirm receptor expression Use a stable agonist Check cell viability Q3->A3 Yes Q3->End No A3->End

References

Validation & Comparative

A Comparative Guide to P2Y1 Receptor Antagonists: MRS2179 vs. MRS2279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent P2Y1 receptor antagonists, MRS2179 and MRS2279. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably the initiation of platelet aggregation.[1][2] Its role in thrombosis makes it a critical target for the development of novel antithrombotic agents.[1][3] This document details the quantitative pharmacology of MRS2179 and MRS2279, outlines experimental protocols for their characterization, and illustrates the underlying P2Y1 signaling pathway.

Quantitative Pharmacology: A Comparative Overview

MRS2179 and MRS2279 are both competitive antagonists of the P2Y1 receptor, but they exhibit distinct pharmacological profiles. MRS2279 demonstrates significantly higher affinity and potency compared to MRS2179. The quantitative data summarized below, derived from radioligand binding assays and functional assessments, highlights these differences.

ParameterMRS2179MRS2279Reference(s)
Binding Affinity (Ki) 84 nM2.5 nM, 13 nM
Inhibitory Constant (KB) 100 nM8.05 (pKB)
IC50 Not consistently reported51.6 nM

Note: Ki values can vary based on the experimental conditions, such as the radioligand used. The 13 nM Ki for MRS2279 was determined in a competition assay against [3H]MRS2279, while the 2.5 nM value is also widely cited. The pKB is the negative logarithm of the KB value.

Selectivity:

  • MRS2179 is selective for the P2Y1 receptor over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.

  • MRS2279 is highly specific for the P2Y1 receptor, showing no significant activity at P2Y2, P2Y4, P2Y6, P2Y11, or the ADP-responsive P2Y12 receptor.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action requires a clear view of the P2Y1 signaling cascade and the methods used to study it.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_cyto Cytosolic Ca²⁺ IP3->Ca_cyto Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ (ER Store) Ca_cyto->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Response PKC->Response ADP ADP ADP->P2Y1 Activates Antagonist MRS2179 / MRS2279 Antagonist->P2Y1 Blocks

Caption: P2Y1 Receptor Signaling Pathway.

The diagram above illustrates the Gq-coupled signaling pathway initiated by ADP binding to the P2Y1 receptor, leading to an increase in intracellular calcium and subsequent cellular responses. Antagonists like MRS2179 and MRS2279 competitively block this initial activation step.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (e.g., Sf9 expressing P2Y1) incubation 4. Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_ligand 2. Prepare Radioligand ([³H]MRS2279) prep_ligand->incubation prep_competitor 3. Prepare Competitors (Unlabeled MRS2279, MRS2179) prep_competitor->incubation separation 5. Separate Bound/Free (Rapid Vacuum Filtration) incubation->separation Fixed time, 4°C counting 6. Quantify Bound Ligand (Scintillation Counting) separation->counting plot 7. Plot Competition Curves counting->plot calculate 8. Calculate Ki Values plot->calculate Cheng-Prusoff Equation

Caption: Workflow for a competitive radioligand binding assay.

This workflow outlines the key steps in a competitive binding experiment used to determine the binding affinities (Ki values) of unlabeled antagonists by measuring their ability to displace a radiolabeled ligand.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. Below are protocols for key assays.

This protocol is adapted from studies characterizing P2Y1 receptors using [3H]MRS2279.

  • Objective: To determine the binding affinity (Ki) of unlabeled antagonists (MRS2179, MRS2279) by measuring their ability to compete with a radiolabeled antagonist ([3H]MRS2279) for binding to the P2Y1 receptor.

  • Materials:

    • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells, CHO cells, or 1321N1 astrocytoma cells).

    • Radioligand: [3H]MRS2279.

    • Binding Buffer: 20 mM Tris-HCl, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.

    • Unlabeled Antagonists: Serial dilutions of MRS2179 and MRS2279.

    • Wash Buffer: Cold binding buffer.

    • Glass fiber filter mats (e.g., Whatman GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of [3H]MRS2279 (typically 5-8 nM), and varying concentrations of the unlabeled competitor antagonist in the binding buffer.

    • Define non-specific binding using a high concentration (e.g., 10 µM) of a known P2Y1 antagonist like unlabeled MRS2179 or 2MeSADP.

    • Incubate the plate for 15-60 minutes in an ice-water bath to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats, which trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.

  • Objective: To determine the functional potency (IC50) of MRS2179 and MRS2279 by quantifying their inhibition of ADP-induced calcium mobilization.

  • Materials:

    • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • P2Y1 Agonist: ADP or 2-MeSADP.

    • Antagonists: Serial dilutions of MRS2179 and MRS2279.

    • A fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate cells in a 96- or 384-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Place the cell plate into the FLIPR instrument.

    • Add the antagonist solutions (or vehicle control) to the wells and incubate for a specified period.

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist (e.g., ADP) to the wells to stimulate the P2Y1 receptor.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data relative to the response with agonist alone (0% inhibition) and no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the curve to a sigmoidal dose-response model to determine the IC50 value.

Conclusion

Both MRS2179 and MRS2279 are valuable tools for investigating P2Y1 receptor pharmacology. The choice between them depends on the specific requirements of the experiment.

  • MRS2279 is the preferred antagonist when high potency and affinity are required. Its Ki value in the low nanomolar range makes it an excellent candidate for radioligand binding assays and for studies requiring near-complete receptor blockade at low concentrations.

  • MRS2179 , while less potent than MRS2279, remains a selective and effective P2Y1 antagonist. It has been successfully used in numerous in vitro and in vivo studies to demonstrate the antithrombotic potential of P2Y1 receptor blockade. Its lower affinity might be advantageous in experiments where a more easily reversible antagonism is desired.

Ultimately, the comprehensive data presented here enables researchers to make an informed decision based on the specific pharmacological profile needed for their experimental design, contributing to the ongoing development of P2Y1-targeted therapeutics.

References

Validating P2Y1 Receptor Antagonism: A Comparative Guide to Control Experiments for MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's activity is paramount. This guide provides a comparative framework for validating the P2Y1 receptor antagonistic activity of MRS2179, a selective and competitive antagonist, through essential control experiments. We present detailed experimental protocols, comparative data with alternative antagonists, and visualizations of key pathways and workflows.

The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably platelet aggregation. Its modulation is a key target in the development of antithrombotic therapies. MRS2179 has been identified as a potent antagonist of this receptor. To ensure the specificity and efficacy of MRS2179 in experimental settings, a series of control experiments are indispensable.

P2Y1 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the P2Y1 receptor involves its coupling to the Gq/11 protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). MRS2179 competitively binds to the P2Y1 receptor, preventing ADP from initiating this cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response PKC->Cellular_Response ADP ADP (Agonist) ADP->P2Y1 Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.

Comparative Antagonistic Activity

To validate the antagonistic properties of MRS2179, its performance should be compared against both positive and negative controls. More potent and selective P2Y1 antagonists, such as MRS2279 and MRS2500, serve as excellent positive controls. A vehicle control (the solvent used to dissolve the compounds, e.g., saline or DMSO) is a critical negative control to exclude any effects of the solvent itself.

CompoundTargetMechanism of ActionKi (nM)IC50 (nM)Reference
MRS2179 P2Y1 ReceptorCompetitive Antagonist100~177[1]
MRS2279 P2Y1 ReceptorCompetitive Antagonist2.551.6[2]
MRS2500 P2Y1 ReceptorCompetitive Antagonist0.780.95[3][4]
Vehicle N/AN/AN/AN/AN/A

Experimental Protocols and Validation Workflow

The following section details the protocols for two key in vitro assays used to characterize P2Y1 receptor antagonists: the platelet aggregation assay and the calcium mobilization assay.

Experimental Workflow for P2Y1 Antagonist Validation

A systematic workflow is crucial for the robust validation of a P2Y1 antagonist. This involves a multi-step process from initial screening to detailed characterization.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_controls Controls platelet_assay Platelet Aggregation Assay (Functional Screening) data_analysis Data Analysis (IC50, Ki determination) platelet_assay->data_analysis calcium_assay Calcium Mobilization Assay (Mechanism of Action) calcium_assay->data_analysis selectivity_assay Selectivity Assays (vs. other P2Y subtypes) selectivity_assay->data_analysis positive_control Positive Control (e.g., MRS2279, MRS2500) positive_control->platelet_assay positive_control->calcium_assay positive_control->selectivity_assay negative_control Negative Control (Vehicle) negative_control->platelet_assay negative_control->calcium_assay negative_control->selectivity_assay conclusion Conclusion on Antagonistic Activity of MRS2179 data_analysis->conclusion

A typical experimental workflow for validating a P2Y1 receptor antagonist.
Protocol 1: In Vitro Platelet Aggregation Assay

This assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation, a direct functional consequence of P2Y1 receptor activation.

Materials:

  • Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD).

  • Light Transmission Aggregometer (LTA).

  • ADP (agonist).

  • MRS2179, MRS2279, MRS2500 (test and positive control antagonists).

  • Vehicle (negative control).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Assay Protocol:

    • Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.

    • Pre-warm the PRP samples to 37°C.

    • Add MRS2179, positive controls (MRS2279, MRS2500), or vehicle to the PRP and incubate for 5 minutes.

    • Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes using the LTA.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the ADP-induced aggregation) for each compound.

Expected Results: MRS2179 should demonstrate a dose-dependent inhibition of ADP-induced platelet aggregation. MRS2279 and MRS2500 are expected to show significantly lower IC50 values, indicating higher potency. The vehicle control should not exhibit any significant inhibition.

Protocol 2: Calcium Mobilization Assay

This assay directly measures the inhibition of the P2Y1 receptor's primary signaling event: the mobilization of intracellular calcium.

Materials:

  • HEK293T or CHO cells stably expressing the human P2Y1 receptor.

  • Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.

  • ADP (agonist).

  • MRS2179, MRS2279, MRS2500 (test and positive control antagonists).

  • Vehicle (negative control).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Cell Culture: Culture the P2Y1-expressing cells in appropriate media in black, clear-bottom 96-well plates until confluent.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM in HBSS.

    • Remove the culture medium and incubate the cells with the loading buffer for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Protocol:

    • Add varying concentrations of MRS2179, positive controls, or vehicle to the wells and incubate for 15-30 minutes.

    • Place the plate in the FLIPR or microplate reader and measure the baseline fluorescence.

    • Add a pre-determined EC80 concentration of ADP to all wells to stimulate calcium release.

    • Record the fluorescence intensity over time to measure the intracellular calcium concentration change.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ADP-induced calcium response for each antagonist concentration.

    • Determine the IC50 value for each antagonist.

Expected Results: MRS2179 should dose-dependently inhibit the ADP-induced increase in intracellular calcium. MRS2279 and MRS2500 will likely exhibit lower IC50 values. The vehicle control should show no inhibition of the calcium signal.

Conclusion

The validation of MRS2179's antagonistic activity at the P2Y1 receptor requires a systematic approach employing well-defined control experiments. By comparing its performance against more potent antagonists like MRS2279 and MRS2500, and including appropriate negative controls, researchers can confidently establish its efficacy and selectivity. The detailed protocols provided in this guide offer a robust framework for conducting these essential validation studies, ensuring the reliability and reproducibility of experimental findings in the pursuit of novel therapeutics targeting the P2Y1 receptor.

References

A Comparative Analysis of P2Y1 Receptor Antagonism by MRS2179 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the P2Y1 purinergic receptor: pharmacological antagonism using MRS2179 and genetic deletion through knockout models. The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator of platelet aggregation and plays a significant role in thrombosis and hemostasis. Understanding the nuances of these two experimental approaches is crucial for accurate data interpretation and therapeutic development.

Quantitative Comparison of Effects

The following tables summarize the available quantitative data comparing the effects of the P2Y1 antagonist, MRS2179 (and the more potent antagonist MRS2500), with those observed in P2Y1 genetic knockout mice.

Table 1: Effects on Thrombosis and Hemostasis

ParameterPharmacological Antagonism (MRS2500)Genetic Knockout (P2Y1-/-)Reference
Venous Thrombus Weight (3.5% FeCl₃) 64% reduction vs. control74% reduction vs. wild-type
Venous Thrombus Weight (5% FeCl₃) 54% reduction vs. control68% reduction vs. wild-type
Renal Bleeding Time 3-fold increase vs. vehicle2-fold increase vs. wild-type
Tail Bleeding Time Markedly prolonged7.9-fold increase vs. wild-type

Table 2: Effects on Platelet Aggregation

ParameterPharmacological Antagonism (MRS2179)Genetic Knockout (P2Y1-/-)Reference
ADP-induced Platelet Aggregation IC₅₀ = 5300 ± 900 nM (in human platelets)Aggregation in response to ADP (up to 10 μM) is lost.

Table 3: Effects on Calcium Mobilization

ParameterPharmacological Antagonism (MRS2179)Genetic Knockout (P2Y1-/-)Reference
ADP-evoked Intracellular Calcium Increase Essentially abolished in spinal cord co-cultures.Absent in spinal cord co-cultures and platelets.

Note: Direct head-to-head quantitative comparisons for all parameters in the same study are limited. The data presented is compiled from multiple sources to provide a comparative overview.

P2Y1 Signaling Pathway

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR). Upon activation by ADP, it initiates a signaling cascade that is crucial for platelet activation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Platelet_Response Platelet Shape Change & Aggregation Ca2->Platelet_Response Initiates PKC->Platelet_Response Contributes to

P2Y1 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of a pharmacological antagonist like MRS2179 with a genetic knockout model.

Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_MRS2179 WT + MRS2179 WT->WT_MRS2179 KO P2Y1 Knockout (KO) Mice Platelet_Agg Platelet Aggregation (LTA) KO->Platelet_Agg Ca_Mobilization Calcium Mobilization (FLIPR) KO->Ca_Mobilization Thrombosis_Model In Vivo Thrombosis (FeCl₃ model) KO->Thrombosis_Model Bleeding_Time Bleeding Time Assay KO->Bleeding_Time WT_Vehicle->Platelet_Agg WT_Vehicle->Ca_Mobilization WT_Vehicle->Thrombosis_Model WT_Vehicle->Bleeding_Time WT_MRS2179->Platelet_Agg WT_MRS2179->Ca_Mobilization WT_MRS2179->Thrombosis_Model WT_MRS2179->Bleeding_Time Analysis Compare quantitative outcomes: - Inhibition of aggregation - Reduction in thrombus size - Bleeding duration - Calcium signal inhibition Platelet_Agg->Analysis Ca_Mobilization->Analysis Thrombosis_Model->Analysis Bleeding_Time->Analysis

Comparative Experimental Workflow

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To measure the effect of MRS2179 on ADP-induced platelet aggregation in vitro and compare it to the aggregation response of platelets from P2Y1 knockout mice.

Materials:

  • Whole blood from wild-type and P2Y1 knockout mice, or human volunteers.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • MRS2179 stock solution.

  • ADP stock solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into citrated tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • For the pharmacological arm, pre-incubate PRP from wild-type subjects with various concentrations of MRS2179 or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples (from wild-type + vehicle, wild-type + MRS2179, and P2Y1 knockout) into the aggregometer cuvettes with a stir bar.

    • Initiate aggregation by adding a standard concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • For the MRS2179-treated samples, calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal aggregation response).

    • Compare the aggregation curves and maximal aggregation percentages between the different groups.

Calcium Mobilization Assay (Fluorometric Imaging Plate Reader - FLIPR)

Objective: To measure the effect of MRS2179 on ADP-induced intracellular calcium mobilization in platelets and compare it to the response in platelets from P2Y1 knockout mice.

Materials:

  • Washed platelets from wild-type and P2Y1 knockout mice, or human volunteers.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • MRS2179 stock solution.

  • ADP stock solution.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

    • Incubate the washed platelets with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Assay Setup:

    • Seed the dye-loaded platelets into the wells of the microplate.

    • For the pharmacological arm, add various concentrations of MRS2179 or vehicle control to the appropriate wells containing wild-type platelets.

  • Calcium Measurement:

    • Place the microplate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument's integrated pipettor adds a solution of ADP to all wells simultaneously to stimulate the platelets.

    • Immediately begin recording the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • For the MRS2179-treated samples, determine the IC₅₀ value for the inhibition of the calcium response.

    • Compare the calcium traces and peak responses between wild-type + vehicle, wild-type + MRS2179, and P2Y1 knockout platelets.

Conclusion

Both pharmacological antagonism with MRS2179 and genetic knockout of the P2Y1 receptor are powerful tools for elucidating the receptor's role in physiology and pathology. The data indicates that both approaches lead to a significant reduction in thrombosis and an increase in bleeding time, confirming the central role of P2Y1 in these processes. While MRS2179 provides a titratable and temporally controlled method of receptor inhibition, the genetic knockout model offers a complete and lifelong ablation of receptor function, avoiding potential off-target effects of a pharmacological agent. The choice of methodology will depend on the specific research question, with pharmacological approaches being more translatable to therapeutic development and knockout models providing a "cleaner" system for studying the fundamental biological role of the receptor. This guide provides the foundational information for researchers to design and interpret experiments utilizing these complementary approaches.

A Comparative Guide to the Efficacy of MRS2179 and Newer Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapies, the purinergic receptor P2Y1 has emerged as a compelling target to mitigate thrombotic events. This guide provides a detailed comparison of the efficacy of MRS2179, a selective P2Y1 receptor antagonist, with newer, clinically established antiplatelet agents that primarily target the P2Y12 receptor, namely Cangrelor, Ticagrelor (B1683153), and Prasugrel (B1678051). This objective analysis is supported by experimental data to inform preclinical and translational research in the development of novel antithrombotic strategies.

Mechanism of Action: A Tale of Two Receptors

Platelet activation and aggregation, critical events in thrombosis, are significantly amplified by adenosine (B11128) diphosphate (B83284) (ADP). ADP exerts its effects through two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.

  • MRS2179 is a selective and competitive antagonist of the P2Y1 receptor . The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient, reversible aggregation upon ADP stimulation. By blocking this receptor, MRS2179 inhibits the initial phase of platelet response to ADP.

  • Newer antiplatelet agents , including Cangrelor, Ticagrelor, and Prasugrel , are antagonists of the P2Y12 receptor . The P2Y12 receptor, coupled to Gi, is responsible for sustaining and amplifying the platelet aggregation response, leading to the formation of a stable thrombus. These agents effectively suppress this crucial amplification loop.

Comparative Efficacy: A Quantitative Analysis

The following tables summarize the in vitro potency of MRS2179 and the newer P2Y12 antagonists in inhibiting ADP-induced platelet aggregation. It is important to note that the experimental conditions, such as the agonist concentration and the specific assay used, can influence the IC50 values.

Agent Target Mechanism IC50 (ADP-induced Platelet Aggregation) Reference(s)
MRS2179 P2Y1Competitive Antagonist1.5 µM (5 µM ADP)[1]
Cangrelor P2Y12Reversible, Direct-acting Antagonist3 nM (5 µM ADP)[1]
Ticagrelor P2Y12Reversible, Direct-acting Allosteric Antagonist~0.03-30 µmol·L⁻¹ (dose-dependent)[2]
Prasugrel (active metabolite, R-138727) P2Y12Irreversible Antagonist0.7 ± 0.1 µM (inhibition of clot strength)[3]

Signaling Pathways

The distinct mechanisms of action of P2Y1 and P2Y12 antagonists are rooted in their modulation of different intracellular signaling cascades.

Figure 1: Simplified signaling pathways of P2Y1 and P2Y12 receptors in platelets.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To determine the in vitro efficacy of antiplatelet agents by quantifying their inhibition of ADP-induced platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes). The remaining blood is then centrifuged at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: The platelet count in the PRP is standardized (e.g., to 2.5 x 10⁸ platelets/mL) by dilution with PPP.

  • Aggregometer Setup: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • Incubation with Inhibitor: PRP is incubated with varying concentrations of the antiplatelet agent (e.g., MRS2179, Cangrelor) or vehicle control for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.

  • Induction of Aggregation: A platelet agonist, such as ADP (e.g., 5 µM or 20 µM), is added to the cuvette to induce aggregation.

  • Data Acquisition: The change in light transmission is recorded over time (e.g., 5-10 minutes) to generate an aggregation curve.

  • Analysis: The maximum aggregation percentage is determined, and IC50 values are calculated from the dose-response curves.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation Centrifuge_PRP->Centrifuge_PPP Adjust_Count Adjust Platelet Count PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Count Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust_Count->Calibrate Incubate Incubate PRP with Antiplatelet Agent Calibrate->Incubate Add_Agonist Add ADP to Induce Aggregation Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Calculate % Aggregation and IC50 Record->Analyze

Figure 2: Experimental workflow for Light Transmission Aggregometry.

In Vivo Ferric Chloride-Induced Thrombosis Model

This widely used animal model assesses the antithrombotic efficacy of a compound by inducing vascular injury with ferric chloride (FeCl₃) and measuring the time to vessel occlusion.

Objective: To evaluate the in vivo antithrombotic effect of antiplatelet agents in a murine model of arterial thrombosis.

Methodology:

  • Animal Preparation: Mice are anesthetized, and a major artery (e.g., carotid artery) is surgically exposed.

  • Drug Administration: The antiplatelet agent (e.g., MRS2179) or vehicle control is administered, typically via intravenous or intraperitoneal injection, at a predetermined time before injury.

  • Vascular Injury: A filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) is applied to the adventitial surface of the exposed artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Blood flow in the artery is continuously monitored using a Doppler flow probe.

  • Time to Occlusion: The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded.

  • Analysis: The time to occlusion in the treated group is compared to the vehicle control group to determine the antithrombotic efficacy of the test compound. A significant prolongation of the time to occlusion indicates an effective antithrombotic agent.

Discussion and Future Directions

The data presented highlight the distinct yet complementary roles of P2Y1 and P2Y12 receptors in thrombosis. While P2Y12 antagonists like Cangrelor, Ticagrelor, and Prasugrel are highly potent inhibitors of sustained platelet aggregation and are clinically proven to be effective antithrombotic agents, the P2Y1 antagonist MRS2179 demonstrates efficacy in inhibiting the initial phase of platelet activation.

The significantly lower IC50 value of the P2Y12 antagonist Cangrelor compared to the P2Y1 antagonist MRS2179 in inhibiting ADP-induced platelet aggregation suggests that targeting the P2Y12 receptor may be a more potent strategy for achieving profound antiplatelet effects. However, the potential for synergistic effects when combining P2Y1 and P2Y12 antagonists presents an exciting avenue for future research. Such a dual-receptor blockade could potentially offer a more comprehensive antiplatelet strategy, possibly at lower doses of each agent, which might mitigate bleeding risks.

Further preclinical studies directly comparing the in vivo antithrombotic efficacy and bleeding risk of MRS2179 with newer P2Y12 antagonists in standardized thrombosis models are warranted. These investigations will be crucial in elucidating the therapeutic potential of P2Y1 antagonism, either as a standalone therapy or in combination with existing antiplatelet agents, for the prevention and treatment of thrombotic disorders.

References

Studies comparing the in vivo stability of MRS2179 and MRS2500.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo stability of two prominent P2Y1 receptor antagonists, MRS2179 and MRS2500. Both are crucial tools in thrombosis research, but their efficacy in vivo is significantly influenced by their respective chemical structures and metabolic stability.

Executive Summary

MRS2500 exhibits markedly superior in vivo stability and potency compared to MRS2179.[1] The structural modification in MRS2500, specifically the (N)-methanocarba ring, confers enhanced resistance to metabolic degradation. This results in a longer duration of action and more potent antithrombotic activity in animal models.[1][2] In contrast, MRS2179's effects are transient, limiting its utility in prolonged in vivo studies.[1]

Data Presentation: In Vivo Performance

The following table summarizes the key quantitative parameters comparing the in vivo stability and potency of MRS2179 and MRS2500 based on ex vivo platelet aggregation assays following intravenous administration in mice.

ParameterMRS2179MRS2500Source
Structure N⁶-methyl-2′-deoxyadenosine-3′,5′-bisphosphate2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate[3]
Effective Dose (Mice) 50 mg/kg2 - 4 mg/kg
Duration of Action Very transient (< 5 minutes)Sustained (≥ 60 minutes)
Inhibition at 1 min Inhibits ADP-induced aggregation (at 50 mg/kg)Inhibits ADP-induced aggregation (at 2 mg/kg)
Inhibition at 15 min Effect diminishesSustained inhibition (at 2 mg/kg)
Inhibition at 60 min No significant effectSustained inhibition (at 2 mg/kg)
Receptor Affinity (Ki) ~100 nM0.78 nM

Experimental Protocols

The comparative data were primarily derived from in vivo studies in mice, followed by ex vivo analysis of platelet function. The typical experimental workflow is as follows:

1. Animal Model and Drug Administration:

  • Species: Mice

  • Administration Route: Intravenous (i.v.) injection of the antagonist (MRS2179 or MRS2500) or a saline control.

2. Blood Sampling:

  • At predetermined time points following injection (e.g., 1, 5, 15, 30, and 60 minutes), blood samples are collected from the mice.

3. Preparation of Platelet-Rich Plasma (PRP):

  • The collected blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

4. Ex Vivo Platelet Aggregation Assay:

  • The PRP is placed in an aggregometer.

  • A platelet agonist, typically Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.

  • The change in light transmission through the PRP is measured over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

  • The extent of aggregation is recorded and compared between samples from antagonist-treated and control mice to determine the inhibitory effect of the compound at different time points post-administration.

Visualizations

The diagram below illustrates the general workflow for assessing the in vivo stability of P2Y1 antagonists.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis A Animal Model (Mouse) B Intravenous Injection (MRS2179 or MRS2500) A->B C Blood Collection (Multiple Time Points) B->C D Prepare Platelet-Rich Plasma (PRP) C->D E Induce Aggregation with ADP D->E F Measure Platelet Aggregation E->F G Data Analysis & Comparison F->G

Experimental workflow for in vivo stability assessment.

Both MRS2179 and MRS2500 are subject to metabolic degradation, primarily through dephosphorylation by ectonucleotidases. However, the structural differences between them lead to a significant disparity in their rate of metabolism.

G cluster_MRS2179 MRS2179 (Riboside Nucleotide) cluster_MRS2500 MRS2500 ((N)-methanocarba Nucleotide) A MRS2179 B Metabolite (2'-deoxyadenosine analog) A->B Rapid Dephosphorylation C MRS2500 D Metabolite (2'-deoxyadenosine analog) C->D Slow Dephosphorylation note The rigid (N)-methanocarba ring in MRS2500 confers greater resistance to hydrolysis, enhancing its in vivo stability.

Metabolic stability comparison.

References

What are the advantages of using MRS2179 over non-selective purinergic antagonists like suramin?

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of purinergic signaling, the choice of a pharmacological tool can be the difference between a groundbreaking discovery and a confounding result. For researchers targeting the P2Y1 receptor, a key player in processes ranging from platelet aggregation to neurotransmission, the selective antagonist MRS2179 offers distinct advantages over the non-selective purinergic antagonist, suramin (B1662206). This guide provides a comprehensive comparison, supported by experimental data, to illuminate why the precision of MRS2179 is paramount for clear, interpretable, and translatable scientific outcomes.

The primary advantage of MRS2179 lies in its selectivity . Unlike suramin, which broadly antagonizes a wide array of P2X and P2Y receptors and exhibits numerous off-target effects, MRS2179 is a potent and competitive antagonist highly specific for the P2Y1 receptor. This specificity is crucial for dissecting the precise role of the P2Y1 receptor in complex biological systems without the confounding variables introduced by a non-selective agent.

At a Glance: MRS2179 vs. Suramin

FeatureMRS2179Suramin
Primary Target P2Y1 ReceptorMultiple P2X and P2Y Receptors
Mechanism Competitive AntagonistCompetitive and Non-competitive Antagonist (Varies by receptor)
Selectivity High for P2Y1Low; Non-selective
Off-Target Effects Minimal reportedNumerous, including VIP, NMDA, and GABA receptors
Interpretability High confidence in attributing effects to P2Y1 blockadeLow; effects could be due to inhibition of multiple receptors

Quantitative Comparison of Receptor Antagonism

The superior selectivity of MRS2179 is evident when comparing its binding affinities and inhibitory concentrations across various purinergic receptors to those of suramin.

Receptor SubtypeMRS2179 (Affinity/Inhibition)Suramin (Affinity/Inhibition)
P2Y1 KB = 100 nM pA2 = 5.77 (approx. 1.7 µM)
P2X1 IC50 = 1.15 µMAntagonistic activity reported
P2X2 No significant activityAntagonistic activity reported
P2X3 IC50 = 12.9 µMAntagonistic activity reported
P2Y2 No significant activitypA2 = 4.32 (approx. 48 µM)
P2Y4 No significant activityAntagonistic activity reported
P2Y6 No significant activityAntagonistic activity reported
P2Y12 No significant activityAntagonistic activity reported

KB: Equilibrium dissociation constant for a competitive antagonist. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates higher antagonist potency. IC50: Half-maximal inhibitory concentration.

The Impact of Selectivity in Experimental Design

The broad-spectrum activity of suramin complicates the interpretation of experimental results. An observed physiological effect following suramin administration could be a consequence of blocking any number of P2 receptors or even non-purinergic receptors. For instance, in studies of neurotransmission, where multiple P2 receptor subtypes are expressed, suramin's lack of specificity makes it impossible to isolate the contribution of the P2Y1 receptor.

In contrast, MRS2179 allows for the confident attribution of observed effects to the blockade of the P2Y1 receptor. This has been instrumental in elucidating the specific role of P2Y1 in ADP-induced platelet aggregation, regulation of vascular smooth muscle cell phenotype, and inhibitory neuromuscular transmission.

Signaling Pathways and Antagonist Targets

The following diagram illustrates the purinergic signaling pathway initiated by ADP and highlights the precise target of MRS2179 in contrast to the widespread targets of suramin.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 P2X1 P2X1 Receptor ADP->P2X1 OtherP2 Other P2X/P2Y Receptors ADP->OtherP2 Gq Gq P2Y1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response MRS2179 MRS2179 MRS2179->P2Y1 Suramin Suramin Suramin->P2Y1 Suramin->P2Y12 Suramin->P2X1 Suramin->OtherP2

Caption: Targeted inhibition by MRS2179 vs. broad-spectrum inhibition by suramin.

Experimental Protocols

To differentiate the effects of MRS2179 and suramin, a common and informative assay is the measurement of ADP-induced platelet aggregation.

Protocol: Light Transmission Aggregometry (LTA)

Objective: To measure the effect of MRS2179 and suramin on ADP-induced platelet aggregation in vitro.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • MRS2179 (e.g., 20 µM final concentration).

  • Suramin (e.g., 50-400 µM final concentration).

  • Adenosine diphosphate (B83284) (ADP) solutions of varying concentrations.

  • Light Transmission Aggregometer.

Method:

  • Preparation of Platelets: Centrifuge citrated whole blood to obtain PRP. Further centrifuge a portion of the PRP to obtain PPP, which is used as a blank (100% aggregation).

  • Incubation: Aliquot PRP into cuvettes with a stir bar. Add either MRS2179, suramin, or vehicle control and incubate for a specified time (e.g., 10-40 minutes) at 37°C.

  • Aggregation Measurement: Place the cuvette in the aggregometer and establish a baseline. Add a specific concentration of ADP to induce aggregation.

  • Data Acquisition: Record the change in light transmission over time. Aggregation of platelets causes the PRP to become more transparent, increasing light transmission.

  • Analysis: Compare the extent and rate of aggregation in the presence of the antagonists to the vehicle control. This allows for the determination of the inhibitory effect of each compound.

The following diagram outlines the workflow for this comparative experiment.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (High Speed) PRP->Centrifuge2 Incubate Incubate PRP at 37°C with: 1. Vehicle 2. MRS2179 3. Suramin PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer Place in Aggregometer (Set Baseline with PRP, Blank with PPP) PPP->Aggregometer Incubate->Aggregometer AddADP Add ADP to Induce Aggregation Aggregometer->AddADP Record Record Light Transmission AddADP->Record Compare Compare Aggregation Curves: - Vehicle vs. MRS2179 - Vehicle vs. Suramin Record->Compare

Caption: Workflow for comparing purinergic antagonists using light transmission aggregometry.

Conclusion

Assessing the Specificity of MRS2179: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, selecting the right tool compound is paramount. This guide provides a detailed comparison of MRS2179, a selective antagonist for the P2Y1 receptor, with other relevant compounds. By examining its performance in competitive binding assays and outlining the experimental protocols, this guide serves as a practical resource for assessing its suitability for your research needs.

MRS2179 is a well-established competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Its selectivity is crucial for dissecting the specific roles of the P2Y1 receptor in various physiological processes, most notably platelet aggregation, making it a person of interest in the development of novel anti-thrombotic agents.[1][2]

Comparative Analysis of P2Y1 Receptor Antagonists

To objectively evaluate the specificity of MRS2179, it is essential to compare its binding affinity with that of other known P2Y1 receptor antagonists. The following table summarizes the quantitative data from competitive binding assays, offering a clear comparison of their pharmacological profiles.

CompoundTarget ReceptorAssay TypeParameterValue (nM)
MRS2179 P2Y1Competitive AntagonistKB100
P2Y1Competitive BindingKi84[3]
P2X1Functional AssayIC501,150
P2X3Functional AssayIC5012,900
MRS2500P2Y1Radioligand BindingKi0.78[4]
P2Y1Platelet AggregationIC500.95[4]
A3P5PP2Y1Inositol Phosphate AccumulationpKB6.46 (translates to approx. 347 nM)[5]

KB: Equilibrium dissociation constant for a competitive antagonist. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration. pKB: The negative logarithm of the KB.

As the data indicates, while MRS2179 is a potent P2Y1 antagonist, other compounds like MRS2500 exhibit significantly higher affinity. However, the selectivity profile of MRS2179 over other purinergic receptors, such as P2X1 and P2X3, underscores its utility as a specific pharmacological tool.

Experimental Protocols

Accurate characterization of receptor antagonists relies on robust and well-defined experimental methodologies. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of unlabeled test compounds like MRS2179.

Competitive Radioligand Binding Assay Protocol

This protocol describes the use of a radiolabeled antagonist to determine the binding affinity of an unlabeled test compound for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[1]

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[1]

  • Unlabeled test compound (e.g., MRS2179).[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[1]

  • Wash buffer (ice-cold binding buffer).[1]

  • Glass fiber filters (e.g., Whatman GF/C).[1]

  • Scintillation cocktail.[1]

  • 96-well filter plates.[1]

  • Vacuum filtration manifold.[1]

  • Scintillation counter.[1]

Procedure:

  • Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[1]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of membrane suspension.

    • 50 µL of binding buffer containing various concentrations of the unlabeled test compound (e.g., MRS2179). For determining total binding, add buffer without the test compound.

    • 50 µL of the radiolabeled ligand (e.g., [3H]MRS2500) at a fixed concentration, typically at or below its Kd value.[1]

  • Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500) in place of the test compound.[1]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[1]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizing the Process and Pathway

To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor P2Y1 Receptor Membrane Prep Plate 96-Well Plate Incubation (Receptor + Radioligand + Test Compound) Receptor->Plate Radioligand Radiolabeled Antagonist ([3H]MRS2500) Radioligand->Plate Test_Compound Unlabeled Antagonist (MRS2179) Test_Compound->Plate Filtration Vacuum Filtration Plate->Filtration Equilibrium Reached Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

P2Y1_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Shape Change) Ca_Release->Response PKC->Response

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

References

A head-to-head comparison of the antithrombotic effects of MRS2179 and other P2Y1 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to P2Y1 Receptor Antagonism in Thrombosis

The P2Y1 receptor, an adenosine (B11128) diphosphate (B83284) (ADP)-activated G-protein coupled receptor, plays a pivotal role in the initial stages of platelet activation and thrombus formation. Its inhibition presents a promising strategy for the development of novel antithrombotic agents with a potentially favorable safety profile. This guide provides a head-to-head comparison of the antithrombotic effects of MRS2179, a selective P2Y1 antagonist, with other notable P2Y1 antagonists. The comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Comparison of P2Y1 Receptor Antagonists

The following table summarizes the key quantitative parameters for MRS2179 and other P2Y1 antagonists, providing a comparative overview of their potency and efficacy.

AntagonistReceptor Affinity (Ki/KB, nM)In Vitro Potency (IC50, nM)Animal ModelKey Antithrombotic Effects
MRS2179 KB = 100 nM[1] Ki = 84 nM[2]pIC50 = 5.51 (ADP-induced human platelet aggregation)[3]Mouse, RatIncreases resistance to thromboembolism, significantly increases time to thrombus formation in ferric chloride-induced arterial thrombosis, and confers resistance to venous thrombosis.[4] Prolongs bleeding time.[5]
MRS2279 Ki = 13 nM[2]Potency greater than MRS2179[6]RatInhibits inhibitory junction potentials in the rat colon.[6]
MRS2500 -0.95 nM (ADP-induced human platelet aggregation)[7]-The most potent P2Y1 antagonist yet reported for inhibiting ADP-induced human platelet aggregation.[7]
A2P5P -Variably inhibited aggregation induced by various agonists.[8]Human (in vitro)Additive inhibitory effect on platelet aggregation when combined with a P2Y12 antagonist.[8]

P2Y1 Receptor Signaling and Antagonist Characterization

The following diagrams illustrate the P2Y1 receptor signaling pathway in platelet activation and a general workflow for the characterization of P2Y1 antagonists.

P2Y1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Aggregation Platelet Shape Change & Aggregation Ca2->Aggregation PKC->Aggregation MRS2179 MRS2179 MRS2179->P2Y1R Antagonizes

P2Y1 Receptor Signaling Pathway in Platelet Activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Platelet_Isolation 1. Platelet-Rich Plasma (PRP) Preparation Aggregation_Assay 2. Light Transmission Aggregometry (LTA) Platelet_Isolation->Aggregation_Assay IC50_Determination 3. IC₅₀ Value Determination Aggregation_Assay->IC50_Determination Animal_Model 4. Ferric Chloride-Induced Thrombosis Model (Mouse) Thrombus_Measurement 5. Measurement of Time to Occlusion & Thrombus Size Animal_Model->Thrombus_Measurement Bleeding_Time 6. Bleeding Time Assay Animal_Model->Bleeding_Time

Experimental Workflow for P2Y1 Antagonist Characterization.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of ADP-induced platelet aggregation in human platelet-rich plasma (PRP) and its inhibition by P2Y1 antagonists.[9][10][11][12][13]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully collect the supernatant (PRP).

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Keep PRP and PPP at room temperature and use within 4 hours of blood collection.

2. Platelet Aggregation Measurement:

  • Use a light transmission aggregometer.

  • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C for a few minutes.

  • To test the effect of an antagonist, pre-incubate the PRP with various concentrations of the P2Y1 antagonist (e.g., MRS2179) for a specified time (e.g., 2-5 minutes) before adding the agonist.

  • Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • The maximum platelet aggregation is expressed as the percentage change in light transmission from baseline.

  • To determine the IC50 value of the antagonist, plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the in vivo antithrombotic efficacy of various compounds.[14][15][16][17][18]

1. Animal Preparation:

  • Anesthetize the mouse (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).

  • Make a midline cervical incision to expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

2. Induction of Thrombosis:

  • Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) on top of the exposed carotid artery for a defined period (e.g., 3 minutes).

  • After the exposure time, remove the filter paper and rinse the area with saline.

3. Measurement of Thrombus Formation:

  • Monitor blood flow in the carotid artery using a Doppler flow probe.

  • The primary endpoint is the time to complete occlusion of the artery, defined as the time from the application of ferric chloride to the cessation of blood flow.

  • Alternatively, the size and weight of the thrombus can be determined at a specific time point after injury.

4. Bleeding Time Assay:

  • To assess the effect of the antagonist on hemostasis, perform a tail bleeding time assay.

  • Administer the P2Y1 antagonist to the mouse.

  • After a specified time, transect the tip of the tail (e.g., 3 mm from the end).

  • Gently blot the tail with filter paper every 30 seconds until bleeding stops. The time to cessation of bleeding is recorded as the bleeding time.

Conclusion

The selective antagonism of the P2Y1 receptor represents a compelling avenue for the development of novel antithrombotic therapies. MRS2179 has been instrumental as a pharmacological tool to validate the P2Y1 receptor as a therapeutic target, demonstrating significant antithrombotic efficacy in various preclinical models.[4] Newer antagonists, such as MRS2500, exhibit even greater in vitro potency.[7] The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparison of P2Y1 antagonists. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical benefits for patients at risk of thrombotic events.

References

Safety Operating Guide

Proper Disposal of MRS2179 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of MRS2179 tetrasodium (B8768297), a selective P2Y1 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for the tetrasodium salt, a conservative approach is recommended, treating the compound as a chemical waste to be managed through institutional environmental health and safety (EHS) protocols.

Summary of Key Information

The following table summarizes essential data for MRS2179 tetrasodium, compiled from supplier information and analogous compounds. This information should be considered when preparing for its disposal.

PropertyData
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
Molecular Formula C₁₁H₁₃N₅O₉P₂Na₄
Molecular Weight 513.16 g/mol
Solubility Soluble in water (up to 50 mM)
Known Hazards (Ammonium Salt) Not classified as hazardous. Slightly hazardous for water. Avoid allowing undiluted product or large quantities to reach ground water, water course, or sewage system.[1]
Storage Store at -20°C.

Experimental Protocols: Disposal Procedures

The recommended disposal protocol for this compound is based on standard laboratory chemical waste management practices. This procedure is designed to minimize risk to personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves

Step 2: Waste Collection

  • Solid Waste: Collect any solid this compound waste, including empty vials or containers with residual powder, in a designated and clearly labeled chemical waste container.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for aqueous chemical waste. Do not dispose of solutions down the drain.

  • Contaminated Materials: Any materials, such as pipette tips, weighing paper, or absorbent pads, that have come into contact with this compound should be disposed of in the solid chemical waste container.

Step 3: Labeling of Waste Containers

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.

  • The full chemical name: "this compound (2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt)".

  • The concentration and volume of the waste.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Chemical Waste

Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. Ensure the storage area is secure and away from incompatible materials.

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Chemical Waste Container liquid_waste->collect_liquid label_waste Label Container with Chemical Name, Concentration, Date, and Contact Info collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for complete guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.